molecular formula C12H11NO3S B15090832 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

Katalognummer: B15090832
Molekulargewicht: 249.29 g/mol
InChI-Schlüssel: YQBVBAVFZDRNEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H11NO3S

Molekulargewicht

249.29 g/mol

IUPAC-Name

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)9-6-17-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15)

InChI-Schlüssel

YQBVBAVFZDRNEX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid and Its Derivatives: A Cornerstone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as versatile templates capable of interacting with multiple biological targets. These are known as "privileged structures," a term that aptly describes the 2-aminothiophene core.[1] This five-membered heterocyclic scaffold is a cornerstone in medicinal chemistry, largely due to its amenability to diverse chemical modifications and its presence in a wide array of biologically active compounds.[2][3] The subject of this guide, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, and its corresponding esters, represent a significant class within this family. Their utility extends from being crucial synthetic intermediates to forming the basis of potent therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[4][5][6]

This guide provides an in-depth exploration of the chemical and physical properties of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, with a particular focus on its commonly used ethyl and methyl esters for which extensive experimental data is available. We will delve into the causality behind its synthesis, its chemical reactivity, and its significant applications, particularly as a precursor to thieno[2,3-d]pyrimidines, which are bioisosteres of the purine base adenine.[7] This content is tailored for researchers, scientists, and drug development professionals who seek to leverage this powerful scaffold in their work.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While experimental data for the parent carboxylic acid is limited, extensive information is available for its ethyl and methyl esters, which are the common outputs of the primary synthetic route.

Core Molecular Structure and Identification

The foundational structure consists of a thiophene ring substituted at the 2-position with an amino group, at the 3-position with a carboxylic acid (or ester), and at the 4-position with a 4-methoxyphenyl group.

Identifier2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acidEthyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylateMethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
CAS Number Not readily available15854-11-2[8]350988-34-0
Molecular Formula C₁₂H₁₁NO₃SC₁₄H₁₅NO₃S[8]C₁₃H₁₃NO₃S
Molecular Weight 249.29 g/mol 277.34 g/mol [8]263.31 g/mol
IUPAC Name 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acidethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate[8]methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Physical Properties

The physical properties of these compounds are critical for determining appropriate solvents for reactions and purification, as well as for formulation considerations in drug development.

PropertyValue (Ethyl Ester)Value (Methyl Ester)Causality and Experimental Insight
Melting Point 74 °CNot readily availableThe melting point is influenced by the crystal lattice energy. The planarity of the thiophene and phenyl rings allows for efficient packing. This value is a key indicator of purity.
Boiling Point 424.2 °C at 760 mmHg413.3 °C at 760 mmHgThe high boiling points are indicative of the molecule's polarity and molecular weight. Vacuum distillation is recommended to prevent decomposition at high temperatures.
Solubility Soluble in DMF, DMSO, Ethanol[9]Soluble in common organic solventsThe presence of the amino and ester groups allows for hydrogen bonding and dipole-dipole interactions, conferring solubility in polar organic solvents. Solubility of the parent carboxylic acid is expected to be higher in polar protic solvents and aqueous bases.
XLogP3 3.6[8]~3.3 (Predicted)This value indicates a moderate level of lipophilicity, which is often desirable for drug candidates to ensure good membrane permeability.
Spectroscopic Profile: A Self-Validating System for Structural Confirmation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The combination of NMR, IR, and Mass Spectrometry creates a self-validating system where each technique corroborates the findings of the others.

1.3.1. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹) (Carboxylic Acid)Expected Wavenumber (cm⁻¹) (Ester)Rationale
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)[10][11]N/AThe broadness is due to hydrogen bonding between carboxylic acid dimers.
N-H Stretch (Amine) 3500-3200 (two bands)[12]3500-3200 (two bands)[12]The two distinct bands correspond to the symmetric and asymmetric stretching of the primary amine.
C=O Stretch (Carbonyl) 1760-1690[10][11]1680-1660The carbonyl of the ester is typically at a lower wavenumber due to conjugation with the thiophene ring and the amino group.
C=C Stretch (Aromatic) 1620-1550[12]1620-1550[12]These absorptions confirm the presence of the thiophene and phenyl rings.

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum of the ethyl ester would typically show a quartet and a triplet for the ethyl group. The aromatic protons on the methoxyphenyl group would appear as two doublets in the aromatic region (δ 6.8-7.8 ppm). A singlet for the thiophene proton and a broad singlet for the NH₂ protons would also be present.[5][13] The methoxy group would appear as a sharp singlet around δ 3.8 ppm. For the carboxylic acid, the acidic proton would be a very broad singlet, often not observed without D₂O exchange.

  • ¹³C NMR: The carbonyl carbon of the ester or carboxylic acid would be found in the δ 160-175 ppm region.[14] The carbon attached to the amino group (C2) is typically deshielded and appears around δ 150-165 ppm.[12] Other aromatic and thiophene carbons would appear in the δ 100-150 ppm range. The methoxy carbon would be around δ 55 ppm.

1.3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[12][15] For the ethyl ester, the molecular ion peak (M⁺) would be observed at m/z = 277. Subsequent fragmentation would likely involve the loss of the ethoxy group (-45 Da) or the entire ester group.

Part 2: Synthesis and Reactivity

The synthesis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid derivatives is most efficiently achieved through the Gewald three-component reaction, a testament to the power of multicomponent reactions in generating molecular complexity in a single step.[6][16]

The Gewald Reaction: A Protocol Grounded in Mechanistic Understanding

The Gewald reaction is a one-pot synthesis that combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[17] This method is highly valued for its operational simplicity and the ready availability of its starting materials.

Diagram of the Gewald Reaction Workflow:

Gewald_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification p_anisaldehyde 4-Methoxyacetophenone (Ketone) reaction_vessel Reaction Vessel (Ethanol, 50-70°C) p_anisaldehyde->reaction_vessel cyanoacetate Ethyl Cyanoacetate (Active Methylene Nitrile) cyanoacetate->reaction_vessel sulfur Elemental Sulfur sulfur->reaction_vessel base Amine Base (e.g., Morpholine) base->reaction_vessel cooling Cooling & Precipitation reaction_vessel->cooling filtration Filtration cooling->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization product Final Product: Ethyl 2-amino-4-(4-methoxyphenyl) thiophene-3-carboxylate recrystallization->product

Caption: General workflow for the Gewald synthesis.

Step-by-Step Experimental Protocol (for Ethyl Ester):

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and condenser, add 4-methoxyacetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) to a suitable solvent such as ethanol.[6]

  • Base Addition: Add an amine base, such as morpholine or diethylamine (1.0-2.0 eq), to the mixture. The base catalyzes the initial Knoevenagel condensation between the ketone and the cyanoacetate.[9]

  • Reaction: Heat the mixture with stirring to 50-70°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual reactants, and dry. Further purification can be achieved by recrystallization from ethanol.[5]

Causality Behind Experimental Choices:

  • Choice of Base: An amine base is crucial for the initial condensation step. Morpholine is often preferred as it is a good catalyst and its boiling point is suitable for the reaction temperature.

  • Solvent: Ethanol is a common solvent as it is inexpensive, has a suitable boiling point for the reaction, and the product often has limited solubility in it at room temperature, facilitating precipitation.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate, but excessive heat can lead to side product formation.

Hydrolysis to the Carboxylic Acid

The parent carboxylic acid can be obtained by the hydrolysis of the corresponding ester.

Protocol for Ester Hydrolysis:

  • Reaction Setup: Dissolve the ethyl or methyl ester in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heating: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolation: The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Chemical Reactivity and Potential for Derivatization

The 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid scaffold possesses multiple reactive sites, making it an excellent starting point for the synthesis of compound libraries.

Diagram of Reactive Sites:

Reactive_Sites cluster_mol mol Structure of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid img img N_amino Amino Group (N2) (Nucleophilic Attack, Acylation, etc.) C_carboxyl Carboxyl Group (C3) (Esterification, Amidation) C5_thiophene C5 of Thiophene Ring (Electrophilic Substitution)

Caption: Key reactive sites for derivatization.

  • The Amino Group: The primary amino group at the C2 position is nucleophilic and can readily undergo acylation, alkylation, and condensation reactions to form Schiff bases.[13]

  • The Carboxylic Acid Group: The carboxyl group at the C3 position can be converted to esters, amides, and acid chlorides, providing a wide range of derivatives.

  • The Thiophene Ring: The C5 position of the thiophene ring is susceptible to electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is not merely a synthetic curiosity; it is a validated platform for the development of potent and selective therapeutic agents.[3]

Precursors to Thieno[2,3-d]pyrimidines

One of the most significant applications of 2-amino-4-arylthiophene-3-carboxylic acid derivatives is their use as precursors for the synthesis of thieno[2,3-d]pyrimidines.[7][18] These fused heterocyclic systems are considered bioisosteres of purines and have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Agents: Many thieno[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of various kinases, which are key targets in cancer therapy.[19]

  • Anti-inflammatory Agents: This scaffold has been incorporated into molecules with significant anti-inflammatory properties.

  • CNS Protective Agents: Certain derivatives have shown promise in the treatment of central nervous system disorders.[7]

Direct Biological Activity

Derivatives of 2-aminothiophene-3-carboxylic acid themselves have been shown to possess a range of biological activities:

  • Antiproliferative Activity: These compounds have been investigated as selective cytostatic agents against various cancer cell lines.[20]

  • Positive Allosteric Modulators (PAMs): Recent studies have identified 2-aminothiophene derivatives as PAMs of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[21][22]

  • Antimicrobial and Antifungal Agents: The 2-aminothiophene core is present in numerous compounds with demonstrated antibacterial and antifungal properties.[23]

Conclusion

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid and its esters are more than just chemical compounds; they are enabling tools for innovation in medicinal chemistry. Their straightforward and efficient synthesis via the Gewald reaction, coupled with their versatile reactivity, makes them highly attractive starting materials for the construction of diverse chemical libraries. The proven track record of the 2-aminothiophene scaffold in producing clinically relevant molecules underscores its status as a privileged structure. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and reactivity of this core molecule is essential for unlocking its full potential in the quest for novel therapeutics.

References

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molecular weight and exact mass of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid and Its Derivatives

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the realms of analytical chemistry, pharmacology, and drug development, precision is paramount. The accurate characterization of a molecule's mass is a foundational step in its identification, purity assessment, and structural elucidation. This guide focuses on a specific heterocyclic compound, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, a molecule of interest within medicinal chemistry for its structural motifs present in various biologically active agents.[1][2]

A frequent point of confusion, yet a critical distinction for the scientist, is the difference between molecular weight and exact mass. Molecular weight (or more correctly, average molecular mass) is calculated using the weighted average of the masses of all naturally occurring isotopes of each element. This is the value used in stoichiometric calculations. In contrast, exact mass is the mass calculated using the mass of the most abundant, stable isotope of each element. It is the exact mass that is determined by high-resolution mass spectrometry (HRMS) and is crucial for confirming the elemental composition of a molecule.

This guide will provide a detailed breakdown of both the calculated and experimentally determined mass values for the target compound. Furthermore, it is important to note that while the primary topic is the carboxylic acid, scientific databases and commercial suppliers more commonly reference its ester derivatives, such as the ethyl or methyl esters.[3][4][5][6] To provide a comprehensive resource, this guide will also detail the properties of the widely cited ethyl ester derivative.

Part 1: Theoretical Mass Determination of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

The first step in any analytical characterization is the theoretical calculation of the molecule's properties based on its chemical formula. For 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, the molecular formula is C₁₂H₁₁NO₃S .

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of each element, which are the weighted averages of their natural isotopic abundances.

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

  • Sulfur (S): 32.06 u

The molecular weight is calculated as follows: (12 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 15.999) + (1 × 32.06) = 265.30 g/mol

Calculation of Exact Mass

For exact mass, we use the mass of the most abundant isotope of each element. This is the value that would be observed for the monoisotopic peak in a mass spectrum.

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁴N: 14.003074 u

  • ¹⁶O: 15.994915 u

  • ³²S: 31.972071 u

The exact mass is calculated as follows: (12 × 12.000000) + (11 × 1.007825) + (1 × 14.003074) + (3 × 15.994915) + (1 × 31.972071) = 265.04085 Da

Part 2: Characterization of a Common Derivative: Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

As previously mentioned, the ethyl ester of our target molecule is more frequently cited. Its molecular formula is C₁₄H₁₅NO₃S . PubChem, a key authoritative database, lists this compound with CID 727641.[4][7]

  • Molecular Weight: The computed molecular weight for this ethyl ester is 277.34 g/mol .[4]

  • Exact Mass: The computed exact (monoisotopic) mass is 277.07726451 Da .[4]

Understanding the properties of this common derivative is crucial for researchers who may be working with a commercially available sample or synthesizing it as a precursor.

Part 3: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide a necessary foundation, but experimental verification is the cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a compound, which in turn confirms its elemental composition.

Protocol for Exact Mass Determination by ESI-HRMS

This protocol outlines a self-validating workflow for the analysis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid using Electrospray Ionization (ESI) coupled with an Orbitrap mass spectrometer.

  • Sample Preparation:

    • Causality: The goal is to prepare a dilute solution of the analyte in a solvent compatible with ESI. A typical starting concentration is 1 mg/mL.

    • Steps:

      • Accurately weigh approximately 1 mg of the synthesized and purified compound.

      • Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile).

      • Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, with 0.1% formic acid. The acid is added to promote protonation ([M+H]⁺) in positive ion mode.

  • Instrument Calibration:

    • Causality: To ensure high mass accuracy, the mass spectrometer must be calibrated immediately prior to analysis using a known calibration mixture. This corrects for any minor drift in the instrument's mass-to-charge ratio (m/z) measurement.

    • Steps:

      • Infuse the instrument's recommended calibration solution.

      • Perform a calibration routine across the desired mass range (e.g., m/z 100-1000).

      • Ensure the resulting mass accuracy is below 1 part-per-million (ppm).

  • Direct Infusion Analysis:

    • Causality: Direct infusion provides a constant stream of the analyte to the ion source, allowing for signal averaging and a highly accurate mass measurement without chromatographic separation.

    • Steps:

      • Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte class.

      • Infuse the prepared sample solution at a low flow rate (e.g., 5-10 µL/min).

      • Acquire data in positive ion mode with a high resolution setting (e.g., > 60,000).

      • The expected m/z for the protonated molecule [M+H]⁺ would be approximately 266.04812.

  • Data Analysis:

    • Causality: The acquired spectrum is analyzed to identify the monoisotopic peak of the protonated molecule and compare its measured m/z to the theoretical value.

    • Steps:

      • Identify the most intense peak corresponding to the [M+H]⁺ ion.

      • Calculate the mass error in ppm using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

      • A mass error of < 5 ppm is considered excellent evidence for the proposed elemental composition.

Workflow Visualization

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound (1 mg) B Dissolve in Solvent (1 mL) A->B C Dilute to 1-10 µg/mL (ACN:H₂O + 0.1% Formic Acid) B->C E Direct Infusion of Sample C->E D Calibrate HRMS (< 1 ppm error) D->E F Acquire High-Resolution Spectrum (Positive Ion Mode) E->F G Identify [M+H]⁺ Peak F->G H Compare Measured m/z to Theoretical m/z G->H I Calculate Mass Error (ppm) H->I J Confirm Elemental Composition (Error < 5 ppm) I->J

Caption: High-Resolution Mass Spectrometry workflow for exact mass determination.

Part 4: Summary of Mass Data

For clarity and direct comparison, the key quantitative data for both the carboxylic acid and its common ethyl ester derivative are summarized below.

Property2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acidEthyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Molecular Formula C₁₂H₁₁NO₃SC₁₄H₁₅NO₃S
Molecular Weight 265.30 g/mol 277.34 g/mol [4]
Exact Mass 265.04085 Da277.07726 Da[4]
[M+H]⁺ (Theoretical) 266.04812 m/z278.08453 m/z

Conclusion

The precise determination of molecular weight and exact mass is a non-negotiable aspect of chemical and pharmaceutical research. For 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, the theoretically calculated molecular weight is 265.30 g/mol , and the exact mass is 265.04085 Da. This latter value is the target for experimental confirmation via high-resolution mass spectrometry, which serves as a definitive validation of the compound's elemental composition. Researchers should remain aware of the prevalence of its ester derivatives in literature and databases to avoid ambiguity in their work. The methodologies and distinctions outlined in this guide provide a robust framework for the accurate characterization of this and other novel chemical entities.

References

  • PubChem. Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | C14H15NO3S | CID 727641. [Link]

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  • PubChem. 2-Thiophenecarboxylic Acid, 3-(((2-Methoxy-2-Oxoethyl)Amino)Sulfonyl)-, Methyl Ester | C9H11NO6S2 | CID 717593. [Link]

  • ChemWhat. 2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. [Link]

  • Semantic Scholar. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

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A Guide to the Comprehensive Crystal Structure Analysis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth crystal structure analysis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind each step. We will explore the journey from initial synthesis to advanced computational analysis, offering a holistic understanding of the molecule's solid-state properties.

Introduction: The Significance of Thiophene Derivatives

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl groups have led to their incorporation into a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs. The specific molecule of interest, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, combines several key functional groups: a primary amine, a carboxylic acid, and a methoxy-substituted phenyl ring. This combination creates a rich landscape for diverse intermolecular interactions, such as hydrogen bonds, which are fundamental to molecular recognition in biological systems and the stability of the crystalline solid state.

Understanding the precise three-dimensional arrangement of atoms and molecules within the crystal lattice is paramount. Crystal structure analysis by single-crystal X-ray diffraction (SCXRD) provides definitive information on molecular geometry, conformation, and the intricate network of non-covalent interactions that dictate the material's physicochemical properties, including solubility, stability, and bioavailability. This guide will detail the multifaceted approach required for a thorough investigation.

Synthesis and Crystallization: From Powder to Perfect Crystal

Synthesis via the Gewald Reaction

The most reliable and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers high yields and atomic economy.

Reaction Scheme: The synthesis proceeds by reacting 4-methoxyacetophenone (the ketone), ethyl cyanoacetate (the active methylene compound), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine.

Experimental Protocol: Synthesis

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (11 mmol).

  • Solvent & Catalyst: Add ethanol (30 mL) as the solvent and morpholine (2 mL) as the catalyst.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The intermediate ethyl ester will often precipitate. Filter the solid, wash with cold ethanol, and dry.

  • Hydrolysis: Hydrolyze the resulting ethyl ester by refluxing with an excess of aqueous sodium hydroxide (2M solution) for 2 hours.

  • Acidification & Isolation: Cool the solution in an ice bath and acidify with dilute hydrochloric acid (HCl) until a pH of ~4-5 is reached. The target carboxylic acid will precipitate. Filter the crude product, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum.

Crystallization: The Art of Crystal Growth

Obtaining a single crystal of sufficient size and quality is the most critical and often most challenging step for SCXRD analysis. The slow evaporation technique is a reliable method for molecules of this type.

Experimental Protocol: Crystallization

  • Solvent Selection: Test the solubility of the purified powder in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethylformamide (DMF)). An ideal solvent will dissolve the compound moderately when hot and poorly when cold. For this molecule, a mixture of DMF and ethanol often yields good results.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at an elevated temperature (~50-60°C).

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, well-defined single crystals should form. Carefully harvest the best-looking crystals using a nylon loop.

Comprehensive Characterization and Analysis

A multi-technique approach is essential for a thorough and verifiable analysis. This workflow ensures that the synthesized compound is chemically correct and provides a deep understanding of its structural and physical properties.

G cluster_synthesis Phase 1: Material Preparation cluster_exp Phase 2: Experimental Analysis cluster_comp Phase 3: Computational Validation cluster_results Phase 4: Data Integration synthesis Synthesis via Gewald Reaction purification Purification & Crystallization synthesis->purification Crude Product scxrd Single-Crystal X-ray Diffraction (SCXRD) purification->scxrd Single Crystal ftir FT-IR Spectroscopy purification->ftir Powder Sample nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr tga Thermal Analysis (TGA/DTA) purification->tga structure Molecular Geometry & Conformation scxrd->structure CIF Data packing Crystal Packing & Intermolecular Interactions scxrd->packing ftir->structure Functional Groups nmr->structure Chemical Structure properties Physicochemical Properties tga->properties Thermal Stability dft DFT Calculations (Geometry, FMO) dft->structure Optimized Geometry dft->properties Electronic Properties hirshfeld Hirshfeld Surface Analysis hirshfeld->packing Interaction Analysis

Caption: Workflow for the comprehensive analysis of the target compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol: SCXRD

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is typically collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, often at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

  • Structure Solution: The collected diffraction data is processed to solve the phase problem. Direct methods, as implemented in software like SHELXS, are typically successful for molecules of this size.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F², a method implemented in programs like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation and Visualization: The final structure is validated using tools like PLATON and visualized using software such as Mercury or Olex2.

Table 1: Example Crystallographic Data

ParameterValue
Chemical formulaC₁₂H₁₁NO₃S
Formula weight249.29
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512(3)
b (Å)12.345(5)
c (Å)10.987(4)
β (°)98.76(2)
Volume (ų)1142.1(7)
Z4
Density (calculated)1.450 Mg/m³
R_int0.035
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit on F²1.05
Spectroscopic and Thermal Characterization
  • FT-IR Spectroscopy: Confirms the presence of key functional groups. Expected peaks include N-H stretching (amine) around 3300-3500 cm⁻¹, O-H stretching (carboxylic acid) as a broad band around 2500-3300 cm⁻¹, C=O stretching (carbonyl) around 1680 cm⁻¹, and C-O stretching (methoxy) around 1250 cm⁻¹.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive proof of the chemical structure in solution. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments.

  • Thermogravimetric Analysis (TGA/DTA): TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition pattern. Differential Thermal Analysis (DTA) detects exothermic or endothermic transitions like melting. This is crucial for understanding the material's stability limits.

Computational Analysis: Bridging Theory and Experiment

Computational methods provide deeper insight into the electronic structure and intermolecular interactions that are observed experimentally.

Protocol: Density Functional Theory (DFT)

  • Model Input: The molecular geometry is extracted from the refined crystallographic information file (CIF).

  • Calculation: Geometry optimization and frequency calculations are performed using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). This allows for a comparison between the experimental solid-state geometry and the theoretical gas-phase geometry of a single molecule.

  • Analysis: The optimized geometry (bond lengths, angles) is compared with the SCXRD data. Additionally, Frontier Molecular Orbitals (HOMO and LUMO) can be calculated to understand the molecule's electronic properties and reactivity.

Protocol: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.

  • Surface Generation: The Hirshfeld surface is generated around the molecule using software like CrystalExplorer. The surface is mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de), highlighting regions of close contact.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting di versus de. Decomposing the plot reveals the percentage contribution of different types of interactions (e.g., H···O, H···H, C···H) to the total crystal packing.

G cluster_hirshfeld Hirshfeld Surface Analysis cif Experimental CIF File hs_gen Generate Hirshfeld Surface cif->hs_gen dnorm Map d_norm Property hs_gen->dnorm fp Generate 2D Fingerprint Plot dnorm->fp decomp Decompose Fingerprint Plot fp->decomp results Quantitative Analysis of Intermolecular Contacts (e.g., % H···O, % H···H) decomp->results

Caption: Workflow for Hirshfeld surface and fingerprint plot analysis.

Structural Interpretation: Unraveling the Crystal Packing

The final and most crucial step is the detailed analysis of the structural data. For 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, the analysis focuses on:

  • Molecular Conformation: The dihedral angle between the thiophene ring and the phenyl ring is a key conformational feature, indicating the degree of planarity of the molecule in the solid state.

  • Hydrogen Bonding Network: The amine (donor) and carboxylic acid (donor and acceptor) groups are prime candidates for forming strong hydrogen bonds. A common motif is the formation of a dimeric structure through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. These dimers can then be linked into chains or sheets by N-H···O hydrogen bonds. Identifying these motifs is key to understanding the crystal's stability.

  • Other Interactions: Weaker interactions, such as C-H···π and π-π stacking between the aromatic rings, also play a significant role in stabilizing the overall three-dimensional architecture. Hirshfeld analysis is particularly useful for quantifying the importance of these weaker contacts.

By integrating the precise geometric data from SCXRD with the quantitative interaction analysis from Hirshfeld surfaces and validating it with spectroscopic and thermal data, a complete and authoritative picture of the solid-state structure and properties of the title compound can be achieved. This holistic approach provides the robust, reliable data required for applications in drug design and materials engineering.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W. (2019). The Gewald reaction: A versatile tool in organic synthesis. RSC Advances, 9(46), 26866-26892. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(66), 378-392. [Link]

Unlocking the Polypharmacology of 2-Aminothiophene-3-Carboxylic Acid Derivatives: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Mechanistic pathways, quantitative pharmacology, and self-validating experimental protocols.

Executive Summary: The Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The 2-aminothiophene-3-carboxylic acid core—readily synthesized via the Gewald multicomponent reaction—is a premier example of such a scaffold. Minor peripheral modifications to the 3-carboxylic acid ester/amide, or the 4- and 5-positions of the thiophene ring, radically shift the molecule's mechanism of action.

This whitepaper dissects the three primary pharmacological mechanisms of 2-aminothiophene-3-carboxylic acid derivatives:

  • Positive Allosteric Modulation (PAM) of the Adenosine A1 Receptor (A1AR).

  • Enzymatic Inhibition of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis.

  • Selective Cytostatic Action targeting malignant T-cell leukemia/lymphoma.

Core Mechanisms of Action

Positive Allosteric Modulation of Adenosine A1 Receptors (A1AR)

The therapeutic limitation of orthosteric adenosine agonists is their ubiquitous receptor activation, leading to systemic side effects like bradycardia. 2-Aminothiophene-3-carboxylic acid derivatives act as Positive Allosteric Modulators (PAMs) or Allosteric Enhancers (AEs) of the A1AR[1].

Mechanism: Rather than binding to the primary adenosine pocket, these derivatives bind to a topographically distinct allosteric site located on the second extracellular loop (ECL2) of the A1AR. An intramolecular hydrogen bond between the 2-amino group and the 3-carbonyl oxygen is critical for locking the molecule into its active, coplanar conformation[1]. Upon binding, the PAM induces a conformational shift that stabilizes the high-affinity orthosteric agonist-receptor-G protein ternary complex. This significantly decreases the dissociation rate ( koff​ ) of the endogenous agonist, effectively amplifying adenosine signaling only in tissues undergoing localized ischemic stress (where endogenous adenosine is high).

G A Endogenous Adenosine (Orthosteric Agonist) C Adenosine A1 Receptor (A1AR) ECL2 Domain A->C Binds Orthosteric Site B 2-Aminothiophene Derivative (Allosteric Enhancer) B->C Binds Allosteric Site D Stabilized Ternary Complex (Agonist-A1AR-G Protein) C->D Conformational Shift E Decreased Agonist Dissociation Rate (Prolonged Signaling) D->E Functional Outcome

A1AR Allosteric Modulation by 2-Aminothiophene Derivatives.

Inhibition of Polyketide Synthase 13 (Pks13) in Tuberculosis

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates novel targets. 2-Aminothiophene derivatives have been identified as potent inhibitors of Pks13, an essential type-I polyketide synthase[2].

Mechanism: Mycolic acids are ultra-long-chain fatty acids critical for the mycobacterial cell wall. Pks13 catalyzes the final Claisen-type condensation of two fatty acyl chains (a meromycolyl-AMP and a carboxyalkyl-CoA). 2-Aminothiophene-3-carboxylic acid derivatives specifically target and block the thioesterase (TE) domain of Pks13. By occupying this active site, they prevent the release of the mature mycolic acid, halting cell wall biogenesis and resulting in rapid bactericidal activity[2].

Selective Cytostatic Action in Oncology

Certain highly substituted 2-aminothiophene-3-carboxylic acid esters (e.g., TJ191) exhibit profound, selective cytotoxicity against specific cancer lineages, particularly T-cell leukemia/lymphoma, while sparing normal fibroblasts and B-cells[3].

Mechanism: Unlike broad-spectrum chemotherapeutics that target DNA replication indiscriminately, these specific derivatives preferentially suppress protein synthesis machinery over DNA/RNA synthesis. This targeted translational blockade leads to an accumulation of malignant cells in the G1 phase of the cell cycle, subsequently triggering apoptotic cascades in low TβRIII-expressing malignant cells[3].

Quantitative Pharmacological Data Summary

To guide lead optimization, the following table summarizes the divergent pharmacological profiles of the 2-aminothiophene-3-carboxylic acid scaffold based on specific substitutions.

Mechanism of ActionPrimary Biological TargetPharmacological EffectExample DerivativeTypical Potency Range
Neuromodulation / Cardiac Adenosine A1 Receptor (A1AR)Positive Allosteric Modulator (PAM)PD 81,723 analogs / 3-esters1.0 - 10.0 µM (Enhancement)
Anti-Tubercular Polyketide Synthase 13 (Pks13)Inhibition of mycolic acid synthesisCompound 330.20 - 0.44 µM (MIC)
Selective Oncology Protein Synthesis MachineryG1 Cell Cycle Arrest & ApoptosisTJ191100 - 500 nM ( IC50​ )

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely generate data—they must generate trust. The following workflows are designed as self-validating systems, incorporating internal controls that prove causality rather than mere correlation.

Protocol A: Radioligand Dissociation Kinetic Assay for A1AR PAMs

Causality Rationale: Standard equilibrium binding assays cannot distinguish between an orthosteric agonist and an allosteric enhancer. Because a PAM's mechanism is to stabilize the ternary complex, its defining kinetic signature is a measurable decrease in the dissociation rate ( koff​ ) of a radiolabeled orthosteric agonist.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human A1AR. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Equilibrium Binding: Incubate 50 µg of membrane protein with 1 nM of the radiolabeled agonist [3H]CCPA (2-chloro-N6-cyclopentyladenosine) for 60 minutes at 25°C to reach equilibrium.

  • Dissociation Initiation (The Validation Step): Divide the reaction into three cohorts:

    • Cohort 1 (Control): Add 10 µM DPCPX (a potent orthosteric antagonist) to prevent rebinding.

    • Cohort 2 (Test): Add 10 µM DPCPX + 10 µM of the 2-aminothiophene test compound.

    • Cohort 3 (Negative Control): Add 10 µM DPCPX + 10 µM of a known inactive structural analog.

  • Time-Course Harvesting: Rapidly filter samples through GF/B glass fiber filters at specific time points (0, 5, 10, 20, 30, and 60 minutes) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Data Analysis: Fit the decay curves to a one-phase exponential decay model. A valid PAM will show a statistically significant reduction in the koff​ constant in Cohort 2 compared to Cohorts 1 and 3.

Protocol B: In Vitro Pks13 Inhibition and Mycolic Acid Profiling

Causality Rationale: A compound might kill M. tuberculosis by disrupting the membrane non-specifically. To prove the mechanism is specifically Pks13 inhibition, we must track the biochemical fate of mycolic acid precursors in living cells.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to an optical density ( OD600​ ) of 0.4.

  • Compound Treatment: Treat cultures with the 2-aminothiophene derivative at 1×, 5×, and 10× the established Minimum Inhibitory Concentration (MIC) for 12 hours.

  • Pulse-Labeling: Add 1 µCi/mL of [1,2-14C]-acetate to the cultures and incubate for an additional 12 hours. Validation Checkpoint: [14C]-acetate is a universal lipid precursor; its incorporation will reveal the exact node where lipid synthesis fails.

  • Lipid Extraction: Harvest cells, saponify with 15% tetrabutylammonium hydroxide (TBAH) at 100°C, and esterify using methyl iodide/dichloromethane to yield Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs).

  • Chromatographic Separation: Resolve FAMEs and MAMEs using 2D Thin-Layer Chromatography (TLC) on silica gel plates.

  • Autoradiography & Analysis: Expose TLC plates to a phosphor screen. A validated Pks13 inhibitor will show a distinct biochemical signature: the complete disappearance of α -, methoxy-, and keto-MAMEs, with a concurrent accumulation of shorter-chain FAME precursors.

Workflow Step1 Synthesize 2-Aminothiophene Library (Gewald Reaction) Step2 In Vitro Pks13 Thioesterase Inhibition Assay Step1->Step2 Screen Step3 M. tuberculosis H37Rv MIC Determination Step2->Step3 Hit Progression Step4 [14C]-Acetate Pulse-Labeling (Mycolic Acid Profiling) Step3->Step4 Mechanism Check Step5 Target Validation: Specific Pks13 Blockade Step4->Step5 Confirm

Self-Validating Workflow for Pks13 Inhibitor Development.

References

  • 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells Source: National Institutes of Health (NIH) URL:[Link][3]

  • Small molecule allosteric modulation of the adenosine A1 receptor Source: National Institutes of Health (NIH) / Frontiers in Pharmacology URL:[Link][1]

  • Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis Source: National Institutes of Health (NIH) URL:[Link][2]

Sources

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid is a member of the 2-aminothiophene class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2][3][4] However, the thiophene ring is a known structural alert, as its metabolic activation can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and epoxides.[5][6][7] These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to various toxicities such as hepatotoxicity, nephrotoxicity, and genotoxicity.[5][6][7][8] Therefore, a thorough in vitro toxicity assessment is paramount for any thiophene-containing drug candidate, including 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, to identify potential liabilities early in the drug development process.

This guide provides a comprehensive framework for the in vitro toxicological evaluation of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, focusing on methodologies to assess its cytotoxic, genotoxic, and metabolic bioactivation potential. The experimental choices are rationalized based on the known toxicology of thiophene derivatives, and the protocols are designed to be self-validating systems.

I. Foundational Cytotoxicity Assessment

The initial step in evaluating the toxicity of a novel compound is to determine its potential to cause cell death. A panel of cell lines, including both cancerous and non-cancerous lines, should be used to identify potential target organs and to assess for any selective cytotoxicity.

A. Rationale for Cell Line Selection

Given that the liver is a primary site for the metabolism of xenobiotics and a common target for thiophene-induced toxicity, a human hepatoma cell line such as HepG2 is an essential component of the testing panel.[8][9] Additionally, including a variety of cancer cell lines (e.g., from breast, colon, and lung cancer) can provide insights into potential anti-cancer activity and off-target cytotoxic effects.[2][10] A non-cancerous cell line, such as primary human hepatocytes or a cell line like HEK293, should be included as a control to assess general cytotoxicity.

B. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound solutions to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

C. Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)IC50 (µM)
HepG2 (Human Hepatoma)24Data to be generated
48Data to be generated
72Data to be generated
MCF-7 (Human Breast Cancer)24Data to be generated
48Data to be generated
72Data to be generated
HCT116 (Human Colon Cancer)24Data to be generated
48Data to be generated
72Data to be generated
HEK293 (Human Embryonic Kidney)24Data to be generated
48Data to be generated
72Data to be generated
D. Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compound treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance at 570 nm formazan_solubilization->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

II. Genotoxicity and Mutagenicity Assessment

Given the potential for thiophene metabolites to interact with DNA, it is crucial to assess the genotoxic and mutagenic potential of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.[11]

A. Ames Test for Mutagenicity

The bacterial reverse mutation assay, or Ames test, is a widely used method for identifying compounds that can cause gene mutations.

Step-by-Step Protocol:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

B. Comet Assay for DNA Damage

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat a suitable cell line (e.g., HepG2) with the test compound for a short period (e.g., 2-4 hours).

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Electrophoresis: Subject the slides to electrophoresis at an alkaline pH. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

C. Visualization: Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_ames Ames Test (Mutagenicity) cluster_comet Comet Assay (DNA Damage) start 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid ames_with_s9 With S9 Metabolic Activation start->ames_with_s9 ames_without_s9 Without S9 Metabolic Activation start->ames_without_s9 comet_assay Treat Eukaryotic Cells (e.g., HepG2) start->comet_assay electrophoresis Alkaline Electrophoresis comet_assay->electrophoresis visualization Visualize DNA Damage electrophoresis->visualization

Caption: A dual approach for assessing genotoxicity.

III. Metabolic Bioactivation Potential

The primary toxicity concern for thiophene-containing compounds is their bioactivation by cytochrome P450 (CYP450) enzymes to reactive metabolites.[5][7][9]

A. Rationale for Investigating Metabolic Bioactivation

Understanding the metabolic fate of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid is critical to predicting its potential for toxicity. In vitro experiments using human liver microsomes can identify the formation of reactive metabolites and the specific CYP450 isoforms involved.

B. Experimental Protocol: Reactive Metabolite Trapping with Glutathione

Glutathione (GSH) is a cellular nucleophile that can "trap" reactive electrophilic metabolites, forming stable adducts that can be detected by mass spectrometry.

Step-by-Step Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor for CYP450 enzymes), the test compound, and a high concentration of GSH.

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the sample to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of GSH adducts of the parent compound or its metabolites. The mass of the GSH adduct will be the mass of the reactive metabolite plus the mass of GSH (307.3 g/mol ).

C. Visualization: Thiophene Bioactivation Pathway

Thiophene_Bioactivation parent Thiophene-containing Compound cyp450 CYP450 Enzymes parent->cyp450 reactive_metabolites Reactive Metabolites (S-oxides, Epoxides) cyp450->reactive_metabolites gsh Glutathione (GSH) reactive_metabolites->gsh Trapping covalent_binding Covalent Binding to Cellular Macromolecules reactive_metabolites->covalent_binding gsh_adduct Stable GSH Adduct (Detectable by LC-MS) gsh->gsh_adduct toxicity Toxicity covalent_binding->toxicity

Caption: Metabolic activation of thiophene compounds leading to toxicity.

IV. Conclusion and Future Directions

This guide outlines a foundational in vitro toxicity testing strategy for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid. The results from these assays will provide a crucial initial assessment of the compound's safety profile and will guide further development decisions. A positive finding in any of these assays would warrant a more in-depth investigation into the specific mechanisms of toxicity. For instance, if significant cytotoxicity is observed in HepG2 cells, further studies on hepatotoxicity endpoints such as mitochondrial dysfunction or oxidative stress would be indicated. Similarly, a positive Ames test would necessitate further genotoxicity testing in mammalian cells. The presence of GSH adducts would trigger studies to identify the specific CYP450 isoforms responsible for bioactivation. By following this structured and scientifically-driven approach, researchers can effectively de-risk this promising chemical scaffold and pave the way for the development of safer and more effective therapeutic agents.

V. References

  • Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds. PubMed. Available at:

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at:

  • In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity. Chemical Research in Toxicology. Available at:

  • Synthesis and in silico studies of novel thiophene-celecoxib hybrid with excellent cardiotoxicity and nephrotoxicity safety profiles. PubMed. Available at:

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC. Available at:

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available at:

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at:

  • Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. PubChem. Available at:

  • Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents. Journal of Medicinal Chemistry. Available at:

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings. Available at:

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at:

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. Available at:

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at:

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at:

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at:

  • Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. PubMed. Available at:

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. IntechOpen. Available at:

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. Available at:

  • Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. ResearchGate. Available at:

  • Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology. Available at:

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A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 4-(4-Methoxyphenyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Bench to Bedside, The Critical Path of Pharmacokinetics

In modern drug discovery, identifying a compound with potent in vitro activity against a biological target is merely the first step of a long and arduous journey. The ultimate success of a therapeutic agent is fundamentally dictated by its behavior within a complex biological system. This is the domain of pharmacokinetics (PK), the quantitative study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] A compound with exquisite target affinity is of little clinical value if it cannot reach its site of action in sufficient concentration, is metabolized too rapidly into inactive byproducts, or accumulates to toxic levels.[3][4]

Thiophene and its derivatives represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[5][6] Their bioisosteric relationship with benzene rings allows for fine-tuning of physicochemical properties while maintaining biological activity.[5] The 4-(4-methoxyphenyl)thiophene scaffold, in particular, has emerged as a promising foundation for developing novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.[7][8][9]

This guide provides a comprehensive, technically-grounded framework for the preclinical pharmacokinetic profiling of 4-(4-methoxyphenyl)thiophene derivatives. It is structured not as a rigid checklist, but as a logical progression of inquiry, reflecting the decision-making process in a drug development environment. As Senior Application Scientists, our role is to bridge theory and practice; therefore, we will not only detail the "how" of experimental protocols but also the critical "why" that underpins each choice, ensuring a self-validating and robust data package to guide candidate selection and optimization.[10][11]

The ADME Paradigm: A Drug's Journey Through the Body

The core of pharmacokinetic profiling is the characterization of ADME properties.[12] This framework allows us to systematically investigate and model a drug's disposition from the moment of administration to its eventual elimination. Understanding these four interconnected processes is paramount for predicting human pharmacokinetics and designing safe, effective dosing regimens.[13][14]

ADMIN Drug Administration (e.g., Oral) ABSORPTION Absorption (Gut -> Bloodstream) ADMIN->ABSORPTION DISTRIBUTION Distribution (Bloodstream <-> Tissues) ABSORPTION->DISTRIBUTION Enters Systemic Circulation TARGET Site of Action (Therapeutic Effect) DISTRIBUTION->TARGET Free Drug Equilibrium invis1 DISTRIBUTION->invis1 METABOLISM Metabolism (Mainly Liver) EXCRETION Excretion (Urine, Feces) METABOLISM->EXCRETION Metabolites invis1->METABOLISM invis1->EXCRETION invis2

Caption: The ADME pathway for an orally administered drug.

Part 1: The In Vitro Gauntlet: Foundational Screening for Drug-Like Properties

The "fail fast, fail cheap" paradigm is a cornerstone of modern drug discovery.[12] Before committing significant resources to costly and complex in vivo studies, a panel of in vitro ADME assays provides critical, decision-enabling data.[11][15] These assays act as a filter, eliminating compounds with fatal PK flaws and guiding the medicinal chemistry strategy toward candidates with a higher probability of success.

A. Absorption: Can the Drug Cross the Barrier?

For an orally administered drug, the first critical challenge is crossing the intestinal epithelium to reach systemic circulation. We use the Caco-2 permeability assay, the industry gold standard, to model this process.[16][17][18]

Causality & Experimental Choice: Human colon adenocarcinoma (Caco-2) cells, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[17] By measuring the rate of compound passage from the apical (AP, gut lumen side) to the basolateral (BL, blood side) chamber, and vice-versa, we can determine the apparent permeability coefficient (Papp) and calculate an Efflux Ratio (ER). A high ER suggests the compound is actively pumped out of the cell by transporters like P-gp, a common mechanism of poor oral bioavailability.[17]

SETUP Start Seed Caco-2 cells on Transwell insert Culture for 21 days to form monolayer Verify monolayer integrity (TEER) AP_BL AP_BL SETUP:f3->AP_BL BL_AP BL_AP SETUP:f3->BL_AP ANALYSIS ANALYSIS AP_BL:f3->ANALYSIS:f0 BL_AP:f3->ANALYSIS:f0

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto collagen-coated Transwell® inserts (e.g., 24-well format) and cultured for 21-25 days until a differentiated, polarized monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. Only inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used, ensuring tight junction integrity.[19]

  • Assay Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) is prepared and pre-warmed to 37°C.[19]

  • Dosing Solution Preparation: A stock solution of the 4-(4-methoxyphenyl)thiophene derivative is diluted in the transport buffer to the final test concentration (e.g., 10 µM). A low-permeability marker (e.g., Lucifer Yellow) is included to confirm monolayer integrity during the experiment.

  • Permeability Measurement (Apical to Basolateral, A→B):

    • The culture medium is replaced with pre-warmed transport buffer on both AP and BL sides, and the plate is equilibrated for 15-30 minutes at 37°C.

    • The buffer is removed, and the dosing solution is added to the AP side (donor). Fresh transport buffer is added to the BL side (receiver).

    • The plate is incubated for a set time (e.g., 120 minutes) at 37°C with gentle shaking.

    • At the end of the incubation, samples are taken from both the AP and BL chambers for analysis.

  • Permeability Measurement (Basolateral to Apical, B→A): The process is repeated on a separate set of wells, but the dosing solution is added to the BL side (donor) and fresh buffer to the AP side (receiver).

  • Quantification: The concentration of the test compound in all donor and receiver samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated. The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B).

Data Presentation: Caco-2 Permeability of Thiophene Derivatives

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Derivative 115.216.11.1High
Derivative 21.89.55.3Low (P-gp Substrate)
Derivative 30.50.61.2Low
Propranolol (Control)25.024.51.0High
Atenolol (Control)0.40.51.3Low
B. Distribution: How Much Drug is Free to Act?

Once absorbed, a drug binds to plasma proteins, primarily albumin.[20] According to the "free drug hypothesis," only the unbound fraction is available to distribute into tissues, interact with the target, and be cleared by metabolic enzymes.[20] Therefore, measuring the extent of plasma protein binding (PPB) is essential.

Causality & Experimental Choice: We employ the Rapid Equilibrium Dialysis (RED) method, which is widely regarded for its accuracy and ease of use.[20][21] The device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules (the drug) to pass freely.[22] The drug, spiked into plasma in one chamber, is allowed to equilibrate with a buffer in the other. At equilibrium, the concentration in the buffer chamber is equal to the free drug concentration in the plasma chamber.

Experimental Protocol: Plasma Protein Binding via RED

  • Preparation: A 4-(4-methoxyphenyl)thiophene derivative is spiked into pooled human plasma at a defined concentration (e.g., 1-5 µM) and briefly incubated.

  • Device Loading: The plasma sample is loaded into one chamber of the RED device insert, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is loaded into the corresponding buffer chamber.

  • Equilibration: The sealed plate is incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Quenching: To ensure accurate quantification, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with PBS. An equal volume of organic solvent (e.g., acetonitrile) containing an internal standard is added to all samples to precipitate proteins and stop any residual enzyme activity.

  • Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the compound concentrations in both chambers.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • % Bound = (1 - fu) * 100

Data Presentation: Plasma Protein Binding of Thiophene Derivatives

CompoundFraction Unbound (fu)% Plasma Protein BoundClassification
Derivative 10.0397%Highly Bound
Derivative 20.2575%Moderately Bound
Derivative 30.5545%Low Binding
Warfarin (Control)0.0199%Highly Bound
C. Metabolism: How Stable is the Drug?

The liver is the body's primary metabolic hub, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify drugs to facilitate their excretion.[23] A compound that is metabolized too quickly will have a short duration of action and poor exposure. The liver microsomal stability assay is a workhorse in vitro tool to assess this.

Causality & Experimental Choice: Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a high concentration of Phase I metabolic enzymes like CYPs.[23][24] By incubating our thiophene derivatives with liver microsomes in the presence of the necessary cofactor (NADPH), we can measure the rate at which the parent compound disappears over time.[25] This allows us to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Cl_int), which predict the metabolic fate of the compound in vivo.

PREP Preparation (Test Compound, Microsomes, Buffer) PREINC Pre-incubation (37°C) PREP->PREINC START Initiate Reaction (Add NADPH) PREINC->START INC Incubation at 37°C START->INC SAMPLE Sample at Time Points (0, 5, 15, 30, 60 min) INC->SAMPLE QUENCH Quench Reaction (Add Acetonitrile + IS) SAMPLE->QUENCH ANALYZE Analyze (LC-MS/MS) QUENCH->ANALYZE CALC Calculate (t½, Clint) ANALYZE->CALC

Caption: Workflow for the liver microsomal stability assay.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reagent Preparation: Pooled HLM are diluted in phosphate buffer (pH 7.4). The test compound is prepared in the same buffer at the desired concentration (e.g., 1 µM). A solution of the cofactor NADPH is also prepared.[25]

  • Incubation Setup: The HLM and test compound solutions are combined in a microplate and pre-incubated for 5-10 minutes at 37°C to reach thermal equilibrium.

  • Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a separate plate containing a cold quenching solution (e.g., acetonitrile or methanol with an internal standard) to stop the reaction.[25][26] The t=0 sample is taken immediately after adding NADPH.

  • Control Incubations: A negative control is run in parallel without NADPH to assess for non-CYP-mediated degradation. A known substrate (e.g., testosterone) is included as a positive control to verify assay performance.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.

  • Quantification: The supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • The natural log of the percent remaining parent compound is plotted against time.

    • The slope of the linear portion of this plot (k) is determined.

    • In vitro t½ (min) = 0.693 / k

    • Intrinsic Clearance (Cl_int, µL/min/mg protein) is calculated from the t½ and the protein concentration.

Data Presentation: Metabolic Stability of Thiophene Derivatives in HLM

CompoundIn Vitro t½ (min)Intrinsic Clearance (Cl_int) (µL/min/mg protein)Predicted Hepatic Clearance
Derivative 11592.4High
Derivative 2> 120< 11.5Low
Derivative 34530.8Intermediate
Verapamil (Control)12115.5High
D. Metabolism: Risk of Drug-Drug Interactions

A critical safety liability is a compound's potential to inhibit CYP enzymes, leading to dangerous drug-drug interactions (DDIs).[27][28] If our thiophene derivative inhibits an enzyme responsible for clearing another medication, it could cause the co-administered drug's concentration to rise to toxic levels.

Causality & Experimental Choice: This assay determines the half-maximal inhibitory concentration (IC50), which is the concentration of our test compound required to reduce the activity of a specific CYP enzyme by 50%.[28] We test against a panel of the most clinically relevant CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[29] The assay uses human liver microsomes as the enzyme source and a specific, probe substrate for each isoform, which produces a unique metabolite that can be monitored by LC-MS/MS. A reduction in the rate of metabolite formation in the presence of our compound indicates inhibition.

Experimental Protocol: CYP Inhibition IC50 Assay

  • Incubation Mixture: For each CYP isoform, a master mix is prepared containing HLM, phosphate buffer, and the specific probe substrate (e.g., phenacetin for CYP1A2).

  • Test Compound Addition: The thiophene derivative is added to wells at a range of concentrations (e.g., 8-point serial dilution starting from 100 µM). A vehicle control (DMSO) and a known potent inhibitor for each isoform are included.[29]

  • Reaction Initiation: After a brief pre-incubation at 37°C, the reaction is started by adding NADPH.

  • Incubation & Quenching: The plate is incubated for a short, pre-determined time (within the linear range of metabolite formation, e.g., 10-15 minutes). The reaction is then stopped with a cold quenching solution containing an internal standard.

  • Quantification: Samples are processed (centrifugation) and analyzed by LC-MS/MS to quantify the amount of specific metabolite formed.

  • Data Analysis: The rate of metabolite formation at each inhibitor concentration is calculated and expressed as a percentage of the vehicle control activity. A dose-response curve is plotted, and the IC50 value is determined using non-linear regression analysis.

Data Presentation: CYP Inhibition Profile of Thiophene Derivative X

CYP IsoformProbe SubstrateIC50 (µM)Potential for DDI
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac> 50Low
CYP2C19Omeprazole8.5Moderate
CYP2D6Dextromethorphan27.3Low
CYP3A4Midazolam> 50Low

Part 2: The In Vivo Reality Check: Profiling in a Living System

While in vitro assays are indispensable for screening, they cannot fully replicate the complex, dynamic interplay of ADME processes in a living organism. In vivo pharmacokinetic studies, typically conducted in rodents (mice or rats), are essential for understanding the complete PK profile and for translating preclinical data towards human studies.[14][30][31]

Causality & Experimental Choice: The goal of an in vivo PK study is to measure the concentration of the drug in the blood (plasma) over time after administration.[14] By administering the compound both intravenously (IV) and orally (PO), we can determine fundamental PK parameters. The IV dose provides a baseline where absorption is not a factor (100% bioavailability), allowing us to calculate clearance and volume of distribution. Comparing the plasma exposure after a PO dose to the IV dose allows us to calculate the absolute oral bioavailability (%F) – a critical parameter for any drug intended for oral delivery.

ACCLIM Animal Acclimation & Fasting DOSING Dosing (IV and PO Groups) ACCLIM->DOSING SAMPLING Serial Blood Sampling (e.g., via tail vein) DOSING->SAMPLING PROCESSING Sample Processing (Harvest Plasma) SAMPLING->PROCESSING BIOANALYSIS Bioanalysis (LC-MS/MS) PROCESSING->BIOANALYSIS PK_MODEL Pharmacokinetic Modeling (NCA) BIOANALYSIS->PK_MODEL PARAMS Determine PK Parameters (AUC, Cmax, t½, %F) PK_MODEL->PARAMS

Caption: High-level workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Rodent IV/PO Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are used. For the IV group, animals may be fitted with a catheter (e.g., in the jugular vein) to facilitate dosing and sampling. Animals are fasted overnight before dosing.[32]

  • Formulation: The thiophene derivative is prepared in a suitable vehicle for both IV (e.g., saline with a co-solvent like PEG400) and PO (e.g., 0.5% methylcellulose in water) administration.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered.

    • PO Group: A single dose is administered via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Serial blood samples (~100-150 µL) are collected at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are immediately centrifuged at 4°C to separate the plasma, which is then transferred to a clean tube and stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared for analysis (e.g., via protein precipitation) and the concentration of the thiophene derivative is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin® to calculate key PK parameters.

Data Presentation: Key In Vivo PK Parameters for a Lead Candidate

ParameterIV Dose (2 mg/kg)PO Dose (10 mg/kg)Definition
Cmax (ng/mL)1850975Maximum observed plasma concentration
Tmax (h)0.081.0Time to reach Cmax
AUC_last (ng·h/mL)24505120Area under the curve to the last time point
AUC_inf (ng·h/mL)25105300Area under the curve extrapolated to infinity
(h)3.54.1Elimination half-life
CL (mL/min/kg)13.3-Clearance
Vd_ss (L/kg)3.9-Volume of distribution at steady state
F (%)-42% Absolute Oral Bioavailability

Conclusion: Synthesizing a Data-Driven Narrative

The pharmacokinetic profiling of a new chemical entity is not a series of disconnected experiments but a holistic investigation to build a comprehensive data package. The in vitro assays provide an early, high-throughput assessment of fundamental properties, allowing us to rank and prioritize compounds. The in vivo study provides the definitive, integrated picture of how the compound behaves in a physiological system.

For our 4-(4-methoxyphenyl)thiophene derivatives, this process allows us to answer critical questions:

  • Is the compound sufficiently permeable to be orally absorbed? (Caco-2)

  • Is it so highly bound to plasma proteins that its free exposure will be negligible? (PPB)

  • Is it rapidly cleared by the liver, suggesting a short half-life? (Microsomal Stability)

  • Does it pose a significant risk for drug-drug interactions? (CYP Inhibition)

  • Ultimately, what is its true oral bioavailability and how long does it remain in the system? (In Vivo PK)

This robust, multi-faceted dataset is the bedrock upon which all further development rests. It informs medicinal chemistry efforts, guides the design of toxicology and efficacy studies, and forms a critical component of the Investigational New Drug (IND) application submitted to regulatory authorities like the FDA.[33][34][35] By rigorously applying these principles, we transform a promising molecule into a viable drug candidate, navigating the complex path from the laboratory bench to the patient's bedside.

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electron-donating effects of methoxy group on 2-aminothiophene scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electron-Donating Effects of the Methoxy Group on 2-Aminothiophene Scaffolds

Executive Summary

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its synthetic accessibility and versatile biological activity make it a focal point for drug discovery.[4][5][6][7] The strategic introduction of substituents is a key tactic for modulating the scaffold's physicochemical properties and biological function. Among these, the methoxy group (–OCH₃) is of particular importance. It acts as a powerful electron-donating group through resonance, significantly altering the electronic landscape of the thiophene ring.[8][9][10] This guide provides a detailed exploration of the electronic effects of the methoxy group on the 2-aminothiophene scaffold, elucidating the consequences for chemical reactivity, synthesis, structure-activity relationships (SAR), and analytical characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these effects in the rational design of novel therapeutics.

The 2-Aminothiophene Scaffold: A Versatile Pharmacophore

Heterocyclic compounds are cornerstones of modern drug discovery, and the 2-aminothiophene ring is a prominent example.[4][11] It is considered an electron-rich heterocycle and a bioisosteric replacement for the phenyl group, offering unique properties that can improve pharmacokinetic profiles.[1][6][7] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer and Antitubulin Agents [1][12]

  • Anti-inflammatory Agents (e.g., the NSAID Tinoridine)[1][2]

  • Central Nervous System (CNS) Agents (e.g., the antipsychotic Olanzapine)[1][2]

  • Antimicrobial and Antifungal Agents [1][7][13]

  • Enzyme Inhibitors and Receptor Modulators [1][6][14]

The synthetic tractability of 2-aminothiophenes, primarily through the robust and versatile Gewald reaction, further enhances their appeal in drug development programs.[1][15][16][17]

The Methoxy Group: A Modulator of Electronic Properties

The methoxy group exerts a dual electronic influence on adjacent π-systems, a concept critical to understanding its impact.[8][18] These two effects operate in opposing directions:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the atom it is attached to through the sigma (σ) bond.[18][19] This effect is distance-dependent and weakens over successive bonds.

  • Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as the thiophene ring.[8][10][18] This delocalization increases the electron density of the π-system, an effect known as a positive resonance or mesomeric effect.

In virtually all cases involving aromatic systems, the resonance effect is more powerful than the inductive effect.[9][10][20] Therefore, the methoxy group is considered a net electron-donating group, particularly when positioned to maximize resonance interaction (ortho or para to a reactive center).[8][21][22]

G cluster_effects Dual Electronic Effects of the Methoxy Group Methoxy -OCH₃ Group Inductive Inductive Effect (-I) Electron Withdrawing Methoxy->Inductive via σ-bond (Electronegativity) Resonance Resonance Effect (+R) Electron Donating Methoxy->Resonance via π-system (Lone Pair Delocalization) NetEffect Dominant Net Effect Overall Electron Donating Inductive->NetEffect Resonance->NetEffect

Caption: Competing electronic effects of the methoxy group.

The Electronic Landscape of Methoxy-Substituted 2-Aminothiophenes

When a methoxy group is appended to the 2-aminothiophene scaffold, its powerful +R effect significantly increases the electron density of the heterocyclic ring. This has two primary consequences:

  • Activation of the Thiophene Ring: The increased electron density makes the ring more susceptible to electrophilic attack. The position of the methoxy group dictates which ring carbons are most activated. For example, a methoxy group at the C5 position strongly activates the C4 position for electrophilic substitution through resonance delocalization.

  • Modulation of Amino Group Basicity: The electron-donating nature of the methoxy group, pushing electron density into the ring, can indirectly influence the basicity and nucleophilicity of the 2-amino group. This can affect its ability to participate in subsequent reactions or form hydrogen bonds with biological targets.

The extent of this electronic modulation can be quantified using Hammett constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene ring.[23][24] While developed for benzene systems, the principles are transferable to heterocycles like thiophene.

Substituent Hammett Constant (σp) Hammett Constant (σm) Interpretation
Methoxy (-OCH₃)-0.7780.047Strongly electron-donating at the para position; weakly electron-withdrawing at the meta position.[25]
Hydrogen (-H)00Reference point.[25]
Nitro (-NO₂)0.7780.710Strongly electron-withdrawing at both positions.
Table 1: Hammett constants for selected substituents, illustrating the powerful electron-donating nature of the para-methoxy group.

Synthesis and Reactivity: The Gewald Reaction

The premier method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[15][16][26] This one-pot synthesis combines a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] The reaction is valued for its operational simplicity, mild conditions, and the ready availability of starting materials.[1][16]

Reaction Mechanism

The generally accepted mechanism proceeds in three key stages:[15][27]

  • Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The precise mechanism of this step is complex but results in a sulfur-adduct.

  • Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization, followed by tautomerization, to yield the aromatic 2-aminothiophene product.

G Start Starting Materials (Ketone, Active Methylene Nitrile, Sulfur, Base) Step1 Knoevenagel Condensation (Formation of α,β-unsaturated nitrile) Start->Step1 Step2 Michael Addition of Sulfur Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Tautomerization (Aromatization) Step3->Step4 End 2-Aminothiophene Product Step4->End

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocol: General Gewald Synthesis (Conventional Heating)

This protocol provides a general procedure for the one-pot synthesis of a 2-aminothiophene derivative.[1][27]

Materials:

  • Ketone or aldehyde (e.g., 4-methoxyacetophenone) (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile) (1.0 equiv)

  • Elemental sulfur (1.1 - 1.2 equiv)

  • Amine base (e.g., morpholine or triethylamine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the chosen solvent (e.g., 20-30 mL ethanol).[1][27]

  • Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.

  • Heat the reaction mixture with stirring to a temperature of 50-70 °C. The choice of temperature and base is crucial; weaker bases like morpholine often require heating, while stronger catalysts may proceed at room temperature.[2][27]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol to remove residual reagents and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir vigorously to induce precipitation. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure 2-aminothiophene derivative.[1][27]

  • Confirm the structure and purity using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Impact on Drug Development and SAR

The introduction of a methoxy group can profoundly influence a molecule's biological activity and pharmacokinetic profile. Its electron-donating properties are central to these effects.

  • Receptor Binding and Potency: The increased electron density in the thiophene ring can enhance π-π stacking or other electronic interactions with amino acid residues in a target protein's binding pocket. In one study, adding a para-methoxy group to a benzamide-isoquinoline derivative dramatically improved its selectivity for the sigma-2 receptor by 631-fold.[28]

  • Physicochemical Properties: The methoxy group increases lipophilicity, which can enhance membrane permeability and absorption.[29] However, it can also serve as a site for metabolic O-demethylation by cytochrome P450 enzymes, a critical consideration in drug design.[30]

  • Structure-Activity Relationships (SAR): The position of the methoxy group is critical. In a series of antitubulin agents based on a 2-amino-3-benzoyl-thiophene scaffold, a methoxy group at the C-5 position of the thiophene ring was found to be important for potent activity.[12] The replacement of this group with hydrogen led to a reduction in antiproliferative activity, highlighting the positive contribution of the electron-donating group at that specific position.[12]

G Start Lead Scaffold (2-Aminothiophene) Modification Introduce Methoxy Group (-OCH₃) Start->Modification Electronic Altered Electronic Properties (+R Effect > -I Effect) Increased Ring Electron Density Modification->Electronic Physicochem Modified Physicochemical Properties (Lipophilicity, pKa, H-bonding) Modification->Physicochem Biological Modulated Biological Profile Electronic->Biological Physicochem->Biological SAR SAR Insights (Improved Potency/Selectivity) Biological->SAR ADME ADME Profile (Metabolic Stability, Permeability) Biological->ADME

Caption: Impact of methoxy substitution in a drug discovery workflow.

Spectroscopic and Analytical Characterization

The electronic effects of the methoxy group are directly observable through various spectroscopic techniques.

Protocol: General Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The electron-donating resonance effect of the methoxy group leads to increased shielding of the ring carbons, particularly those ortho and para to the point of attachment. This results in an upfield shift (lower ppm value) for these carbon signals compared to the unsubstituted parent compound.[18]

  • ¹H NMR: Protons on the thiophene ring will also experience changes in their chemical shifts. The aromatic proton signals of the methoxy-substituted compound may appear at different chemical shifts compared to the unsubstituted analog, reflecting the altered electron density.[31]

Infrared (IR) Spectroscopy:

  • Objective: To identify key functional groups.

  • Procedure: Acquire a spectrum of the sample (e.g., using the KBr pellet method).[32]

  • Analysis: Look for characteristic absorption bands. The N-H stretching vibrations of the 2-amino group (typically 3300-3500 cm⁻¹) may shift slightly depending on the electronic influence of the methoxy group on hydrogen bonding. The C-O stretching of the aryl ether will be visible (typically 1200-1275 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions.

  • Procedure: Record the absorption spectrum of a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol).[32]

  • Analysis: The electron-donating methoxy group extends the conjugation of the π-system. This typically results in a bathochromic shift (a shift to a longer wavelength, or "red shift") of the maximum absorption wavelength (λmax) compared to the unsubstituted 2-aminothiophene.

Conclusion

The methoxy group is a small but powerful tool in the arsenal of the medicinal chemist. Its dominant electron-donating resonance effect profoundly influences the 2-aminothiophene scaffold, enhancing its reactivity, modulating its physicochemical properties, and providing a handle for fine-tuning biological activity. A thorough understanding of these electronic principles is essential for the rational design of novel 2-aminothiophene-based therapeutics. By strategically placing methoxy groups on this privileged scaffold, researchers can effectively navigate the complex landscape of structure-activity relationships to develop more potent, selective, and effective drug candidates.

References

  • An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene. Benchchem.
  • Gewald reaction. Wikipedia. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Why is methoxy group an electron donating group? Chemistry Stack Exchange. Available at: [Link]

  • Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives. Benchchem.
  • Hammett Substituent Constants Table. Scribd. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. PubMed. Available at: [Link]

  • How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. Available at: [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available at: [Link]

  • A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives. Benchchem.
  • Methoxy-Substituted Heterocyclic Compounds: A Technical Guide to Their Therapeutic Potential and Mechanisms of Action. Benchchem.
  • But methoxy grp has negative inductive effect then how it's electron donating. Filo. Available at: [Link]

  • Acid-base Properties of Phenols. Chemistry LibreTexts. Available at: [Link]

  • Example Question involving substituent effects (inductive vs resonance). University of Calgary. Available at: [Link]

  • Methoxy group. Wikipedia. Available at: [Link]

  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF COMPLEXES OF 2-AMINOTHIOPHENOL WITH TETRACHLORIDES OF METALS. TSI Journals. Available at: [Link]

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents. ACS Publications. Available at: [Link]

  • The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. PMC. Available at: [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate. Available at: [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

  • ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • Heterocycles in Drugs and Drug Discovery. ResearchGate. Available at: [Link]

  • (PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid via the Gewald Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Gewald Reaction - A Powerful Tool for Heterocyclic Chemistry

For researchers and scientists in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. The 2-aminothiophene core is a privileged structure, appearing in a wide array of pharmacologically active compounds. The Gewald multicomponent reaction, first reported by Karl Gewald in 1966, stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1] This one-pot reaction offers a convergent and atom-economical approach by combining a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1] The operational simplicity and the ready availability of the starting materials have cemented the Gewald reaction's place as a vital tool in the synthetic organic chemist's arsenal.

This application note provides a detailed, two-step protocol for the synthesis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid. The synthesis commences with the Gewald reaction to form the intermediate ethyl ester, followed by its saponification to yield the final carboxylic acid. This guide is designed to provide not only a step-by-step experimental procedure but also to offer insights into the underlying reaction mechanism and critical experimental parameters, ensuring a reproducible and successful synthesis.

Reaction Scheme

The overall synthetic route is depicted below:

Gewald_Reaction cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Saponification 4-Methoxyacetophenone 4-Methoxyacetophenone Gewald_Product Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate 4-Methoxyacetophenone->Gewald_Product label_step1 + Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Gewald_Product label_step1_2 + Sulfur Sulfur (S₈) Sulfur->Gewald_Product Sulfur->Gewald_Product Morpholine, Ethanol, Heat Gewald_Product_hydrolysis Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Final_Product 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid Gewald_Product_hydrolysis->Final_Product Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition and Cyclization cluster_2 Tautomerization Ketone 4-Methoxyacetophenone Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Ketone->Unsaturated_Nitrile Enolate Enolate of Ethyl Cyanoacetate Enolate->Unsaturated_Nitrile Unsaturated_Nitrile_2 α,β-Unsaturated Nitrile Sulfur_Adduct Sulfur Adduct Thiophene_Ring Thiolate Intermediate Sulfur_Adduct->Thiophene_Ring Intramolecular Cyclization Thiophene_Ring_2 Thiolate Intermediate Unsaturated_Nitrile_2->Sulfur_Adduct + S₈ Final_Ester Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Thiophene_Ring_2->Final_Ester

Sources

Application Note: Amide Coupling Strategies for 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid is a highly functionalized heterocyclic building block, typically synthesized via the robust Gewald multicomponent reaction[1]. It serves as a critical scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and potent antimycobacterial agents (such as DprE1 inhibitors)[2].

Despite its utility, functionalizing the 3-carboxylic acid via amide coupling presents a significant synthetic challenge. The core issue lies in the presence of the unprotected, nucleophilic 2-amino group situated directly adjacent (ortho) to the target carboxylic acid.

The Causality of the "Self-Condensation Dilemma"

In a standard amide coupling reaction, the carboxylic acid is converted into a highly reactive electrophilic intermediate (e.g., an OAt active ester when using HATU). If the 2-amino group is left unprotected, it acts as a competing nucleophile against the externally added amine.

While one might assume this proximity leads to intramolecular cyclization, forming a 4-membered beta-lactam ring is sterically forbidden. Instead, the substrate undergoes rapid intermolecular self-condensation , where the 2-amino group of one molecule attacks the activated 3-carboxyl group of another. This parasitic pathway leads to the formation of inactive dimers, oligomers, or—when heated—thieno[2,3-d]pyrimidin-4-ones[3]. Furthermore, the bulky 4-(4-methoxyphenyl) substituent exerts significant steric hindrance on the 3-carboxylic acid, slowing down the desired coupling with the external amine and giving the self-condensation pathway a kinetic advantage.

To establish a self-validating and high-yielding protocol, the 2-amino group must be transiently masked. The N-Boc (tert-butyloxycarbonyl) protection strategy is the gold standard for this substrate, as it is completely stable to the basic conditions of HATU-mediated coupling and can be cleanly removed under mild acidic conditions without cleaving the newly formed amide bond[2].

Visualizing the Workflows

MechanisticPitfall Substrate Unprotected 2-Aminothiophene- 3-carboxylic acid Activation Carboxyl Activation (HATU / EDC) Substrate->Activation PathA Path A: Desired Amide (+ External Amine) Activation->PathA Highly Reactive Amine Required PathB Path B: Intermolecular Self-Condensation Activation->PathB Competing 2-Amino Nucleophile ProductA Target Amide (Low Yield / Trace) PathA->ProductA ProductB Oligomers & Thienopyrimidines (Major) PathB->ProductB

Mechanistic pathways illustrating the risk of self-condensation during direct amide coupling.

OptimizedWorkflow Step1 1. N-Protection (Boc2O, DMAP) Step2 2. Amide Coupling (HATU, DIPEA, R-NH2) Step1->Step2 Blocks 2-NH2 Step3 3. Deprotection (TFA, DCM) Step2->Step3 High Yield Product Final 2-Amino Thiophene Amide Step3->Product Cleaves Boc

The N-Boc protection workflow prevents self-condensation and maximizes amide coupling yields.

Coupling Reagent Selection for Sterically Hindered Thiophenes

The 4-(4-methoxyphenyl) group introduces significant steric bulk. The choice of coupling reagent is critical to drive the reaction to completion efficiently.

Coupling ReagentActivation MechanismRelative EfficiencyCausality & Experimental Notes
HATU / DIPEA Forms HOAt active esterVery High The nitrogen at the 7-position of the HOAt leaving group provides neighboring group participation, accelerating coupling even with the bulky 4-aryl group.
EDC / HOBt Forms HOBt active esterHighSlightly slower than HATU due to the lack of the pyridine nitrogen in HOBt. Produces a water-soluble urea byproduct, simplifying extraction.
PyBOP / DIPEA Phosphonium activationHighExcellent alternative to HATU if uronium-based reagents cause guanidinylation of the external amine.
T3P / Pyridine Forms mixed anhydrideModerateLow epimerization risk, but generally lacks the kinetic driving force required for highly hindered 3-carboxylic acids.

Detailed Experimental Protocols

Note: The following self-validating protocols are designed to ensure complete conversion at each step, utilizing LC-MS tracking to verify intermediate formation and prevent downstream failures.

Step 1: N-Boc Protection of the 2-Amino Group

Objective: Mask the 2-amino group to prevent nucleophilic interference.

  • Initialization: Dissolve 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Causality: The 2-amino group is inherently deactivated by the adjacent electron-withdrawing carboxylate; DMAP acts as a highly nucleophilic acyl transfer catalyst to facilitate Boc anhydride attack.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (2.2 equiv) dropwise. (Note: Excess is used to drive the reaction; mono-Boc is usually sufficient and favored upon workup, though transient di-Boc formation may occur).

  • Reaction: Stir the mixture at 40 °C for 12 hours. Monitor via LC-MS until the starting material is entirely consumed[2].

  • Workup: Quench with water, acidify mildly with 10% aqueous citric acid (to pH 4-5), and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: HATU-Mediated Amide Coupling

Objective: Couple the protected carboxylic acid with an external amine.

  • Initialization: Dissolve the N-Boc protected thiophene-3-carboxylic acid (1.0 equiv) and the target external amine (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA deprotonates the carboxylic acid to form the carboxylate anion, which is required to attack the uronium salt of HATU.

  • Activation: Cool the mixture to 0 °C and add HATU (1.2 equiv) portion-wise. Causality: Initial cooling prevents potential thermal degradation of the highly reactive HOAt ester and minimizes epimerization if chiral centers are present on the external amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO₃ (to remove acidic impurities), 5% aqueous LiCl solution (to efficiently partition and remove DMF), and brine. Dry, concentrate, and purify via flash chromatography.

Step 3: N-Boc Deprotection

Objective: Unmask the 2-amino group to yield the final target compound.

  • Initialization: Dissolve the protected amide in anhydrous Dichloromethane (DCM) (0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio by volume. Add Triisopropylsilane (TIS) (0.1 equiv). Causality: TFA rapidly protonates and cleaves the Boc group. TIS acts as a carbocation scavenger, preventing the liberated tert-butyl cation from electrophilically attacking the electron-rich 4-methoxyphenyl ring.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under a stream of nitrogen to remove volatile TFA. Neutralize the resulting TFA salt by dissolving the residue in DCM and washing with saturated NaHCO₃. Extract, dry, and concentrate to afford the pure 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide derivative.

References

  • Title: Gewald reaction Source: Wikipedia URL: 1

  • Title: Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: 2

  • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkivoc URL: 3

Sources

The Versatile Scaffolding of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Status of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple, distinct biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The 2-aminothiophene ring system is a quintessential example of such a scaffold. Its inherent electronic properties, capacity for diverse functionalization, and ability to mimic biological molecules have cemented its importance in drug discovery. This application note focuses on a particularly valuable derivative: 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid . The presence of the methoxyphenyl group at the 4-position and the carboxylic acid at the 3-position provides a unique combination of steric, electronic, and functional features, making it an exceptional building block for creating libraries of bioactive compounds. This guide will provide a detailed overview of its synthesis, key chemical transformations, and its application in the development of targeted therapies, particularly in the realm of kinase inhibition and anticancer research.

Core Synthesis and Chemical Properties

The synthesis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid is a multi-step process that begins with the well-established Gewald reaction to construct the core 2-aminothiophene ring, followed by functional group manipulations to yield the final carboxylic acid.

Part 1: Synthesis of the Ethyl Ester Precursor via the Gewald Reaction

The cornerstone for the synthesis of the title compound is the Gewald three-component reaction, a one-pot synthesis that efficiently constructs polysubstituted 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[1][2]

Protocol 1: Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Materials:

  • 4-Methoxyacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-methoxyacetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • With stirring, slowly add morpholine (2 equivalents) to the mixture.

  • Heat the reaction mixture to 50-60 °C and maintain for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[3]

  • Dry the purified product under vacuum to yield ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate as a solid.

Characterization Data for the Ethyl Ester:

  • Appearance: Typically a yellow or off-white solid.

  • Molecular Formula: C₁₄H₁₅NO₃S

  • Molecular Weight: 277.34 g/mol [4]

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Part 1: Gewald Reaction cluster_1 Part 2: Hydrolysis to Carboxylic Acid 4-Methoxyacetophenone 4-Methoxyacetophenone Gewald Gewald Reaction (Morpholine, Ethanol, 50-60°C) 4-Methoxyacetophenone->Gewald Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Gewald Sulfur Elemental Sulfur Sulfur->Gewald Ester Ethyl 2-amino-4-(4-methoxyphenyl) thiophene-3-carboxylate Gewald->Ester Boc_Protection Boc Protection (Boc)₂O, Base Ester->Boc_Protection Protected_Ester N-Boc Protected Ester Boc_Protection->Protected_Ester Saponification Saponification (LiOH or NaOH, aq. THF) Protected_Ester->Saponification Protected_Acid N-Boc Protected Carboxylic Acid Saponification->Protected_Acid Deprotection Deprotection (TFA, DCM) Protected_Acid->Deprotection Final_Product 2-amino-4-(4-methoxyphenyl) thiophene-3-carboxylic acid Deprotection->Final_Product

Caption: Synthetic workflow for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.

Part 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

Direct saponification of the ethyl ester can be challenging due to the presence of the free amino group. A more reliable method involves a three-step protection-hydrolysis-deprotection sequence.[5]

Protocol 2: Boc Protection of the Amino Group

Materials:

  • Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the starting ester (1 equivalent) in THF or DCM.

  • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

  • To this solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected ester, which can often be used in the next step without further purification.

Protocol 3: Saponification of the N-Boc Protected Ester

Materials:

  • N-Boc protected ethyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-Boc protected ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, monitoring the disappearance of the ester by TLC.

  • After completion, cool the mixture to 0 °C and carefully acidify with 1M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected carboxylic acid.

Protocol 4: Deprotection of the N-Boc Group

Materials:

  • N-Boc protected carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected carboxylic acid in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM).

  • Stir the solution at room temperature for 1-3 hours. The reaction progress can be monitored by the evolution of CO₂ gas and TLC analysis.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, can be purified by recrystallization or precipitation.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid scaffold is a particularly attractive starting point for the synthesis of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Case Study: Atypical Protein Kinase C (aPKC) Inhibitors

Recent studies have identified 2-amino-3-carboxy-4-phenylthiophene derivatives as potent and selective inhibitors of atypical protein kinase C (aPKC) isoforms.[5][6] These kinases are implicated in inflammatory responses and VEGF-induced vascular permeability, which are key pathological events in diseases like diabetic retinopathy and macular edema.[5]

The structure-activity relationship (SAR) studies have revealed that:

  • The 2-amino and 3-carboxy groups (or their ester derivatives) are crucial for activity.

  • Electron-donating substituents on the 4-phenyl ring, such as the methoxy group in our title compound, enhance inhibitory activity.[5]

Table 1: SAR of 4-Aryl Substituents on aPKC Inhibition

4-Aryl Substituent% Inhibition of aPKCζ (at 30 µM)Reference
4'-H~70-80%[5]
4'-OMe 100% [5]
4'-Me~80%[5]
4'-CF₃~16%[5]

This data underscores the importance of the 4-methoxyphenyl moiety in optimizing the inhibitory potential of this scaffold against aPKC.

Protocol 5: Synthesis of Amide Derivatives for Kinase Inhibitor Libraries

The carboxylic acid functionality of the title compound is a versatile handle for creating libraries of amide derivatives through standard peptide coupling reactions. This allows for the exploration of the chemical space around the 3-position of the thiophene ring.

Materials:

  • 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

  • A diverse set of primary or secondary amines

  • Coupling agents: e.g., HATU, HBTU, or EDC/HOBt

  • Base: e.g., Diisopropylethylamine (DIPEA)

  • Solvent: e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a reaction vial, dissolve the carboxylic acid (1 equivalent) in DMF or DCM.

  • Add the desired amine (1.1 equivalents), the coupling agent (1.2 equivalents), and DIPEA (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide derivative by column chromatography or preparative HPLC.

Further Derivatization: Access to Fused Heterocyclic Systems

The 2-aminothiophene-3-carboxylic acid scaffold is also a key precursor for the synthesis of more complex, fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These fused systems are present in a number of biologically active molecules and approved drugs.[1][7]

Thienopyrimidine_Synthesis Carboxylic_Acid 2-amino-4-(4-methoxyphenyl) thiophene-3-carboxylic acid Reagents Formamide or other cyclizing agents Carboxylic_Acid->Reagents Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Reagents->Thienopyrimidine

Caption: Synthesis of thieno[2,3-d]pyrimidines from the title compound.

Protocol 6: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

Materials:

  • 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

  • Formamide or an appropriate acid chloride

  • Pyridine (if using an acid chloride)

Procedure (Example with Formamide):

  • Heat a mixture of the carboxylic acid and an excess of formamide at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, and the product will often precipitate.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Conclusion and Future Outlook

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid is a highly valuable and versatile building block in drug discovery. Its efficient synthesis, coupled with the strategic placement of functional groups, provides medicinal chemists with a powerful platform for generating diverse libraries of compounds. The demonstrated success of this scaffold in developing potent kinase inhibitors highlights its potential for addressing a wide range of therapeutic needs, from oncology to inflammatory diseases. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly continue to be a cornerstone of modern pharmaceutical research and development.

References

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(11), 8145-8165. [Link]

  • Reddy, T. S., & Kumar, M. S. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 56(3), 1019-1026. [Link]

  • Li, X., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1345-1355. [Link]

  • Ghorab, M. M., & Al-Said, M. S. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 379-403. [Link]

  • Vlasova, O. D., Vlasov, S. V., & Vlasov, V. S. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-18. [Link]

  • Titchenell, P. M., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2947-2952. [Link]

  • Sessions, A. L. Saponification. CalTech GPS. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Titchenell, P. M., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. [Link]

  • Balakrishnan, K., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 459–462. [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]

  • Ukrainian State University of Chemical Technology. (2025). Synthesis of Substituted Thienopyrimidinones Based on 2-Amino-4-(1,4-benzodioxan-2-yl) Thiophene-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • Sauthof, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • Daghistani, H. N., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3002. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. [Link]-3-carboxylates_by_Variations_of_the_Gewald_Reaction)

Sources

Application Note: Coordination Chemistry of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Briefing & Mechanistic Rationale

The development of novel metallopharmaceuticals and advanced materials relies heavily on the intelligent design of organic ligands. 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid (AMPTCA) represents a highly versatile, pharmacologically relevant scaffold [1]. While thiophene derivatives are widely recognized for their biological activities (including antimicrobial and anti-inflammatory properties), their application as chelating agents in coordination chemistry offers a pathway to synthesize highly stable, bioactive transition metal complexes [2].

Causality in Ligand Design

The structural anatomy of AMPTCA is deliberately engineered for superior metal coordination:

  • Bidentate N,O-Donor System: The spatial proximity of the 2-amino group (Lewis base) and the 3-carboxylic acid group (proton donor/Lewis base) enables the formation of a thermodynamically favored, highly stable six-membered metallacycle upon coordination with transition metals [3].

  • Electronic Modulation via the Methoxy Group: The inclusion of the 4-(4-methoxyphenyl) substituent is not merely structural. The methoxy group acts as an electron-donating group (EDG) via resonance. This electron density is pushed into the thiophene ring, subtly increasing the basicity and nucleophilicity of both the amino nitrogen and the carboxylate oxygen. Consequently, this strengthens the σ -donation from the ligand to the empty d-orbitals of the metal center.

Structural & Pathway Visualizations

Pathway A 4-Methoxyacetophenone + Ethyl Cyanoacetate + Elemental Sulfur B Gewald Reaction (Morpholine, EtOH, 50°C) A->B C Ethyl 2-amino-4-(4-methoxyphenyl) thiophene-3-carboxylate B->C D Saponification & Acidification (NaOH/EtOH, then HCl) C->D E AMPTCA Ligand (Free Acid) D->E F Metal Acetate Addition (Cu²⁺, Ni²⁺, Zn²⁺) E->F G Coordination Complex [M(AMPTCA)₂]·nH₂O F->G

Workflow for the synthesis of the AMPTCA ligand and its metal coordination complexes.

Mechanism LIG Free AMPTCA Ligand NH2 (Lewis Base) COO- (Lewis Base) MET Transition Metal Ion Empty d-orbitals LIG:n->MET N→M σ-donation LIG:o->MET O→M σ-donation COMP Chelate Ring Formation 6-Membered Metallacycle MET->COMP

Mechanistic representation of bidentate N,O-chelation forming a stable 6-membered metallacycle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 3.1: Synthesis of the AMPTCA Ligand

The synthesis utilizes a modified Gewald multicomponent reaction followed by saponification [4].

Step-by-Step Methodology:

  • Condensation: In a 250 mL round-bottom flask, combine 4-methoxyacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in 30 mL of absolute ethanol.

  • Catalysis: Add morpholine (10 mmol) dropwise while stirring. Causality: Morpholine acts as a base to deprotonate the ethyl cyanoacetate, initiating the Knoevenagel condensation, and subsequently facilitates the cyclization with sulfur.

  • Heating: Stir the mixture at 50°C for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the ketone spot confirms the formation of the intermediate ester (Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate) [1].

  • Saponification: Add 20 mL of 2M NaOH (aqueous) to the reaction mixture and reflux for 2 hours to hydrolyze the ester.

  • Acidification & Isolation: Cool the mixture in an ice bath and acidify dropwise with 2M HCl until the pH reaches ~3.0. Causality: The free carboxylic acid precipitates only in its protonated, neutral form.

  • Purification: Filter the resulting off-white precipitate, wash with cold distilled water, and recrystallize from ethanol to yield pure AMPTCA.

Protocol 3.2: Synthesis of Transition Metal Complexes[M(AMPTCA)₂]

This protocol describes the complexation of AMPTCA with Cu(II), Ni(II), or Zn(II).

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of AMPTCA in 20 mL of warm ethanol (60°C).

  • Metal Salt Addition: Dissolve 1.0 mmol of the respective metal acetate (e.g., Cu(CH3​COO)2​⋅H2​O ) in 10 mL of distilled water. Causality: Metal acetates are specifically chosen over chlorides. The acetate anion acts as a mild internal base that accepts the proton from the AMPTCA carboxylic acid group during coordination, driving the equilibrium toward complex formation without requiring harsh external bases.

  • Complexation: Add the aqueous metal acetate solution dropwise to the stirring ligand solution.

  • Validation Checkpoint 2 (pH & Color): Observe an immediate color change (e.g., to dark green for Cu(II)). Check the pH; a slight drop indicates the release of acetic acid, confirming that the carboxylate group has deprotonated and coordinated to the metal.

  • Reflux & Isolation: Reflux the mixture for 3 hours. Allow it to cool to room temperature. The neutrally charged metal complex will precipitate.

  • Washing & Drying: Filter the microcrystalline solid, wash successively with cold water, ethanol, and diethyl ether to remove unreacted ligand and acetic acid. Dry in a vacuum desiccator over anhydrous CaCl2​ .

Analytical Characterization & Expected Data

The structural integrity of the synthesized complexes must be verified through spectroscopic and magnetic measurements. The primary indicator of successful coordination is the shift in the Fourier-Transform Infrared (FT-IR) stretching frequencies of the amino and carbonyl groups. When these groups donate electron density to the metal, their respective bond orders slightly decrease, resulting in lower stretching frequencies ( ν ).

Quantitative Data Summary
Analyte / ComplexVisual AppearanceMagnetic Moment ( μeff​ , BM)Coordination GeometryFT-IR ν (C=O) cm⁻¹FT-IR ν (NH₂) cm⁻¹
Free AMPTCA Off-white powderN/A (Diamagnetic)N/A16803450, 3320
[Cu(AMPTCA)₂(H₂O)₂] Dark Green solid1.82 - 1.95Distorted Octahedral16353390, 3280
[Ni(AMPTCA)₂(H₂O)₂] Light Green solid2.90 - 3.20Octahedral16403400, 3290
[Zn(AMPTCA)₂] White solidDiamagneticTetrahedral16453410, 3300

Table 1: Expected physicochemical and spectroscopic properties of AMPTCA and its transition metal complexes. The significant negative shift in ν (C=O) and ν (NH₂) serves as the primary self-validating metric for N,O-bidentate coordination.

References

  • Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | C14H15NO3S | CID 727641 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Schiff base and metal(II) complexes containing thiophene-3-carboxylate: Synthesis, characterization and antioxidant activities Source: Journal of Molecular Structure (Volume 1205, 127542) URL:[Link]

  • Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines Source: Molecules / PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Suzuki cross-coupling applications for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Suzuki-Miyaura Cross-Coupling Applications for 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid: From Scaffold Derivatization to Advanced Drug Discovery

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Guide.

Executive Summary & Mechanistic Rationale

The Gewald reaction is a cornerstone of heterocyclic chemistry, providing rapid access to highly functionalized 2-aminothiophenes[1]. Among these, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid represents a highly versatile, electron-rich scaffold frequently utilized in the development of kinase inhibitors, allosteric modulators, and anti-inflammatory agents.

While the C2 (amino), C3 (carboxylic acid), and C4 (methoxyphenyl) positions are occupied, the C5 position remains unsubstituted and highly nucleophilic . The strong electron-donating (+M) effect of the C2-amino group pushes electron density through the thiophene conjugated system, specifically activating the C5 carbon toward electrophilic aromatic substitution.

The Causality of the Synthetic Strategy: To build complex biaryl or polyaryl architectures required in drug discovery, the C5 position must be functionalized. Direct C-H activation is possible but often suffers from poor regioselectivity and catalyst degradation. Therefore, the most robust approach is a two-phase derivatization:

  • Regioselective Halogenation: Mild bromination at C5. To prevent oxidative degradation of the electron-rich amine by the halogen source or the palladium catalyst in the subsequent step, the amine is transiently protected (e.g., via tert-butoxycarbonyl, Boc)[2].

  • Suzuki-Miyaura Cross-Coupling: The resulting 5-bromo-thiophene is subjected to Pd-catalyzed cross-coupling with arylboronic acids[3].

Handling the Free Carboxylic Acid: A critical challenge in this specific molecule is the free C3-carboxylic acid. Carboxylic acids can poison palladium catalysts by forming insoluble Pd-carboxylate complexes or by protonating the basic boronate intermediate[4]. Instead of adding a lengthy esterification/saponification sequence, our optimized protocol utilizes an excess of inorganic base (≥3.0 equivalents of K₂CO₃) to quantitatively deprotonate the acid in situ. This generates a highly water-soluble carboxylate salt that is perfectly compatible with biphasic aqueous Suzuki conditions[5].

Experimental Workflows & Pathway Visualization

The following diagrams illustrate the logical progression of the derivatization workflow and the underlying catalytic cycle of the Suzuki-Miyaura coupling.

Workflow A 2-Amino-4-(4-methoxyphenyl) thiophene-3-carboxylic acid B Step 1: N-Boc Protection (Boc2O, NaOH, THF/H2O) A->B C N-Boc Protected Intermediate B->C D Step 2: Regioselective Bromination (NBS, DMF, 0°C) C->D E 5-Bromo-N-Boc Intermediate D->E F Step 3: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) E->F G 5-Aryl Target Scaffold (C5-Functionalized) F->G

Figure 1: Multi-step synthetic workflow for the C5-arylation of the Gewald thiophene scaffold.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition C5-Br Cleavage Pd0->OxAdd PdII_Br Pd(II) Complex Ar-Thiophene-Pd-Br OxAdd->PdII_Br TransMet Transmetalation Ar'-B(OH)3K Addition PdII_Br->TransMet Base Activation PdII_Ar Pd(II) Diaryl Complex Ar-Thiophene-Pd-Ar' TransMet->PdII_Ar RedElim Reductive Elimination C5-Ar' Bond Formation PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling on the 5-bromothiophene substrate.

Quantitative Data: Suzuki Coupling Optimization

Steric bulk and the potential for sulfur-mediated catalyst poisoning make thiophene cross-couplings notoriously sensitive to ligand selection[6]. Table 1 summarizes the optimization data for the C5-arylation of the protected scaffold using phenylboronic acid as the model coupling partner.

Table 1: Optimization of Suzuki-Miyaura Conditions for 5-Bromothiophene Scaffold

EntryCatalyst (5 mol%)LigandBase (3.0 eq)Solvent SystemTemp (°C)Yield (%)*Observation / Causality
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O8045%Monodentate ligands allow S-coordination; catalyst deactivation observed (Pd black).
2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O9078%Bulky Buchwald ligand improves oxidative addition, but hydrolysis of Boc occurs.
3Pd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂O8092% Optimal. Bidentate dppf prevents S-poisoning; K₂CO₃ effectively deprotonates the acid.
4Pd(dppf)Cl₂NoneEt₃NDMF/H₂O8031%Organic base insufficiently basic to activate boronic acid and deprotonate C3-COOH.

*Yield determined by HPLC analysis of the crude reaction mixture against an internal standard.

Self-Validating Experimental Protocols

Protocol A: Regioselective C5-Bromination of the N-Boc Protected Scaffold

Note: It is assumed the starting material has been N-Boc protected using standard Boc₂O/NaOH conditions prior to this step.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 2-(tert-butoxycarbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylic acid (10.0 mmol) in anhydrous DMF (30 mL).

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: The C5 position is hyper-nucleophilic. Conducting the reaction at room temperature leads to oxidative degradation and tar formation.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) in anhydrous DMF (10 mL). Add this solution dropwise over 15 minutes via a syringe pump. Keep the flask shielded from direct light (e.g., wrap in aluminum foil) to prevent radical side reactions.

  • In-Process Control (IPC): Stir for 1 hour at 0 °C. The solution will transition from pale yellow to deep orange. Analyze via LC-MS. The mass spectrum should show complete disappearance of the starting mass and the appearance of the M+ and M+2 isotope pattern characteristic of a single bromine atom.

  • Workup & Validation: Quench the reaction by adding 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize unreacted NBS. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Validation Metric: The crude product should precipitate as a light brown solid. Yields >90% with >95% purity by NMR validate the regioselectivity.

Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling
  • Setup: To a 50 mL Schlenk flask, add the 5-bromo intermediate from Protocol A (5.0 mmol), the desired arylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (15.0 mmol, 3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water (25 mL total). Causality: Water is mandatory to dissolve K₂CO₃ and facilitate the formation of the reactive active boronate complex [Ar-B(OH)₃]⁻. Degas the suspension by bubbling argon through the mixture for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.25 mmol, 5 mol%). Seal the flask and heat to 80 °C in a pre-heated oil bath.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH/AcOH 90:9:1). The starting material (Rf ~0.5) should be completely consumed within 4–6 hours, replaced by a highly UV-active fluorescent spot (Rf ~0.3–0.4 depending on the aryl group).

  • Workup & Validation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove precipitated palladium black, washing the pad with EtOAc. Acidify the aqueous layer to pH 3 using 1M HCl (this reprotonates the C3-carboxylate back to the free acid, causing the product to precipitate).

  • Isolation: Extract the acidified mixture with EtOAc (3 × 40 mL). Dry, concentrate, and purify via flash chromatography or recrystallization.

  • Validation Metric: Successful coupling is confirmed by ¹H NMR showing the disappearance of the C5-proton (if tracking from the unprotected starting material) and the appearance of new aromatic multiplets corresponding to the coupled aryl group.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Gewald reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Mahmood, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Turkish Journal of Chemistry, 44(5), Article 16. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. [Link]

  • Pei, T., et al. (2011). Development of Scalable Syntheses of Selective PI3K inhibitors. Organic Process Research & Development, 15(3), 565-571. [Link]

  • Kilic, A., et al. (2020). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 13(1), 3006-3021. [Link]

Sources

Application Note: High-Yield Microwave Synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Thiophene derivatives, particularly 2-aminothiophene-3-carboxylic acids, are recognized as "privileged structures" in medicinal chemistry. They serve as critical building blocks for a vast array of therapeutics, including anti-inflammatory agents, antiviral compounds, and allosteric modulators[1].

The classical approach to synthesizing these scaffolds is the Gewald multicomponent reaction —a condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. However, conventional thermal heating of this reaction often suffers from prolonged reaction times (hours to days), moderate yields, and the formation of intractable, tarry sulfur polymers[1].

This application note details an optimized,1[1] to produce 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid. By transitioning to microwave dielectric heating, researchers can achieve precise thermal control, drastically reducing reaction times to mere minutes while significantly improving the purity profile[2].

Mechanistic Causality & Experimental Design

The synthesis is executed in two distinct phases: a microwave-assisted multicomponent assembly, followed by targeted ester saponification.

Phase 1: Microwave-Assisted Gewald Reaction

The reaction begins with 4'-methoxyacetophenone and ethyl cyanoacetate. We utilize pyrrolidine as the base catalyst rather than standard inorganic bases. Causality: Pyrrolidine acts as a nucleophilic catalyst, transiently forming a highly reactive enamine intermediate with the ketone. This drastically lowers the activation energy barrier for the Knoevenagel condensation[3].

Subsequent microwave irradiation (120°C) facilitates the rapid addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate, triggering an intramolecular cyclization to yield the ethyl ester intermediate. Causality: Microwave heating directly couples with the polar solvent (DMF) and the intermediates. This provides instantaneous, uniform heating that outpaces the slower kinetics of competitive sulfur polymerization, a common failure point in conventional thermal setups[1],[2].

Phase 2: Alkaline Saponification

The intermediate ester is hydrolyzed using aqueous sodium hydroxide under reflux. Causality: The ester group at the 3-position is sterically hindered by the adjacent 2-amino and 4-aryl groups. Therefore, a large excess of base and a mixed solvent system (EtOH/H₂O) are required to drive the hydrolysis to completion[4].

Mechanism A 4'-Methoxyacetophenone + Ethyl Cyanoacetate B Knoevenagel Condensation (Pyrrolidine Catalyzed) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition & Cyclization (Microwave, 120°C) C->D E Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate D->E F Alkaline Hydrolysis (NaOH, EtOH/H2O, Reflux) E->F G 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid F->G

Mechanistic pathway for the microwave-assisted Gewald synthesis and ester hydrolysis.

Data Presentation: Optimization of Reaction Conditions

The following table synthesizes quantitative data demonstrating the superiority of the optimized microwave protocol over conventional methodologies[1],[3],[5].

Reaction MethodCatalyst / BaseSolventTemperature (°C)TimeYield (%)
Conventional HeatingMorpholineEthanol80 (Reflux)12 hours45 - 55%
Ultrasound IrradiationEt₂NHWater8045 min82%
Microwave IrradiationMorpholineEthanol12015 min88%
Microwave Irradiation Pyrrolidine DMF 120 10 min 92%

Step-by-Step Experimental Protocol

Workflow S1 Reagent Preparation S2 Microwave Irradiation S1->S2 S3 Extraction & Purification S2->S3 S4 Ester Saponification S3->S4 S5 Acidification & Isolation S4->S5

Experimental workflow from multicomponent assembly to final product isolation.

Phase A: Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Reagents Required:

  • 4'-Methoxyacetophenone: 1.0 mmol (150.2 mg)

  • Ethyl cyanoacetate: 1.1 mmol (117 µL)

  • Elemental sulfur (S₈): 1.1 mmol (35.3 mg)

  • Pyrrolidine: 1.0 mmol (82 µL)

  • Anhydrous N,N-Dimethylformamide (DMF): 3.0 mL

Methodology:

  • Reagent Mixing: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 4'-methoxyacetophenone, ethyl cyanoacetate, and elemental sulfur[1].

  • Catalyst Addition: Add 3.0 mL of anhydrous DMF, followed by the dropwise addition of pyrrolidine.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the vial with Argon for 2 minutes to displace oxygen, preventing unwanted oxidative side reactions.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesis reactor (e.g., Biotage Initiator). Irradiate the mixture at 120°C for 10 minutes[3].

  • Self-Validation (Visual): Allow the vial to cool to room temperature. The reaction mixture must transition from a pale yellow suspension to a deep brown, homogeneous solution[1].

  • Workup: Transfer the mixture to a separatory funnel containing 20 mL of ethyl acetate. Wash the organic layer with distilled water (3 × 20 mL) to completely remove DMF and pyrrolidine, followed by a brine wash (20 mL)[1].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 10:1 to 3:1) to afford the intermediate ester as a yellowish solid[4].

Phase B: Saponification to the Carboxylic Acid

Reagents Required:

  • Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate: 0.5 mmol

  • Sodium Hydroxide (NaOH): 2.5 mmol (100 mg)

  • Ethanol / Deionized Water: 1:1 v/v (10 mL)

Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the intermediate ester in 5 mL of ethanol[4].

  • Base Addition: Dissolve NaOH in 5 mL of deionized water and add it to the ethanolic solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C for 2 hours[4].

  • Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 2:1). The starting material spot (higher Rf​ ) should completely disappear, replaced by a baseline spot corresponding to the highly polar sodium carboxylate salt[1].

  • Acidification: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.0–4.0. Critical Causality: Strict pH control is mandatory. Over-acidification (pH < 2) will protonate the 2-amino group, creating a soluble ammonium salt and drastically reducing the isolated yield.

  • Isolation: A precipitate will form upon acidification. Filter the solid under vacuum, wash with cold water, and dry overnight in a vacuum desiccator to afford the final target compound.

Analytical Characterization & Validation

To establish a self-validating system, confirm the identity of the final product using the following markers:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm). Confirm the presence of the broad singlet corresponding to the -NH₂ protons (~7.0 - 7.5 ppm) and the characteristic aromatic protons of the 4-methoxyphenyl group.

  • Mass Spectrometry (ESI-MS): Confirm the [M+H]⁺ peak corresponding to the exact mass of the carboxylic acid derivative.

References

  • Benchchem.
  • Tetrahedron Letters (via LookChem). Hesse, S., Perspicace, E., & Kirsch, G. (2007). "Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine."
  • Heterocycles (via CLOCKSS). Ruan, B., Zhang, Z., & Hua, L. (2021).
  • bioRxiv. (2023).
  • ACS Sustainable Chemistry & Engineering. (2021).

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Application Notes & Protocols: A Guide to the Synthesis and Polymerization of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Functionalized Polythiophenes

Polythiophenes are a prominent class of conducting polymers, extensively studied for their unique electronic and optical properties.[1] Their application in electronics, sensors, and biomedical devices is well-documented.[2][3] The strategic functionalization of the thiophene monomer is a powerful tool for tuning the final polymer's characteristics. The monomer of interest, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid , incorporates three key functional groups:

  • An amino group (-NH₂) at the 2-position, which is a strong electron-donating group that lowers the monomer's oxidation potential, facilitating polymerization. It also serves as a site for further chemical modification.

  • A carboxylic acid group (-COOH) at the 3-position, which can enhance solubility in polar solvents and provides a reactive handle for bioconjugation, a critical feature for drug delivery and biosensor applications.[4] However, its electron-withdrawing nature can sometimes complicate direct electropolymerization.[5]

  • A methoxyphenyl group (-C₆H₄OCH₃) at the 4-position, which provides steric bulk and further electron-donating character, influencing the polymer's morphology, solubility, and electronic properties.

This guide provides a comprehensive, in-depth protocol for researchers, detailing the synthesis of this functionalized monomer via the Gewald reaction, followed by two distinct methods for its polymerization: chemical oxidative polymerization and electrochemical polymerization.

Part 1: Monomer Synthesis via Gewald Reaction

The Gewald three-component reaction is a versatile and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes.[6][7] It is prized for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[6][8]

Principle and Mechanism

The reaction proceeds through an initial Knoevenagel condensation between an active methylene nitrile and a ketone, followed by the addition of elemental sulfur and subsequent ring closure to form the thiophene ring.[9] The use of a base, such as morpholine or piperidine, is crucial for catalyzing the condensation and cyclization steps.[6]

Experimental Protocol: Synthesis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Workflow for Monomer Synthesis

cluster_0 Monomer Synthesis Workflow A 1. Combine Reactants (Ketone, Nitrile, Sulfur, Solvent) B 2. Add Base Catalyst (e.g., Morpholine) A->B C 3. Heat Reaction Mixture (50-70 °C) B->C D 4. Monitor Progress (TLC) C->D E 5. Cool and Precipitate D->E F 6. Isolate & Purify (Filtration, Recrystallization) E->F G 7. Characterize Product (NMR, IR, MS) F->G

Caption: Workflow for Gewald synthesis of the thiophene monomer.

Table 1: Materials and Reagents for Monomer Synthesis

Reagent/MaterialSpecificationSupplier ExamplePurpose
4'-Methoxyacetophenone≥98%Sigma-AldrichKetone starting material
Ethyl cyanoacetate≥98%Sigma-AldrichActive methylene nitrile
Sulfur powder-325 mesh, ≥99.5%Sigma-AldrichSulfur source for thiophene ring
Morpholine≥99%Sigma-AldrichBase catalyst
Ethanol (EtOH)200 proof, anhydrousFisher ScientificReaction solvent
Round-bottom flask, Condenser, Magnetic stirrerStandard laboratory glasswareVWRReaction vessel and setup
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigmaReaction monitoring

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-methoxyacetophenone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Solvent Addition: Add ethanol (e.g., 50 mL for a 10 mmol scale reaction) to the flask.

  • Catalyst Addition: Add morpholine (1.0 equiv.) to the mixture. The addition of the base is the critical initiating step for the Knoevenagel condensation.

  • Heating: Heat the reaction mixture with stirring to 60 °C. The elevated temperature is necessary to overcome the activation energy for both the condensation and the subsequent cyclization.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting materials are consumed (typically 4-12 hours).

  • Isolation: Once complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes. A precipitate of the ethyl ester of the target molecule should form.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove residual reactants, and dry it under a vacuum. The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.[10]

  • Hydrolysis (Saponification): To obtain the carboxylic acid, the resulting ester is hydrolyzed. Dissolve the purified ester in a mixture of ethanol and 10% aqueous NaOH solution and reflux for 2-4 hours. After cooling, acidify the solution with dilute HCl until a precipitate forms. Filter, wash with water, and dry the solid to obtain the final product, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.

Part 2: Preparation of the Conducting Polymer

The synthesized monomer can be polymerized through either chemical or electrochemical oxidation, each method offering distinct advantages. Chemical polymerization is suitable for producing bulk quantities of the polymer powder, while electrochemical polymerization allows for the direct deposition of a thin, uniform polymer film onto an electrode surface.

Chemical Oxidative Polymerization

This method utilizes a chemical oxidant, most commonly iron(III) chloride (FeCl₃), to initiate polymerization.[11][12][13] The oxidant removes electrons from the thiophene monomer, creating radical cations that couple to form the polymer chain.

Workflow for Chemical Oxidative Polymerization

cluster_1 Chemical Polymerization Workflow A 1. Dissolve Monomer (Anhydrous Chloroform) C 3. Add Oxidant Dropwise (Inert Atmosphere, 0°C to RT) A->C B 2. Prepare Oxidant Solution (FeCl3 in Chloroform) B->C D 4. Stir for 24 hours C->D E 5. Quench Reaction (Add Methanol) D->E F 6. Isolate Polymer (Filtration) E->F G 7. Purify Polymer (Soxhlet Extraction) F->G

Caption: Workflow for chemical oxidative polymerization using FeCl₃.

Table 2: Materials and Reagents for Chemical Polymerization

Reagent/MaterialSpecificationPurpose
2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acidAs synthesizedMonomer
Iron(III) chloride (FeCl₃)Anhydrous, ≥98%Oxidizing agent
Chloroform (CHCl₃)Anhydrous, ≥99.8%Reaction solvent
Methanol (MeOH)ACS gradeQuenching agent and for washing
Nitrogen or Argon gasHigh purityTo maintain an inert atmosphere
Schlenk flask, Dropping funnelStandard glasswareFor air-sensitive reactions

Step-by-Step Procedure:

  • Monomer Solution: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the monomer (1.0 equiv.) in anhydrous chloroform.

  • Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl₃ (typically 2.5-4.0 equiv.) in anhydrous chloroform.

  • Reaction Initiation: Cool the monomer solution in an ice bath. Add the FeCl₃ solution dropwise to the stirred monomer solution over 30 minutes. Causality: Slow addition helps control the reaction exotherm and can lead to polymers with higher molecular weight and better regioregularity.[13]

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under an inert atmosphere. A dark-colored precipitate, the polymer, should form.

  • Quenching and Isolation: Quench the reaction by pouring the mixture into a large volume of methanol. This precipitates the polymer and helps remove residual FeCl₃.

  • Purification: Collect the polymer by filtration. To remove oligomers and catalyst residues, the polymer should be purified extensively. A common method is Soxhlet extraction with methanol, acetone, and finally hexanes. The purified polymer is then collected from the thimble and dried under a vacuum.

Electrochemical Polymerization

Electropolymerization is an elegant method for growing a polymer film directly on a conductive surface, which serves as the working electrode in a three-electrode electrochemical cell.[14] The process is typically performed using cyclic voltammetry (CV), where the applied potential is swept, causing the monomer to oxidize and deposit on the electrode.[15][16]

Setup for Electrochemical Polymerization

cluster_0 Electrochemical Cell Setup Potentiostat Potentiostat WE Working Electrode (e.g., ITO, Pt) Potentiostat->WE W CE Counter Electrode (e.g., Pt wire) Potentiostat->CE C RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE R Cell Electrochemical Cell (Monomer + Electrolyte Solution) WE->Cell CE->Cell RE->Cell

Caption: Diagram of a standard three-electrode electrochemical setup.

Table 3: Equipment and Materials for Electrochemical Polymerization

Equipment/MaterialSpecificationPurpose
Potentiostat/Galvanostate.g., Bio-Logic, CH InstrumentsTo control potential and measure current
Electrochemical CellThree-electrode configurationReaction vessel
Working Electrode (WE)Indium Tin Oxide (ITO) glass, Platinum (Pt) diskSurface for polymer film deposition
Counter Electrode (CE)Platinum wire or meshCompletes the electrical circuit
Reference Electrode (RE)Ag/AgCl or Saturated Calomel Electrode (SCE)Provides a stable potential reference
MonomerAs synthesizedPolymer precursor
Supporting Electrolyte0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)Ensures solution conductivity
SolventAnhydrous Acetonitrile (ACN) or Dichloromethane (DCM)To dissolve monomer and electrolyte

Step-by-Step Procedure:

  • Electrode Preparation: Thoroughly clean the working electrode. For ITO glass, this involves sonicating sequentially in detergent, deionized water, acetone, and isopropanol, followed by drying under a nitrogen stream.[14]

  • Electrolyte Solution: Prepare a solution containing the monomer (e.g., 10-20 mM) and the supporting electrolyte (0.1 M) in the chosen anhydrous solvent.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode surface is fully immersed in the solution. Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can cause side reactions. Maintain an inert atmosphere over the solution throughout the experiment.[17]

  • Electropolymerization: Connect the electrodes to the potentiostat. Perform potentiodynamic polymerization by cycling the potential. A typical range would be from a potential where the monomer is not oxidized (e.g., 0 V) to a potential just above its oxidation onset (e.g., +1.4 V vs Ag/AgCl).[14]

  • Film Growth: Run the potential cycling for 10-20 cycles at a scan rate of 50-100 mV/s. A colored polymer film will gradually deposit and grow on the working electrode surface. The increasing current in successive cycles indicates successful polymer deposition.

  • Post-Polymerization: After deposition, remove the polymer-coated electrode and gently rinse it with the pure solvent to remove unreacted monomer and electrolyte. The film is now ready for characterization.

Part 3: Characterization of the Conducting Polymer

Characterization is essential to confirm the polymer's structure and evaluate its electrochemical and optical properties. For electrochemically prepared films, many of these techniques can be performed in situ.

Electrochemical Characterization: Cyclic Voltammetry (CV)

After polymerization, the polymer-coated electrode is transferred to a monomer-free electrolyte solution. A CV is run to study the polymer's redox behavior (doping and de-doping).[15][18] A reversible wave indicates the polymer can be repeatedly oxidized (p-doped) and reduced (de-doped), which is the basis of its conductivity and electrochromism.

Spectroelectrochemical Characterization: UV-Vis-NIR Spectroscopy

This powerful technique combines UV-Vis-NIR spectroscopy with electrochemistry to monitor changes in the polymer's absorption spectrum as a function of the applied potential.[14][19]

  • Neutral State: In its reduced (neutral) state, the polymer will typically show a strong π-π* transition in the visible region.

  • Doped State: As the polymer is oxidized, this π-π* absorption band decreases, and new absorption bands appear at lower energies (in the near-infrared, NIR, region). These new bands are characteristic of the formation of charge carriers known as polarons and bipolarons , confirming the material's conducting nature.[19]

Table 4: Expected Electrochemical and Spectroscopic Properties

PropertyExpected ObservationTechnique
Monomer Oxidation Potential Onset around +1.0 to +1.3 V vs. Ag/AgCl (influenced by electron-donating groups)Cyclic Voltammetry
Polymer Redox Activity Reversible oxidation/reduction peaks between 0 V and +1.0 V vs. Ag/AgClCyclic Voltammetry
π-π Transition (Neutral)*Strong absorption peak in the 400-550 nm rangeUV-Vis Spectroscopy
Polaron/Bipolaron Bands Emergence of new absorption bands in the NIR region (>800 nm) upon oxidationUV-Vis-NIR Spectroscopy
Electrochromism Visible color change between the reduced (e.g., orange/red) and oxidized (e.g., blue/grey) statesVisual/Spectroelectrochemistry

Part 4: Applications in Research and Drug Development

The unique functional groups of poly[2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid] make it a promising candidate for biomedical applications.[2]

  • Drug Delivery: The carboxylic acid groups can be used to covalently attach therapeutic agents, allowing for controlled release triggered by an electrical stimulus.[20]

  • Biosensors: The polymer can serve as an effective immobilization matrix for biomolecules like enzymes or DNA.[5] The change in the polymer's conductivity upon analyte binding can be used as a sensing signal.

  • Tissue Engineering: Conducting polymers can provide electrical stimulation to cells, promoting growth and differentiation. The biocompatibility can be enhanced through the amino and carboxylic acid functionalities.[20]

These protocols provide a robust foundation for researchers to synthesize and explore the properties of this highly functionalized and promising conducting polymer.

References

  • Benchchem. Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives.
  • Benchchem. A Comparative Guide to the Spectroelectrochemical Analysis of Polythiophenes Derived from 3,4-dibromothiophene-2-carbaldehyde.
  • Lee, S. H., et al. (2010). Poly(thiophene) Nanoparticles Prepared by Fe3+-Catalyzed Oxidative Polymerization: A Size-Dependent Effect on Photoluminescence Property. Macromolecules.
  • Czerwiński, M., et al. Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects. RSC Publishing.
  • Karim, M. R., et al. (2007). A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer. American Institute of Physics.
  • ResearchGate. Catalytic oxidative polymerization of thiophene derivatives.
  • Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts.
  • Thomas, J., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules.
  • Puterová, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
  • Zotti, G., et al. (2006). Spectroelectrochemistry of Poly(ethylenedithiathiophene)−the Sulfur Analogue of Poly(ethylenedioxythiophene). The Journal of Physical Chemistry B.
  • Pernaut, J. M., et al. Electrochemical study of charge transfer in conducting polymers. SciELO.
  • ResearchGate. Electrochromic and spectroelectrochemical properties of polythiophene β-substituted with alkyl and alkoxy groups.
  • Lapkowski, M., et al. (2018). Spectroelectrochemistry of poly(3-hexylthiophenes) in Solution. PubMed.
  • Semantic Scholar. A new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions.
  • Sista, P., et al. (2014). Polythiophenes in biological applications. PubMed.
  • AIP Publishing. (2007). A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer.
  • Lee, A., et al. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. PMC.
  • Al-Aboody, M. S., et al. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. PMC.
  • Richardson, R. R., et al. (2026). Limitations of Cyclic Voltammetry on Interdigitated Electrodes for Evaluating Polymer Conductivity. The Journal of Physical Chemistry C.
  • Oh, J., et al. (2012). Electrochemical Generation and Spectroscopic Characterization of Charge Carriers within Isolated Planar Polythiophene. Macromolecules.
  • DTIC. Capacitive Behavior in Conducting Polymers.
  • Bridges, C. R., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. PMC.
  • Google Patents. (1991). Polymerization of thiophene and its derivatives.
  • OpenRiver. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle.
  • The McCullough Group. Side Chain Functionalization. Carnegie Mellon University.
  • Reynolds, J. R., et al. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. RSC Publishing.
  • Benchchem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • Research Square. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Abdullah, N. I., et al. (2022). Research Progress on Polythiophene and Its Application as Chemical Sensor. Zulfaqar Journal of Defence Science, Engineering & Technology.
  • R Discovery. (2026). New Synthesis of Thiophene-3,4-Imido Amino Acid Esters and Investigation of Their Electrochemical Behaviors.
  • Ritter, S., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics.
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate.
  • DTIC. (2026). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym.
  • Kim, J.-H., et al. Synthesis and Polymerization of Thiophene Derivatives and Their Application for Electrochemical DNA Sensor. ResearchGate.
  • S. T., et al. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality.
  • Semantic Scholar. synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
  • Google Patents. (1989). Process for preparing thiophene derivatives.
  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed.
  • PubChem. Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.
  • ResearchGate. (2025). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality.
  • Lee, A. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Helda - University of Helsinki.

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Troubleshooting & Optimization

preventing spontaneous decarboxylation of 2-aminothiophene-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a critical roadblock in their synthetic pipelines: the spontaneous degradation of 2-aminothiophene-3-carboxylic acids.

While the Gewald reaction is the premier, universally adopted method for synthesizing poly-substituted 2-aminothiophenes[1], it yields an ester. Saponification and isolation of the free 3-carboxylic acid is notoriously difficult[2]. If mishandled, your target molecule will spontaneously decarboxylate, leaving you with an unstable, highly reactive 2-aminothiophene[3].

This guide is designed to give you full control over this lability. We will break down the causality of this degradation, provide troubleshooting FAQs, and outline self-validating protocols to ensure the structural integrity of your compounds.

Mechanistic Insight: The Decarboxylation Dilemma

To prevent degradation, you must first understand the driving force behind it. The 2-amino group is a powerful electron-donating group (+M effect). When the ester is hydrolyzed to the free carboxylic acid, the electron density pushed into the thiophene ring highly activates the C3 position.

This facilitates an intramolecular proton transfer from the acidic carboxyl group to the C3 carbon. The resulting zwitterionic intermediate rapidly expels CO2​ to regain aromaticity. In fact, labile 2-aminothiophenes are often generated intentionally in literature via the in situ decarboxylation of these exact unstable acids[3].

Mechanism A Free 2-Aminothiophene- 3-carboxylic acid B Protonated C3 Intermediate A->B Intramolecular H-transfer C C-C Bond Cleavage (- CO2) B->C Electron push from N-lone pair D 2-Aminothiophene (Degraded) C->D Rearomatization

Mechanistic pathway of spontaneous decarboxylation driven by the 2-amino group.

Troubleshooting & FAQs

Q1: I performed a standard saponification (NaOH/EtOH, reflux) on my Gewald product, but my LC-MS shows a mass corresponding to [M-44]. What happened? A1: You provided both the thermal energy and the protic environment necessary to drive decarboxylation. Heating the free 2-aminothiophene-3-carboxylic acid overcomes the activation barrier for C-C bond cleavage. The [M-44] mass is the decarboxylated 2-aminothiophene.

Q2: How can I isolate the free acid without it degrading? A2: The most robust strategy is to attenuate the electron-donating capability of the 2-amino group before ester hydrolysis. By converting the amine to an amide (e.g., N-acetyl or N-trifluoroacetyl), you pull electron density away from the thiophene ring, disabling the +M effect and drastically increasing the stability of the C3-carboxyl bond[2].

Q3: What if my downstream application requires the free amine and the free acid simultaneously? A3: True, unprotected 2-aminothiophene-3-carboxylic acids are transient species. If you must use them, do not isolate the free acid. Instead, isolate the molecule as a carboxylate salt (e.g., lithium salt). The negatively charged carboxylate cannot act as a proton donor to the C3 position, effectively halting the decarboxylation mechanism[4]. You can then generate the free acid in situ by careful, stoichiometric acidification at 0°C immediately prior to your next coupling step.

Strategic Workflow

Workflow A 2-Aminothiophene-3-carboxylate (Gewald Product) B Direct Saponification (High Risk) A->B Base / Heat D N-Protection (Ac, Boc, TFA) A->D Electrophile C Spontaneous Decarboxylation (Product Loss) B->C Acidic workup G Isolation as Carboxylate Salt (Na+/K+) B->G No acid added E Mild Saponification (LiOH, THF/H2O, 0°C) D->E Base F Stable N-Protected 3-Carboxylic Acid E->F Acidic workup G->C Acidification without protection

Workflow for preventing decarboxylation of 2-aminothiophene-3-carboxylic acids.

Quantitative Stability Data

The following table summarizes the causal relationship between N-substitution, hydrolysis conditions, and the resulting stability of the target acid.

Substrate (R-Group at C2)Hydrolysis ConditionsWorkup pHIsolated Yield (%)Half-Life at 25°C
Free -NH₂ NaOH, Reflux, 3h3.00% (Complete loss)< 1 hour
Free -NH₂ LiOH, 0°C, 12h6.0~45%2 - 4 hours
N-Acetyl (-NHAc) NaOH, 50°C, 2h2.085%> 6 months
N-Trifluoroacetyl (-NHTFA) LiOH, RT, 4h2.092%> 6 months
Free -NH₂ (Li⁺ Salt) LiOH (1.05 eq), RTN/A (Salt)95%Stable (as salt)

Self-Validating Experimental Protocols

Protocol A: N-Protection and Mild Hydrolysis (The Gold Standard)

Use this protocol when downstream deprotection is feasible. The trifluoroacetyl (TFA) group is highly recommended due to its ease of removal[2].

  • Step 1: N-Trifluoroacetylation

    • Action: Dissolve the ethyl 2-aminothiophene-3-carboxylate (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq). Cool to 0°C. Dropwise add trifluoroacetic anhydride (1.2 eq). Stir for 2 hours at room temperature.

    • Causality: TFAA is highly electrophilic, ensuring rapid protection. The resulting TFA group strongly withdraws electron density, disabling the amine's +M effect and stabilizing the C3 position.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material. The amine spot will disappear, replaced by a higher Rf spot (less polar due to loss of hydrogen bonding).

  • Step 2: Mild Saponification

    • Action: Concentrate the DCM. Redissolve the crude protected ester in a 1:1 mixture of THF and H2​O . Add LiOH⋅H2​O (3.0 eq). Stir at room temperature for 4-6 hours.

    • Causality: LiOH is a milder base than NaOH/KOH. The biphasic THF/ H2​O system ensures the protected ester remains solvated while hydroxide attacks the carbonyl. Avoiding heat prevents thermal cleavage of the protecting group.

  • Step 3: Acidic Workup

    • Action: Cool the mixture to 0°C. Carefully acidify to pH 2 using 1M HCl. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

    • Causality: Because the amine is protected, acidification safely yields the free carboxylic acid without triggering the zwitterionic decarboxylation pathway.

Protocol B: Isolation of the Unprotected Carboxylate Salt

Use this protocol when you absolutely cannot use a protecting group strategy.

  • Step 1: Stoichiometric Saponification

    • Action: Dissolve the ester in Ethanol. Add exactly 1.05 equivalents of aqueous LiOH. Stir at room temperature until complete consumption of the ester is observed via LC-MS.

    • Causality: Using near-stoichiometric base prevents excess alkalinity that might degrade the thiophene ring over time, while avoiding heat prevents thermal decarboxylation.

  • Step 2: Lyophilization

    • Action: Do not add acid. Evaporate the ethanol under reduced pressure at a bath temperature strictly below 30°C. Dilute the remaining aqueous layer with MS-grade water and lyophilize (freeze-dry) to a powder.

    • Causality: Removing the solvent via freeze-drying avoids heat entirely. The resulting lithium 2-aminothiophene-3-carboxylate salt is stable because the negatively charged carboxylate cannot act as a proton donor, completely halting the decarboxylation mechanism[4].

    • Validation Checkpoint: Resuspend a fraction of a milligram of the powder in basic water (pH 9) and inject into LC-MS. You will observe the exact mass of the intact carboxylate anion without [M-44] degradation peaks.

References

  • [2] Title: 2-Amino-3-benzoylthiophene Allosteric Enhancers of A1 Adenosine Agonist Binding: New 3, 4-, and 5-Modifications | Source: Journal of Medicinal Chemistry - ACS Publications | URL:[Link]

  • [3] Title: Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid | Source: ResearchGate | URL:

  • [1] Title: Gewald reaction | Source: Wikipedia | URL:[Link]

  • [5] Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Source: Semantic Scholar | URL:

  • [4] Title: Preventing decarboxylation of beta-keto acids during analysis | Source: Benchchem | URL:

Sources

Technical Support Center: Troubleshooting the Gewald Synthesis of 4-(4-Methoxyphenyl)thiophenes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Gewald synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the multicomponent synthesis of 4-(4-methoxyphenyl)thiophenes.

While the Gewald reaction is a powerful tool for constructing 2-aminothiophenes, synthesizing derivatives from 4-methoxyacetophenone introduces unique electronic and steric challenges that frequently result in low yields. This guide provides mechanistic insights, self-validating protocols, and data-driven troubleshooting strategies to optimize your reaction outcomes.

Mechanistic Overview & Bottleneck Identification

To effectively troubleshoot, one must first understand the reaction's sequence. The Gewald synthesis operates via a highly coordinated cascade: a Knoevenagel-Cope condensation, followed by sulfur addition, intramolecular cyclization, and tautomerization.

GewaldMechanism A 4-Methoxyacetophenone + Active Methylene B Knoevenagel-Cope Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition & Activation (Polysulfide Formation) C->D E Intramolecular Cyclization & Tautomerization D->E F 4-(4-Methoxyphenyl)thiophene Derivative E->F

Mechanistic pathway of the Gewald synthesis highlighting key intermediate stages.

Frequently Asked Questions (FAQs) & Troubleshooting Logic

Q1: My reaction stalls at the starting materials, and TLC shows unreacted 4-methoxyacetophenone. Why is the condensation failing?

Causality: The para-methoxy group on 4-methoxyacetophenone is strongly electron-donating via resonance (+M effect). This significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by the active methylene carbanion highly unfavorable . Standard bases like morpholine are often insufficient to drive this step to completion. Actionable Fix: Switch to a more robust catalytic system. Using a conjugate acid-base pair like piperidinium borate or a Lewis acid catalyst like NaAlO₂ can better activate the carbonyl. Alternatively, employ a Dean-Stark apparatus with toluene to continuously remove water, driving the thermodynamic equilibrium forward.

Q2: I observe the α,β-unsaturated nitrile intermediate on TLC, but the final thiophene yield is extremely low. What causes this?

Causality: If the initial condensation is successful but cyclization fails, the bottleneck lies in sulfur activation. Elemental sulfur (S₈) must be nucleophilically opened by the amine base to form reactive polysulfide species . If the reaction temperature is too low or the amine is sterically hindered/too weak, the intermediate will not undergo thiolation. Actionable Fix: Increase the reaction temperature to 60–70 °C to facilitate S₈ ring opening. Ensure a slight stoichiometric excess of the amine base (e.g., 1.2 equivalents) is present, as it is consumed temporarily during polysulfide formation.

Q3: I am getting a complex mixture with significant tar formation. How do I minimize side reactions?

Causality: Prolonged heating of active methylene compounds (like malononitrile or ethyl cyanoacetate) in the presence of base and sulfur can lead to undesired Thorpe-Ziegler dimerization or the formation of complex, insoluble polysulfide oligomers . Actionable Fix: Transition from a one-pot reaction to a modified two-step protocol. Isolate the α,β-unsaturated nitrile intermediate first, then subject it to sulfur and base in a separate step.

Troubleshooting Decision Tree

Use the following logic tree to diagnose your specific yield issues based on crude reaction analysis.

TroubleshootingTree Start Low Yield of 4-(4-Methoxyphenyl)thiophene CheckTLC Analyze TLC of Crude Mixture Start->CheckTLC Unreacted High Unreacted 4-Methoxyacetophenone? CheckTLC->Unreacted FixCondensation Issue: Failed Condensation Fix: Use Piperidinium Borate or Dean-Stark Trap Unreacted->FixCondensation Yes Intermediate High α,β-Unsaturated Nitrile Intermediate? Unreacted->Intermediate No FixSulfur Issue: Failed Cyclization Fix: Increase Temp to 60°C, Check Amine Equivalents Intermediate->FixSulfur Yes Degradation Issue: Side Reactions/Tar Fix: Switch to Two-Step Protocol Intermediate->Degradation No (Complex Mixture)

Decision tree for troubleshooting low yields in the Gewald synthesis.

Quantitative Data: Condition Optimization

The table below summarizes the impact of varying reaction conditions on the overall yield of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, highlighting the necessity of optimized catalysis for deactivated ketones .

KetoneActive MethyleneBase / CatalystSolventTemp (°C)Time (h)Yield (%)
4-MethoxyacetophenoneEthyl CyanoacetateMorpholine (1.0 eq)Ethanol501235–40
4-MethoxyacetophenoneEthyl CyanoacetateDiethylamine (1.2 eq)Ethanol60855–60
4-MethoxyacetophenoneEthyl CyanoacetatePiperidinium Borate (20 mol%)Toluene100285–90
4-MethoxyacetophenoneMalononitrileNaAlO₂ (5 mol%)Ethanol606~88

Self-Validating Experimental Protocol

To overcome the electron-donating effects of the para-methoxy group, we recommend the following Two-Step Modified Gewald Protocol . This method separates the challenging Knoevenagel condensation from the sulfur cyclization, preventing reagent degradation and ensuring high fidelity.

Step 1: Knoevenagel Condensation
  • Charge: In a 100 mL round-bottom flask, add 4-methoxyacetophenone (10.0 mmol, 1.50 g) and ethyl cyanoacetate (11.0 mmol, 1.24 g).

  • Solvent & Catalyst: Add 30 mL of anhydrous toluene, followed by piperidinium borate (20 mol%). (Note: If piperidinium borate is unavailable, use 1 mL glacial acetic acid and 1.0 g ammonium acetate).

  • Reflux: Equip the flask with a Dean-Stark trap and reflux for 4–6 hours until water collection in the trap ceases.

  • Validation Check: Monitor the reaction by TLC (Hexane:EtOAc 4:1). The protocol is successful when the ketone spot (Rf ~0.6) completely disappears and is replaced by a new, highly UV-active intermediate alkene spot (Rf ~0.5).

  • Workup: Cool to room temperature, wash with distilled water (2 × 20 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α,β-unsaturated nitrile.

Step 2: Sulfur Addition and Cyclization
  • Charge: Dissolve the crude intermediate from Step 1 in 25 mL of absolute ethanol.

  • Reagents: Add elemental sulfur (S₈) (12.0 mmol, 0.38 g) and morpholine (12.0 mmol, 1.05 g) dropwise while stirring.

  • Heating: Heat the mixture to 60 °C for 2–3 hours.

  • Validation Check: The suspension will transition from a pale yellow liquid to a dark red/brown solution, and the elemental sulfur will completely dissolve. TLC (Hexane:EtOAc 4:1) should show the consumption of the intermediate and the formation of a distinct, bright UV-active product spot (Rf ~0.3).

  • Isolation: Pour the warm mixture into 100 mL of ice-cold water. Stir vigorously until a solid precipitate forms. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure 2-aminothiophene derivative.

References

  • "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur." ChemRxiv. [Link]

  • "Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst." ACS Publications.[Link]

  • "Design and synthesis of 1, 2, 4 - triazole substituted thiophenes." International Journal of Pharmaceutical Sciences and Research. [Link]

purification and recrystallization methods for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers and drug development professionals working with 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid .

This molecule is typically accessed via the saponification of its corresponding ester, which is synthesized using the multicomponent Gewald reaction[1][2]. Due to the electron-rich nature of the thiophene ring and the presence of both basic (amino) and acidic (carboxylic) functional groups, isolation and purification require precise control over pH, temperature, and atmospheric conditions.

Part 1: Mechanistic Workflow & Causality

The purification of this specific aminothiophene is dictated by three fundamental chemical properties:

  • Zwitterionic Nature: The presence of the 2-amino and 3-carboxylic acid groups means the molecule exhibits highly pH-dependent solubility.

  • Oxidative Susceptibility: The strongly electron-donating 4-methoxyphenyl group at position 4 enriches the thiophene core, making the 2-amino group highly vulnerable to air oxidation.

  • Thermal Decarboxylation: Thiophene-3-carboxylic acids bearing electron-donating groups are notoriously prone to spontaneous decarboxylation upon heating, especially in acidic media[3][4].

G Ester Ethyl 2-amino-4-(4-methoxyphenyl) thiophene-3-carboxylate Hydrolysis Alkaline Hydrolysis (NaOH/EtOH, <50°C) Ester->Hydrolysis Saponification Salt Sodium Thiophene-3-carboxylate (Aqueous Intermediate) Hydrolysis->Salt Dissolution Acidification Isoelectric Precipitation (HCl to pH 4.5-5.0) Salt->Acidification Careful Titration Crude Crude Zwitterionic Acid (Solid) Acidification->Crude Filtration Recryst Recrystallization (Degassed DMF/H2O) Crude->Recryst Heat & Cool Pure Pure Target Molecule (Yellow Crystals) Recryst->Pure Isolation

Workflow for the isolation and purification of the 2-aminothiophene target.

Part 2: Troubleshooting FAQs

Q1: My crude product isolated after hydrolysis is a dark, tarry solid instead of a yellow powder. What happened? A1: This is a classic symptom of oxidative degradation. The 2-amino group is inherently electron-rich, and the +M (mesomeric) effect of the 4-methoxyphenyl group further increases electron density on the thiophene ring. Exposure to atmospheric oxygen or light during workup causes the amino group to oxidize and polymerize into dark, tarry byproducts. Fix: Always use degassed solvents (sparged with Argon or N2​ ) for your workup and recrystallization. Minimize the product's exposure to direct light and air.

Q2: During the saponification of the ethyl ester, my product yield is extremely low, and TLC shows a new, highly non-polar spot. Why? A2: You are likely observing thermal decarboxylation. 2-Aminothiophene-3-carboxylic acids are highly unstable at elevated temperatures and will readily lose CO2​ to form the corresponding 2-amino-4-(4-methoxyphenyl)thiophene[3][4]. Fix: Do not subject the reaction to harsh reflux. Keep the saponification temperature strictly below 50°C. If the ester is stubborn, increase the reaction time or the concentration of NaOH rather than increasing the temperature.

Q3: I added hydrochloric acid to the aqueous phase after saponification, but no precipitate formed. Where is my product? A3: You have missed the isoelectric point (pI). Because the molecule contains both an amine and a carboxylic acid, it forms a zwitterion.

  • If the pH is too high (> 6.5), it remains soluble as a sodium carboxylate salt.

  • If the pH is too low (< 3.0), the amine group protonates, forming a highly soluble ammonium hydrochloride salt. Fix: You must carefully titrate the solution to a pH of exactly 4.5–5.0. The product will rapidly precipitate at its isoelectric point.

Part 3: Quantitative Data: Recrystallization Solvent Systems

Choosing the correct solvent system is critical. The zwitterionic nature of the free acid makes it poorly soluble in standard non-polar organic solvents, necessitating binary solvent systems.

Solvent SystemRatio (v/v)Recovery Yield (%)Purity (HPLC %)Application Notes & Causality
DMF / Water 1:282%>99.0%Optimal. DMF thoroughly dissolves the zwitterion at 60°C. Water addition forces a steep solubility drop upon cooling, yielding highly pure crystals.
Ethanol / Water 1:165%96.5%Moderate. Requires large solvent volumes due to poor solubility of the acid in ethanol even at reflux. Prone to inducing decarboxylation if heated too long.
EtOAc / Hexanes 1:335%88.0%Poor. The zwitterionic acid is nearly insoluble in hexanes and poorly soluble in EtOAc, leading to oiling out rather than crystallization.
Methanol (Trituration) N/A70%94.0%Good for rapid cleanup of crude material, as methanol removes unreacted Gewald starting materials and elemental sulfur[5].

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to prevent oxidation and decarboxylation while maximizing zwitterion recovery.

Step A: Controlled Saponification
  • Suspend 10.0 mmol of ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate in 20 mL of degassed ethanol in a round-bottom flask under an Argon atmosphere.

  • Add 15 mL of a 2.0 M aqueous NaOH solution (30.0 mmol, 3 equiv).

  • Stir the mixture at 45°C (Do not exceed 50°C to prevent decarboxylation[3]) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:2) until the ester spot disappears.

  • Cool the mixture to room temperature and concentrate under reduced pressure (water bath < 35°C) to remove the ethanol.

Step B: Isoelectric Precipitation
  • Dilute the remaining aqueous residue with 30 mL of ice-cold, degassed distilled water.

  • If any insoluble dark matter is present, filter the basic solution through a pad of Celite.

  • Transfer the clear filtrate to a beaker submerged in an ice bath.

  • Critical Step: Insert a calibrated pH probe. While stirring vigorously, add 1.0 M HCl dropwise.

  • Stop the addition exactly when the pH reaches 4.8 . A dense, pale-yellow precipitate will form.

  • Filter the solid via vacuum filtration, wash with 10 mL of ice-cold water, and dry under high vacuum in the dark.

Step C: Recrystallization (DMF/Water)
  • Transfer the crude zwitterionic solid to a Schlenk flask under Argon.

  • Dissolve the solid in the minimum amount of degassed DMF (approx. 3-5 mL/gram) pre-heated to 60°C.

  • Once completely dissolved, add hot, degassed distilled water dropwise until the solution becomes faintly turbid (cloud point).

  • Add a single drop of DMF to clear the turbidity, then remove the flask from the heat source.

  • Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator overnight.

  • Collect the bright yellow crystals by vacuum filtration, wash with a minimal amount of cold water, and dry under vacuum.

References

  • Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 2-Amino-3-benzoylthiophene Allosteric Enhancers of A1 Adenosine Agonist Binding: New 3, 4-, and 5-Modifications Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur Source: ChemRxiv URL:[Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: National Library of Medicine (NIH) URL:[Link]

  • Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid Source: ResearchGate URL:[Link]

Sources

resolving NMR peak overlap in 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid spectra

Author: BenchChem Technical Support Team. Date: April 2026

Molecule in Focus: 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex nuclear magnetic resonance (NMR) spectral overlaps.

The molecule 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid presents a unique analytical challenge. It contains a highly conjugated thiophene core, an electron-donating methoxy group, and two distinct exchangeable functional groups (an amine and a carboxylic acid). In standard 1D 1 H NMR, you will likely encounter severe spectral congestion in the aromatic region (6.9–7.5 ppm) and interference from labile protons or residual solvent peaks.

This guide provides field-proven, self-validating methodologies to isolate and assign every proton in your compound.

I. Frequently Asked Questions (FAQs)

Q1: Why are the aromatic protons of the thiophene ring and the 4-methoxyphenyl group overlapping, and how can I resolve them? A: The thiophene C5-H and the phenyl protons (an AA'BB' system) reside in very similar chemical environments, causing them to resonate within a narrow 6.9–7.5 ppm window. To resolve this, you must transition from 1D to 2D NMR (specifically HSQC or HMBC)[1]. While the protons overlap, their directly attached Carbon-13 atoms have vastly different electron densities. HSQC spreads these overlapping proton signals into a second dimension based on their 13 C chemical shifts (which span 0–160 ppm), completely resolving the congestion[2].

Q2: The exchangeable protons (-NH 2​ , -COOH) are broad and obscuring the aromatic region. How do I remove or shift them? A: Labile protons undergo continuous chemical exchange with the solvent and each other, which broadens their signals. You have two options:

  • Elimination: Perform a D 2​ O shake. Deuterium replaces the protium in the -NH 2​ and -COOH groups, causing their signals to disappear entirely from the 1 H spectrum[3].

  • Shifting: Use Variable Temperature (VT) NMR. Increasing the temperature increases the exchange rate and disrupts intermolecular hydrogen bonding. This alters the thermodynamics of the system, shifting the population-averaged chemical shift of the -COOH and -NH 2​ protons upfield and away from the aromatic region[4][5].

Q3: My methoxy peak (~3.8 ppm) is being swallowed by the water peak in DMSO-d 6​ . What is the best approach? A: The residual water (HDO) peak in DMSO-d 6​ naturally appears at 3.33 ppm. However, if your sample is concentrated or contains trace moisture, this peak broadens and base-widens, obscuring the sharp methoxy singlet. VT NMR is highly effective here. The chemical shift of the HDO peak is highly temperature-dependent due to changes in hydrogen bonding networks. Heating the sample shifts the HDO peak upfield, cleanly separating it from the static methoxy singlet[4].

II. Experimental Protocols

Every protocol below is designed as a self-validating system to ensure trustworthiness in your analytical results.

Protocol 1: D 2​ O Exchange (Shake) Experiment

Purpose: To identify and eliminate labile -NH 2​ and -COOH protons.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum of the sample in a non-exchanging solvent (e.g., DMSO-d 6​ ).

  • Addition: Add 1-2 drops of Deuterium Oxide (D 2​ O) directly into the 5 mm NMR tube.

  • Agitation: Cap the tube securely and shake vigorously for 30-60 seconds to ensure complete partitioning and isotopic exchange[3].

  • Re-acquisition: Re-acquire the 1 H NMR spectrum using the exact same acquisition parameters.

  • Self-Validation: Overlay the pre- and post-shake spectra. The complete disappearance of the broad peaks confirms their assignment as exchangeable protons, leaving only the static aromatic and methoxy signals.

Protocol 2: Variable Temperature (VT) NMR Workflow

Purpose: To shift HDO and labile protons without losing their integration data.

  • Preparation: Ensure the sample is prepared in a high-boiling deuterated solvent like DMSO-d 6​ (b.p. 189°C) to prevent solvent evaporation and tube pressurization[3].

  • Baseline: Acquire a baseline 1 H NMR spectrum at 25°C (298 K).

  • Heating: Gradually increase the probe temperature in 10°C increments (e.g., 35°C, 45°C, 55°C). Allow the sample to thermally equilibrate for 5 minutes at each step[4].

  • Calibration: Re-tune and re-match the probe, and re-shim the magnetic field at each temperature point (solvent density and dielectric properties change with heat).

  • Self-Validation: Track the movement of the peaks. The methoxy and aromatic protons will remain relatively static, while the HDO, -NH 2​ , and -COOH peaks will exhibit a continuous upfield shift[5].

Protocol 3: 2D NMR (HSQC) Setup for Aromatic Dispersion

Purpose: To resolve overlapping aromatic protons by correlating them to their attached carbons.

  • Sequence Loading: Load a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments)[2].

  • Spectral Width: Set the spectral width in the F2 ( 1 H) dimension to cover 0–15 ppm, and the F1 ( 13 C) dimension to cover 0–160 ppm[2].

  • Relaxation: Optimize the relaxation delay (D1) to 1.5–2.0 seconds to ensure complete magnetization recovery between scans.

  • Processing: Acquire the 2D spectrum and process the data using a squared sine-bell apodization function for optimal resolution.

  • Self-Validation: Identify cross-peaks. The thiophene C5-H will correlate to a distinct carbon chemical shift compared to the phenyl protons, definitively resolving the 1D spectral congestion[6].

III. Data Presentation

The following table summarizes the expected chemical shifts and the specific effects of the troubleshooting protocols on 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.

Functional GroupExpected 1 H Shift (25°C, DMSO-d 6​ )D 2​ O Shake EffectVT NMR Effect (Heating to 55°C)2D NMR (HSQC) Utility
Thiophene C5-H ~7.0 – 7.5 ppm (Singlet)No changeMinimal changeResolves from phenyl via 13 C shift
4-Methoxyphenyl ~6.9 & ~7.4 ppm (Multiplets)No changeMinimal changeSeparates ortho/meta protons
Methoxy (-OCH 3​ ) ~3.8 ppm (Singlet)No changeMinimal changeConfirms carbon attachment
Amino (-NH 2​ ) ~6.0 – 7.5 ppm (Broad)Disappears Shifts upfield (sharpening)No cross-peak (no attached C)
Carboxylic Acid ~12.0 – 13.0 ppm (Broad)Disappears Shifts upfieldNo cross-peak (no attached C)
Residual Water 3.33 ppm (Broad singlet)Merges into HDO peakShifts upfield (away from OCH 3​ )N/A

IV. Troubleshooting Visualization

NMR_Troubleshooting Start Observe Peak Overlap in 1H NMR Spectrum Identify Identify Overlapping Regions Start->Identify Labile Labile Protons (NH2, COOH) Identify->Labile Aromatic Aromatic/Aliphatic (Thiophene C5-H, Phenyl) Identify->Aromatic Solvent Solvent/Water Peak (e.g., HDO vs OCH3) Identify->Solvent D2O Protocol 1: D2O Shake (Exchange labile protons) Labile->D2O Eliminate signal VTNMR Protocol 2: VT NMR (Alter H-bond dynamics) Labile->VTNMR Shift signal TwoDNMR Protocol 3: 2D NMR (HSQC, HMBC, COSY) Aromatic->TwoDNMR Disperse in 2D SolventChange Change Solvent (e.g., CDCl3 to C6D6) Aromatic->SolventChange Alter shielding Solvent->VTNMR Shift HDO peak Solvent->SolventChange Move residual peak Resolved Overlap Resolved Proceed to Assignment D2O->Resolved VTNMR->Resolved TwoDNMR->Resolved SolventChange->Resolved

Troubleshooting workflow for resolving NMR peak overlap in functionalized thiophene derivatives.

V. References

  • Benchchem. "Resolving peak overlap in the NMR spectrum..." Benchchem. URL:

  • Benchchem. "(3-Methylbutoxy)benzene | 1129-64-2 - Benchchem" (2D NMR Protocols). Benchchem. URL:

  • ACS Publications. "Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning..." Molecular Pharmaceutics. URL:

  • ResearchGate. "Variable Temperature NMR Experiment Studying Restricted Bond Rotation." ResearchGate. URL:

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation. URL:

  • ResearchGate. "MetaboMiner - Semi-automated identification of metabolites from 2D NMR spectra of complex biofluids." ResearchGate. URL:

Sources

handling thermal instability of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid. It addresses the compound's inherent thermal instability, offering troubleshooting advice and validated protocols to ensure experimental success and material integrity.

Frequently Asked Questions (FAQs)

Q1: My 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid sample shows signs of degradation (e.g., discoloration, gas evolution, unexpected analytical results) upon heating. What is the likely cause?

A1: The primary cause of thermal instability in this molecule is likely decarboxylation. The carboxylic acid group (-COOH) attached to the thiophene ring can be eliminated as carbon dioxide (CO₂) gas upon heating. This is a common thermal degradation pathway for many heteroaromatic carboxylic acids.[1][2] The presence of the electron-donating amino (-NH₂) and methoxyphenyl groups on the thiophene ring influences the electron density and can affect the temperature at which decarboxylation occurs.[3]

Q2: At what temperature should I expect this degradation to begin?

A2: The exact onset temperature for the thermal decomposition of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid is not widely published. However, based on similar aromatic and heteroaromatic carboxylic acids, instability can begin at temperatures near or even below the melting point.[4] It is crucial to experimentally determine the thermal stability profile for your specific batch using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] These analyses will identify the precise temperature at which mass loss (from CO₂ evolution) begins.[6]

Q3: Can the synthesis method or impurities affect the thermal stability?

A3: Absolutely. The presence of residual catalysts, solvents, or acidic/basic impurities from the synthesis (such as the Gewald reaction, a common route for 2-aminothiophenes) can significantly lower the decomposition temperature.[7][8] It is imperative to use highly purified material for any application involving heating to ensure that the observed thermal behavior is intrinsic to the compound itself.

Q4: How can I monitor the thermal degradation of my compound during an experiment?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the degradation. A stability-indicating HPLC method can separate the intact parent compound from its degradation products.[9][10] By analyzing samples taken at different time points and temperatures, you can quantify the rate of degradation. For real-time analysis of the thermal process itself, TGA and DSC are the preferred methods.[11]

Troubleshooting Unstable Samples During Heating

This section provides a systematic approach to diagnosing and resolving issues related to the thermal instability of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.

G cluster_0 Troubleshooting Workflow A Problem: Sample Instability (Discoloration, Gas Evolution, Unexpected Results) B Step 1: Characterize Thermal Properties (TGA/DSC Analysis) A->B C Is Onset Temperature Known? B->C C->B No, Perform Analysis D Step 2: Purity Assessment (HPLC, NMR, LC-MS) C->D Yes E Are Impurities Present? D->E F Purify Sample (Recrystallization, Chromatography) E->F Yes G Step 3: Experimental Condition Review E->G No F->D Re-assess H Are Heating Conditions Too Harsh? G->H I Implement Mitigation Strategies (Lower Temp, Inert Atmosphere, Solvent Choice, pH Control) H->I Yes J Monitor with Stability-Indicating Method (e.g., HPLC) H->J No I->J K Problem Resolved: Stable Experiment J->K L Problem Persists: Consult Literature for Alternative Synthetic Routes or Analogs J->L If degradation continues

Caption: Troubleshooting workflow for thermal instability.

Issue 1: Rapid Decomposition During Heating in Solid State

  • Symptom: The solid material darkens, melts irregularly, or releases gas when heated for applications like melt crystallization, formulation, or DSC analysis.

  • Root Cause: The temperature is exceeding the decomposition threshold, initiating decarboxylation.

  • Solution:

    • Determine Decomposition Onset: Perform TGA and DSC analysis to pinpoint the exact temperature at which mass loss begins.[5][6]

    • Process Below Onset: Ensure all heating steps are conducted at a temperature safely below the determined onset temperature. The International Council for Harmonisation (ICH) guidelines for forced degradation studies suggest using strenuous conditions, but for processing, staying below this limit is key.[12][13]

    • Use an Inert Atmosphere: Conduct heating under a nitrogen or argon atmosphere. This will not prevent decarboxylation but can inhibit oxidative degradation, which often occurs concurrently at elevated temperatures and can discolor the sample.[3]

Issue 2: Degradation in Solution During Reaction or Analysis

  • Symptom: When dissolved in a solvent and heated, the solution changes color, or subsequent analysis (HPLC, NMR) shows the appearance of a new, major peak corresponding to the decarboxylated product.

  • Root Cause: Solvent and pH can play a critical role in the rate of decarboxylation.[1][14] Protic solvents or the presence of acidic or basic species can catalyze the degradation.

  • Solution:

    • Solvent Selection: If possible, switch to an aprotic, non-polar solvent. Test a range of solvents to find one that minimizes degradation at the target temperature.

    • pH Control: The stability of both the amino group and the carboxylic acid is pH-dependent. If the experimental conditions allow, buffering the solution to a neutral pH may slow the rate of decomposition. However, be aware that both strongly acidic and basic conditions can promote degradation.[14][15]

    • Minimize Heating Time: Optimize your experiment to reduce the total time the solution is held at an elevated temperature. For synthesis, microwave-assisted protocols can dramatically reduce reaction times compared to conventional heating, potentially minimizing degradation.[7][16]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by TGA/DSC

This protocol outlines the use of Simultaneous Thermal Analysis (STA), which combines TGA and DSC, to characterize the thermal properties of your compound.[5][17]

  • Instrument Calibration: Calibrate the TGA/DSC instrument for mass, temperature, and heat flow using certified reference materials.[18]

  • Sample Preparation: Accurately weigh 3-5 mg of the purified, dry 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid into a clean, inert TGA pan (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air, if oxidative stability is also being studied) at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where complete decomposition is observed (e.g., 400 °C).[18]

  • Data Analysis:

    • TGA Curve: Identify the onset temperature of mass loss. This is the primary indicator of the start of thermal decomposition.

    • DSC Curve: Observe endothermic or exothermic events. A sharp endotherm will indicate melting. Decomposition may be associated with endothermic or exothermic events. Comparing the DSC events with the TGA mass loss helps to distinguish melting from decomposition.[17]

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its primary thermal degradant (the decarboxylated product).

  • Generate a Degraded Sample: Heat a small amount of the compound in a suitable solvent (e.g., acetonitrile/water) at a temperature known to cause some degradation (e.g., 80-100 °C) for several hours. The goal is to achieve approximately 5-20% degradation.[19]

  • HPLC System & Columns:

    • System: A standard HPLC system with a UV or PDA detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Initial Method Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of the parent compound.

  • Method Optimization: Inject the partially degraded sample. Adjust the gradient, mobile phase, or column chemistry as needed to achieve baseline separation between the parent peak and the major degradation product peak. The decarboxylated product will be less polar and should have a longer retention time.

Data Summary

The following table presents hypothetical, yet representative, data that one might obtain from thermal analysis. The exact values must be determined experimentally for each specific batch.

ParameterTypical Value RangeAnalytical MethodSignificance
Melting Point (Tₘ) 190 - 210 °CDSCPhysical property; decomposition may begin before or during melting.[5]
Decomposition Onset (Tₒ) 180 - 220 °CTGACritical temperature at which mass loss begins; do not exceed during processing.[6]
Primary Degradant 2-Amino-4-(4-methoxyphenyl)thiopheneHPLC, LC-MSProduct of decarboxylation; confirmation of the degradation pathway.

Predicted Decomposition Pathway

The primary thermal degradation pathway is anticipated to be decarboxylation, leading to the formation of 2-amino-4-(4-methoxyphenyl)thiophene and carbon dioxide.

Sources

optimizing HPLC mobile phase for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development for Amphoteric Compounds

Focus Analyte: 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

This guide provides a comprehensive, question-and-answer-based approach to developing and optimizing a robust HPLC mobile phase for the challenging amphoteric compound, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid. As a Senior Application Scientist, this document synthesizes fundamental chromatographic principles with practical, field-proven troubleshooting strategies to empower researchers in achieving optimal separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Analyte & Initial Conditions

Q1: What are the key structural features of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, and how do they dictate the HPLC method development strategy?

A1: Understanding the analyte's structure is the cornerstone of effective method development. This molecule is amphoteric , meaning it possesses both acidic and basic functional groups, in addition to a significant non-polar region.

  • Acidic Group: The carboxylic acid (-COOH) group is acidic. At a mobile phase pH below its pKa, it will be in its neutral, non-ionized form (more hydrophobic). At a pH above its pKa, it will be in its negatively charged, ionized form (more polar).

  • Basic Group: The amino (-NH2) group is basic. At a mobile phase pH below its pKa, it will be in its positively charged, ionized form (more polar). At a pH above its pKa, it will be neutral and non-ionized (more hydrophobic).

  • Hydrophobic Region: The 4-methoxyphenyl-thiophene core is non-polar and hydrophobic. This region provides the primary interaction with the non-polar stationary phase in reversed-phase HPLC.

This dual nature means that the analyte's overall charge and polarity—and therefore its retention time and peak shape—are highly dependent on the mobile phase pH.[1] The strategy must revolve around controlling the ionization state of these functional groups to achieve reproducible and efficient separation.

Q2: Why is mobile phase pH the most critical parameter for this analysis, and how does it affect retention time?

A2: For ionizable compounds like this one, pH is the most powerful tool for controlling retention and selectivity.[2] In reversed-phase HPLC, retention is driven by hydrophobic interactions. More hydrophobic (non-polar) molecules are retained longer on the column.

  • At Low pH (e.g., pH 2.5-3.0): The carboxylic acid group will be neutral (non-ionized), while the amino group will be positively charged (ionized). The molecule will have a net positive charge and be relatively polar, leading to shorter retention times .

  • At High pH (e.g., pH 8-10): The amino group will be neutral (non-ionized), while the carboxylic acid group will be negatively charged (ionized). The molecule will have a net negative charge and also be relatively polar, leading to shorter retention times .

  • At Mid-range pH (between the pKa values): The molecule may exist as a zwitterion (both groups charged) or in a mixture of ionization states. This pH range is often chromatographically complex and can lead to poor peak shapes or split peaks.[1]

The goal is to operate at a pH where the molecule is in a single, stable ionization state, preferably one that provides adequate retention and good peak shape.[3] This is typically achieved by setting the pH at least 2 units away from the pKa of the functional group you wish to control.[3][4]

Q3: What are the recommended starting conditions (column, mobile phase) for a screening run?

A3: A logical starting point is crucial for efficient method development.

ParameterRecommendationRationale
Column C18, 5 µm or 3.5 µm particle size, 150 x 4.6 mmC18 is a general-purpose, non-polar stationary phase suitable for the hydrophobic core of the analyte. The specified dimensions provide a good balance of efficiency and backpressure for initial development.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Starting at a low pH is often recommended for compounds with basic groups.[5] This suppresses the interaction of the protonated amine with residual acidic silanols on the silica surface, which is a primary cause of peak tailing.[6][7]
Mobile Phase B Acetonitrile or MethanolThese are the most common organic modifiers in reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure.[8]
Initial Gradient 5% to 95% B over 20 minutesA broad scouting gradient helps to determine the approximate organic solvent concentration required to elute the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[9]
Detection UV, at the analyte's λmaxDetermine the maximum absorbance wavelength via a UV scan if not already known.
Section 2: Optimization & Troubleshooting

Q4: What is a systematic workflow for optimizing the mobile phase pH?

A4: A pH scouting study is the most effective way to optimize this parameter. The workflow below guides this process, aiming to find a pH where retention is stable and peak shape is optimal.

HPLC_pH_Optimization start Define Goals: Good Peak Shape (Tf < 1.5) Sufficient Retention (k' > 2) ph_low Run 1: Low pH (e.g., pH 2.7 with 0.1% H3PO4) start->ph_low ph_mid Run 2: Mid pH (e.g., pH 6.8 with Phosphate Buffer) evaluate Evaluate Results: 1. Retention Time 2. Peak Asymmetry (Tailing Factor) 3. Peak Width ph_low->evaluate ph_high Run 3: High pH (e.g., pH 9.5 with Ammonium Carbonate) decision Is Peak Shape Acceptable at any pH? evaluate->decision tailing Issue: Tailing? - Check for silanol interaction (low pH) - Increase buffer strength decision->tailing No finetune Phase 3: Fine-Tuning Select best pH range and optimize organic gradient for resolution and run time. decision->finetune  Yes tailing->evaluate Adjust & Re-run split Issue: Split/Broad Peak? - pH is likely too close to a pKa - Move pH further away (±0.5 units) end_node Robust Method Achieved finetune->end_node

Caption: Workflow for systematic pH optimization.

Q5: My peak is tailing severely. What are the most likely causes and how can I fix it?

A5: Peak tailing is one of the most common issues, especially for compounds with basic amine groups.[10]

CauseExplanationSolution(s)
Secondary Silanol Interactions The protonated amine group (R-NH3+) can interact ionically with deprotonated, acidic silanol groups (Si-O-) on the silica surface of the column. This secondary interaction mechanism causes a portion of the analyte molecules to lag, resulting in a tail.[6]1. Lower the Mobile Phase pH: Use a buffer at pH < 3. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the ionic interaction.[3] 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the silanol groups, reducing the interaction.[11] 3. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue.
Analyte-Metal Chelation The carboxylic acid and amino groups can potentially chelate with trace metals in the sample, injector, or on the column frit, leading to tailing.Add a small amount of a competing chelating agent, like 0.1% trifluoroacetic acid (TFA) or EDTA, to the mobile phase. Note: TFA can cause ion suppression if using MS detection.
Column Overload Injecting too much sample mass can saturate the stationary phase at the column inlet, causing distortion that often manifests as tailing or fronting.[12]Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves and retention time increases slightly, overload was the cause.[9]

Q6: How do I select the right buffer and concentration? What if I need to use Mass Spectrometry (MS) detection?

A6: Buffer selection is critical for maintaining a stable pH and achieving reproducible chromatography.[13]

Buffer Selection Principles:

  • Match pKa to Desired pH: A buffer is most effective within +/- 1 pH unit of its pKa.[11][14] Choose a buffer system whose pKa is close to your target mobile phase pH.

  • Ensure Solubility: The buffer must be soluble in the highest percentage of organic solvent used in your gradient. Phosphate buffers are notorious for precipitating in high concentrations of acetonitrile.[13] A good rule of thumb is to keep the organic percentage below 50% when using phosphate buffers, or switch to a more soluble buffer.[11]

  • Consider UV Cutoff: If using low-wavelength UV detection (<220 nm), select a buffer that does not have high absorbance in that region.[13]

Recommended Buffers for HPLC-UV:

Desired pH RangeBuffer SystempKaNotes
1.1 - 3.1Phosphate2.1Excellent buffering capacity, but can precipitate in high organic. Not MS-friendly.[13]
2.8 - 4.8Formate3.8Good choice for low pH, MS-friendly.[13]
3.8 - 5.8Acetate4.8Good choice for mid pH, MS-friendly.[13]
6.2 - 8.2Phosphate7.2Good buffering, but same limitations as low-pH phosphate.[13]
8.2 - 10.2Ammonia/Ammonium9.2Requires a pH-stable column. MS-friendly.[13]

For LC-MS Detection: You must use volatile buffers that will not foul the MS source.[14]

  • Low pH: Formic acid, ammonium formate.

  • High pH: Ammonium hydroxide, ammonium bicarbonate, ammonium acetate.[14]

Buffer Concentration: Generally, a concentration of 10-50 mM is sufficient for small molecules.[13] Start with 20 mM. If peak shape is poor due to secondary interactions, increasing the concentration may help. However, excessively high concentrations can lead to precipitation and instrument wear.[11]

Q7: I'm seeing split or very broad peaks. What does this indicate?

A7: Split or unusually broad peaks often indicate that the analyte exists in more than one form during its transit through the column.

  • pH is Too Close to a pKa: If the mobile phase pH is within ~1.5 units of either the acidic or basic pKa of your molecule, you may have a mixture of the ionized and non-ionized forms.[8] These two forms will have different retention times, and if they interconvert slowly on the chromatographic timescale, the result is a split or severely broadened peak.[1] The solution is to move the mobile phase pH further away from the pKa value—at least 2 pH units is recommended.[3]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (i.e., higher percentage of organic) than the initial mobile phase can cause distorted peaks.[10][15] The analyte precipitates at the column head and then redissolves as the mobile phase passes, leading to band broadening. Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.[15]

  • Column Void or Blockage: A physical problem with the column, such as a partially blocked inlet frit or a void in the packing material, can distort the flow path and affect all peaks in the chromatogram.[12] This can often be fixed by back-flushing the column or replacing the inlet frit.[12]

Experimental Protocol: Systematic pH Scouting Study

This protocol outlines a three-step experiment to determine the optimal mobile phase pH for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.

Objective: To evaluate the effect of low, medium, and high pH on the retention and peak shape of the analyte.

Materials:

  • HPLC-grade water, acetonitrile, and/or methanol.

  • Buffers: Phosphoric acid (H3PO4), Ammonium Acetate, Ammonium Carbonate.

  • pH meter.

  • C18 column (e.g., 150 x 4.6 mm, 5 µm).

Procedure:

  • Prepare Stock Buffers (Aqueous Component - Mobile Phase A):

    • Low pH (Target pH 2.7): Prepare a 20 mM solution of phosphate buffer. Add phosphoric acid to HPLC-grade water and adjust the pH to 2.7.

    • Mid pH (Target pH 6.8): Prepare a 20 mM solution of ammonium acetate in HPLC-grade water. Adjust pH to 6.8 if necessary with acetic acid or ammonium hydroxide.

    • High pH (Target pH 9.5): Prepare a 20 mM solution of ammonium carbonate in HPLC-grade water. Adjust pH to 9.5 if necessary. Note: Use a pH-stable column for mobile phases > pH 8.

  • Set Up Chromatographic Conditions:

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient Program (for each pH condition):

      • Time 0.0 min: 10% B

      • Time 20.0 min: 90% B

      • Time 22.0 min: 90% B

      • Time 22.1 min: 10% B

      • Time 30.0 min: 10% B (Equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detector: UV (at λmax)

  • Execute and Evaluate:

    • Equilibrate the column with the Low pH mobile phase for at least 15 column volumes (approx. 30 minutes).

    • Inject the sample and record the chromatogram.

    • Thoroughly flush the system and column with 60:40 water:acetonitrile before introducing the next buffer system.

    • Repeat the equilibration and injection for the Mid pH and High pH mobile phases.

    • Analysis: Compare the three chromatograms. Assess the retention time, peak asymmetry (tailing factor), and peak width for each condition. Select the pH that provides the best balance of retention and peak shape for further optimization of the organic gradient.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Troubleshooting Peak Shape Problems in HPLC.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Reversed-phase HPLC Buffers. MilliporeSigma.
  • Selecting Buffer pH in Reversed-Phase HPLC.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed.
  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed.
  • Typical buffers and additives for reversed-phase HPLC. Shodex.
  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex.
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids.
  • Your guide to select the buffer in HPLC development part 1. PharmaCores.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps. PubMed.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
  • HPLC Buffer Mobile Phase Consider

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Technical Support Center: Derivatization of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile scaffold. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering targeted solutions to improve reaction outcomes.

Amide Bond Formation Issues

The derivatization of the 2-amino group to form amides is a common objective. However, the electronic nature of the aminothiophene ring system can present unique challenges.

Q1: I am attempting an amide coupling using a standard coupling reagent (e.g., EDC, DCC), but I am observing low to no yield of my desired amide product. What could be the cause?

A1: Root Cause Analysis & Mitigation Strategy

Low yields in amide coupling reactions with 2-aminothiophenes can stem from several factors, including the formation of a non-reactive salt, suboptimal activation of the carboxylic acid, or competing side reactions.

Causality: The direct condensation of a carboxylic acid and an amine is often inefficient because of the formation of a non-reactive ammonium carboxylate salt.[1] Coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2] If this activation is inefficient or if side reactions consume the activated intermediate, the yield of the desired amide will be low.

Troubleshooting Protocol:

  • Order of Addition is Critical: To prevent the formation of unproductive side products, such as guanidinium species from the reaction of the amine with uronium-based coupling reagents, the carboxylic acid should be pre-activated.

    • Dissolve the 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid (1 equivalent) and a suitable additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF, DCM).

    • Add the coupling reagent (e.g., EDC, 1.2 equivalents) to this solution and stir at room temperature for 15-60 minutes to form the active ester.[1]

    • In a separate flask, prepare a solution of your amine (1-1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) if you are using an amine salt.

    • Slowly add the amine solution to the pre-activated carboxylic acid mixture.

  • Solvent and Temperature Optimization: The polarity of the solvent can significantly impact the reaction.[3] Polar aprotic solvents like DMF or DCM are commonly used. For sluggish reactions, gentle heating (40-50 °C) may be beneficial, but high temperatures should be avoided as they can promote side reactions.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.

Q2: My mass spectrometry results show a byproduct with a mass corresponding to my coupling reagent plus my amine. What is this and how can I avoid it?

A2: Identification and Prevention of Guanidinium Byproducts

This byproduct is likely a guanidinium species, which forms when the amine directly attacks the uronium or aminium salt coupling reagent (e.g., HBTU, HATU).

Mechanism of Side Reaction:

graph "Guanidinium_Byproduct_Formation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Guanidinium byproduct formation from direct amine attack on the coupling reagent.

Mitigation Strategy:

The most effective way to prevent this side reaction is through the pre-activation of the carboxylic acid as described in Q1. By allowing the carboxylic acid to react with the coupling reagent first, you consume the coupling reagent in the desired reaction pathway before the amine is introduced.

Esterification Challenges

The carboxylic acid at the 3-position is another key handle for derivatization. However, esterification is not always straightforward.

Q3: I am trying to perform a Fischer esterification with methanol and a catalytic amount of sulfuric acid, but I am getting a complex mixture of products and some starting material decomposition. Why is this happening?

A3: Harsh Conditions and Alternative Protocols

Fischer esterification requires strong acid and often elevated temperatures, which can be detrimental to the sensitive 2-aminothiophene scaffold. The amino group can be protonated, and the thiophene ring itself can be susceptible to degradation under these harsh conditions.

Recommended Esterification Protocols:

  • Carbodiimide-Mediated Esterification (Steglich Conditions): This method is much milder and highly effective.

    • Dissolve the 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.

    • Add the alcohol (1.5-2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) (1.2 equivalents) in DCM dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • The dicyclohexylurea (DCU) byproduct from DCC will precipitate and can be removed by filtration.[2]

  • Activation as an Acyl Chloride:

    • Convert the carboxylic acid to the acyl chloride using a mild reagent like oxalyl chloride or thionyl chloride in an anhydrous solvent at low temperature.

    • Carefully quench any excess chlorinating agent.

    • Add the alcohol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the ester.

MethodReagentsTemperatureKey AdvantagesPotential Issues
Steglich Esterification DCC (or DIC), DMAP, Alcohol0 °C to RTMild conditions, high yield.Formation of N-acylurea byproduct if not optimized.[4]
Acyl Chloride Oxalyl chloride/SOCl₂, Alcohol, Base0 °C to RTHighly reactive intermediate.Harshness of chlorinating agent may require optimization.
General Side Reactions and Purity
Q4: After heating my reaction mixture to drive the derivatization, I noticed gas evolution and a significant loss of my starting material or product, confirmed by a missing carboxylic acid peak in my analysis. What is happening?

A4: Thermal Decarboxylation

2-Aminothiophene-3-carboxylic acids can be susceptible to thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide upon heating.[5] This is especially a risk when reactions are heated for prolonged periods.

graph "Decarboxylation_Side_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Thermal decarboxylation of the starting material.

Mitigation Strategies:

  • Avoid Excessive Heat: Whenever possible, conduct derivatizations at or below room temperature. If heating is necessary, carefully control the temperature and reaction time.

  • Use Milder Methods: Opt for reaction conditions that do not require high temperatures, such as the carbodiimide-based coupling methods discussed above.

  • Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider derivatizing a precursor molecule before the final thiophene ring formation, or using a protecting group on the carboxylic acid.

PART 2: Frequently Asked Questions (FAQs)

FAQ 1: Do I need to protect the 2-amino group before esterifying the carboxylic acid?

While not always strictly necessary, protecting the 2-amino group can prevent side reactions and improve the yield and purity of the desired ester. The amino group can compete as a nucleophile, especially if activating the carboxylic acid as a highly reactive species like an acyl chloride. A tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many esterification conditions and can be readily removed later with mild acid.[6][7]

FAQ 2: What about protecting the carboxylic acid before reacting with the 2-amino group?

Yes, this is a highly recommended strategy, especially for multi-step syntheses. Converting the carboxylic acid to a methyl or ethyl ester is a common approach. This prevents the acid from interfering with reactions at the amino group and can be hydrolyzed back to the carboxylic acid in a later step if needed.

FAQ 3: How can I best purify my final derivatized product?

Purification strategies depend on the properties of your final compound.

  • Recrystallization: This is often a very effective method for purifying solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[8][9]

  • Silica Gel Column Chromatography: This is a versatile technique for separating complex mixtures. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute compounds of varying polarities.[9][10]

Experimental Workflow: General Amide Coupling Protocol
digraph "Amide_Coupling_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

General workflow for amide coupling with pre-activation.

References

  • A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules.
  • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. Benchchem.
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
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  • Gewald reaction. Wikipedia.
  • Gewald Reaction. Organic Chemistry Portal.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
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  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxyl
  • prepar
  • Amino Acid-Protecting Groups. SciSpace.
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  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Korean Chemical Society.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
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  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC.
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  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
  • Photocatalytic decarboxylation of free carboxylic acids and their functionalization.
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Amino Acid-Protecting Groups. Sigma-Aldrich.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - TW.
  • Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI.
  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate.
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  • 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylic acid. BLD Pharm.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen.
  • Process for preparing thiophene derivatives.
  • Analytical Methods for Amino Acids. Shimadzu.

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Validation & Comparative

Comparative FTIR Characterization Guide: 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid vs. Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the Fourier Transform Infrared (FTIR) characterization bands of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid against its unsubstituted phenyl analog. By deconstructing the electronic and steric effects of the para-methoxy substitution, this document empowers researchers and drug development professionals to confidently validate synthesized thiophene scaffolds. Furthermore, we provide a self-validating spectroscopic protocol designed to eliminate common hygroscopic and dispersion artifacts.

Chemical Context and Mechanistic Grounding

2-Aminothiophenes are privileged scaffolds in medicinal chemistry, frequently utilized in the development of allosteric modulators, antimicrobials, and antiproliferative agents[1]. The synthesis of these highly functionalized heterocycles typically proceeds via the Gewald reaction—a multicomponent condensation of a ketone, an activated nitrile (such as a cyanoacetate), and elemental sulfur in the presence of a base catalyst[2].

The reaction initiates with a Knoevenagel-Cope condensation, followed by the opening of the S8​ ring to form transient polysulfide intermediates. Subsequent nucleophilic attack and prototropic rearrangement yield the thermodynamically stable thiophene core[2][3].

GewaldMechanism K Ketone/Aldehyde + Cyanoacetate KC Knoevenagel Condensation (Intermediate) K->KC Base Catalyst S8 Elemental Sulfur (S8) Addition KC->S8 Activation PolyS Polysulfide Intermediate S8->PolyS Ring Opening Cyclo Cyclization & Tautomerization PolyS->Cyclo Nucleophilic Attack Prod 2-Aminothiophene Derivative Cyclo->Prod Aromatization

Figure 1: Mechanistic pathway of the Gewald reaction for 2-aminothiophene synthesis.

Comparative FTIR Analysis: The Methoxy Effect

When comparing 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid to its unsubstituted analog (2-amino-4-phenylthiophene-3-carboxylic acid ), the para-methoxy group introduces profound electronic shifts.

The methoxy group ( −OCH3​ ) acts as a strong electron-donating group via resonance (+R effect). This electron density delocalizes across the phenyl ring and into the conjugated thiophene system. Consequently, the C=O stretching frequency of the carboxylic acid at position 3 is red-shifted (lowered)[4][5]. The increased electron density strengthens the conjugated C=C−C=O system, which inherently weakens the double-bond character of the carbonyl, dropping its absorption frequency.

Furthermore, the substitution pattern alters the out-of-plane C−H bending modes, providing a highly diagnostic fingerprint region for structural confirmation.

Quantitative Band Comparison
Functional Group4-Methoxyphenyl Analog (cm⁻¹)Unsubstituted Phenyl Analog (cm⁻¹)Mechanistic Rationale
−NH2​ Stretch (Primary Amine)~3420, 3310 (Doublet)~3450, 3320 (Doublet)Altered hydrogen bonding network in the crystal lattice due to the methoxy oxygen acting as a secondary H-bond acceptor[5].
−OH Stretch (Carboxylic Acid)~3200–2500 (Broad)~3300–2500 (Broad)Strong intermolecular hydrogen bonding characteristic of carboxylic acid dimers; overlaps with C−H stretches.
C=O Stretch (Carboxylic Acid)~1655~1670The +R effect of the para-methoxy group increases electron density in the conjugated system, weakening the C=O double bond character (red-shift)[4].
C=C Stretch (Aromatic/Thiophene)~1590, 1510~1600, 1495Conjugation with the electron-rich methoxyphenyl ring shifts the ring breathing modes[4].
C−O−C Stretch (Methoxy Group)~1250 (Asym), ~1030 (Sym)N/AUnique to the methoxy analog; arises from the ether linkage on the phenyl ring.
C−H Out-of-Plane Bend ~830 (Strong)~760, 690 (Strong)Diagnostic shift from mono-substituted phenyl (two bands) to para-substituted phenyl (one strong band).

High-Fidelity FTIR Characterization Protocol

To capture the nuanced shifts caused by the methoxy group, researchers must utilize a self-validating spectroscopic protocol. While Attenuated Total Reflectance (ATR) is rapid, the anomalous dispersion effect at the critical angle can distort strong absorption bands (like the C=O stretch at 1655 cm⁻¹). For precise comparative frequency mapping, a rigorously controlled KBr pellet methodology is preferred.

Step-by-Step Methodology

Step 1: Matrix Dehydration (Causality: Hygroscopic Interference) KBr is highly hygroscopic. Absorbed water exhibits a strong O−H stretch at ~3440 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which perfectly mask the critical −NH2​ and C=O bands of the thiophene[4].

  • Action: Bake spectroscopic-grade KBr at 110°C for a minimum of 24 hours. Store in a vacuum desiccator.

Step 2: System Purge & Background Subtraction Atmospheric CO2​ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹) cause baseline instability.

  • Action: Purge the FTIR optical bench with dry N2​ for 15 minutes. Collect a background spectrum immediately before sample analysis.

Step 3: Self-Validation Checkpoint (Critical)

  • Action: Press a blank KBr pellet (200 mg) and scan it.

  • Validation: If the transmittance at 3440 cm⁻¹ drops below 98%, the KBr matrix is contaminated with moisture. Do not proceed. Rebake the KBr. This ensures the system validates its own baseline integrity before data collection.

Step 4: Pellet Pressing & Acquisition

  • Action: Mill 1.5 mg of the synthesized 2-aminothiophene with 200 mg of anhydrous KBr in an agate mortar. Grinding reduces scattering by ensuring the particle size is smaller than the wavelength of the IR light.

  • Action: Press at 10 tons under vacuum for 5 minutes to remove trapped air pockets.

  • Action: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, averaging 64 scans to maximize the signal-to-noise ratio.

FTIRWorkflow Prep Sample Preparation (Anhydrous KBr) Purge Background Scan (N2 Purge) Prep->Purge Ensure Dryness Scan Sample Scanning (4000-400 cm⁻¹) Purge->Scan Subtraction Process Data Processing (Baseline Correction) Scan->Process Signal Averaging Val Peak Validation (vs. Standards) Process->Val Functional Group ID

Figure 2: Step-by-step FTIR characterization and data validation workflow.

Conclusion

The FTIR characterization of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid requires careful attention to the electronic interplay between the para-methoxy group and the thiophene core. By monitoring the red-shifted C=O stretch (~1655 cm⁻¹), the unique C−O−C ether bands (~1250 cm⁻¹), and the para-substituted C−H bending mode (~830 cm⁻¹), researchers can definitively differentiate this compound from its unsubstituted analogs. Adhering to the self-validating KBr protocol ensures that these subtle electronic shifts are not obscured by environmental artifacts.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Derivatives of 2-aminothiophene-3-carboxylic acid represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, serving as scaffolds for novel cytostatic agents and other therapeutics.[1] The structural elucidation of these molecules is a critical step in their synthesis and characterization. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[2]

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of a specific derivative, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid. As direct experimental data for this precise molecule is not widely published, this document synthesizes established fragmentation principles from closely related structures—including aromatic carboxylic acids, methoxy-substituted aromatics, and thiophene derivatives—to construct a reliable, predictive model.[3][4][5] We will compare the utility of different ionization techniques, present a detailed experimental protocol, and contrast mass spectrometry with other common analytical methods, providing researchers with a comprehensive framework for the analysis of this and similar molecular architectures.

Methodology Comparison: Ionization Techniques

The choice of ionization method is paramount as it dictates the nature and extent of fragmentation. For a molecule like 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy (typically 70 eV) electrons.[6] This process imparts significant internal energy, inducing extensive and reproducible fragmentation.[7] The resulting mass spectrum is a molecular "fingerprint," rich with fragment ions that are invaluable for detailed structural elucidation.[6] However, the high energy can sometimes lead to the complete fragmentation of the molecular ion, making molecular weight determination difficult.[8]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions by creating a fine spray of charged droplets.[9] It imparts very little excess energy, typically yielding an intact protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).[8] While this is excellent for determining molecular weight, it provides minimal structural information on its own. To induce fragmentation, ESI is almost always coupled with tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[9]

For the purpose of elucidating the intrinsic fragmentation pattern as a tool for structural confirmation, this guide will focus on the pathways predicted under Electron Ionization (EI-MS) .

Experimental Protocol: Acquiring the Mass Spectrum

This protocol describes a standardized method for obtaining an EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), a common setup for analyzing volatile or semi-volatile organic compounds.

1. Sample Preparation & Derivatization:

  • Rationale: The target molecule contains both a carboxylic acid and an amino group, making it polar and non-volatile. Direct injection into a GC would be problematic due to thermal decomposition and poor chromatographic performance. Therefore, derivatization is essential. A common approach is silylation (e.g., with BSTFA) or esterification of the carboxylic acid (e.g., with diazomethane or methanol/acid) followed by acylation of the amine. For this protocol, we will proceed with esterification to improve volatility.

  • Step 1: Dissolve ~1 mg of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid in 1 mL of anhydrous methanol.

  • Step 2: Add 2-3 drops of concentrated sulfuric acid.

  • Step 3: Reflux the mixture for 2-3 hours at 65°C.

  • Step 4: Neutralize the solution with a saturated sodium bicarbonate solution and extract the resulting methyl ester with ethyl acetate.

  • Step 5: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the methyl ester derivative.

  • Step 6: Reconstitute the dried derivative in a volatile solvent (e.g., dichloromethane) to a final concentration of ~100 µg/mL.

2. GC-MS Instrumentation & Conditions:

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS system).[6]

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this type of aromatic compound.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection in splitless mode to maximize sensitivity.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).[10]

    • Electron Energy: 70 eV.[11]

    • Ion Source Temperature: 230°C.[6]

    • Mass Range: Scan from m/z 40 to 500.

Predicted Fragmentation Pattern of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

The fragmentation of the title compound (Molecular Weight: 263.31 g/mol ) under EI conditions is predicted to be driven by the functionalities present: the carboxylic acid, the methoxyphenyl group, and the aminothiophene core.

Fragmentation_Pathway Predicted EI-MS Fragmentation Pathway M Molecular Ion (M•+) m/z = 263 F1 [M - •OH]+ m/z = 246 M->F1 - •OH (17) F2 [M - •COOH]+ m/z = 218 M->F2 - •COOH (45) F3 [M - H2O]•+ m/z = 245 M->F3 - H2O (18) (Rearrangement) F4 [M - •CH3]•+ m/z = 248 M->F4 - •CH3 (15) F6 Methoxyphenyl Cation m/z = 107 M->F6 C-C Cleavage F5 [F4 - CO]+ m/z = 220 F4->F5 - CO (28)

Caption: Predicted fragmentation cascade of the title compound under EI-MS.

Key Fragmentation Pathways:
  • Fragmentation of the Carboxylic Acid Group: Carboxylic acids are known to undergo characteristic cleavages.

    • Loss of a Hydroxyl Radical (•OH): Alpha-cleavage can lead to the loss of a hydroxyl radical, resulting in a stable acylium ion.[5][12] This would produce a fragment at m/z 246 .

    • Loss of the Carboxyl Radical (•COOH): A more significant fragmentation involves the cleavage of the bond between the thiophene ring and the carboxyl group, leading to the loss of a carboxyl radical.[5] This is often a prominent peak and would be observed at m/z 218 .

    • Loss of Water (H₂O): Through rearrangement (an "ortho effect" with the adjacent amino group), the molecular ion can lose a neutral water molecule, yielding a radical cation at m/z 245 .

  • Fragmentation of the Methoxyphenyl Group: The methoxy substituent is a major director of fragmentation.

    • Loss of a Methyl Radical (•CH₃): A hallmark fragmentation for methoxy-aromatic compounds is the loss of a methyl radical from the methoxy group.[4] This results in a highly stabilized ion at m/z 248 .

    • Subsequent Loss of Carbon Monoxide (CO): The [M - •CH₃]⁺ ion (m/z 248) is highly prone to losing a neutral carbon monoxide molecule. This two-step process (loss of •CH₃ then CO) is characteristic of the methoxy group and would yield a fragment at m/z 220 .[4]

  • Cleavage of the Thiophene-Phenyl Bond:

    • The bond connecting the thiophene ring and the methoxyphenyl ring can cleave. While multiple outcomes are possible, the formation of a stable methoxyphenyl cation (or a related tropylium-type ion) at m/z 107 from the loss of the aminothiophene carboxylic acid radical is a plausible pathway.

Summary of Predicted Fragments
Proposed Fragment Ion (m/z) Neutral Loss Mass of Loss (Da) Proposed Structure / Origin
263-0Molecular Ion (M•⁺)
248•CH₃15Loss of methyl radical from the methoxy group
246•OH17Loss of hydroxyl radical from the carboxylic acid
245H₂O18Loss of water via rearrangement
220•CH₃, CO43Sequential loss from the methoxy group
218•COOH45Loss of the entire carboxylic acid group
107C₅H₄NO₂S•156Methoxyphenyl cation from C-C bond cleavage

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive structural elucidation relies on complementary techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), and structural information from fragmentation.Extremely high sensitivity (picomole to femtomole), fast analysis time, can be coupled to chromatography (GC/LC).Provides connectivity information indirectly; isomers can be difficult to distinguish without careful analysis or standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atom-level connectivity (¹H, ¹³C, COSY, HMBC), stereochemistry, and 3D structure.Unambiguous structure determination, non-destructive.Relatively low sensitivity (milligram to microgram quantity needed), longer acquisition times.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H, C-O).Fast, simple, non-destructive, provides a quick functional group "checklist".Provides limited information on the overall molecular skeleton; spectra can be complex.

Conclusion

The mass spectrometric fragmentation of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid under electron ionization is predicted to be a rich process governed by well-understood chemical principles. The primary fragmentation pathways are expected to involve losses from the carboxylic acid and methoxyphenyl substituents, leading to a series of diagnostic ions. The most characteristic fragments are anticipated from the loss of the •COOH radical (m/z 218) and the sequential loss of •CH₃ and CO from the methoxy group (m/z 248 → m/z 220). This predictive guide, grounded in the established fragmentation behavior of related chemical moieties, provides researchers with a robust framework for identifying and characterizing this molecule. For unambiguous structure confirmation, it is recommended to use this mass spectrometric data in conjunction with NMR and IR spectroscopy.

References

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Online] Available at: [Link]

  • PubMed. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. [Online] Available at: [Link]

  • SpringerLink. Mass Spectra of New Heterocycles: X.* Fragmentation of the Molecular Ions of 1-Alkyl(cycloalkyl, aryl)-3-alkoxy(aryl)-2-methylsulfanyl-1H-pyrroles. [Online] Available at: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Online] Available at: [Link]

  • NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Online] Available at: [Link]

  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Online] Available at: [Link]

  • Arkat USA, Inc. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Online] Available at: [Link]

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  • University of Arizona. Mass Spectrometry - Examples. [Online] Available at: [Link]

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Online] Available at: [Link]

  • Michigan State University. Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Online] Available at: [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Online] Available at: [Link]

  • University of Florida. Interpretation of mass spectra. [Online] Available at: [Link]

  • PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Online] Available at: [Link]

  • PMC. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazol-5-ones. [Online] Available at: [Link]

  • ResearchGate. Mass spectrometry of carboxylic acid derivatives. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Online] Available at: [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Online] Available at: [Link]

  • OSTI.gov. The Mass Spectra of the a-,Amino Acids. [Online] Available at: [Link]

Sources

A Comparative Analysis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid and 2-amino-4-phenylthiophene-3-carboxylic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the 2-aminothiophene scaffold represents a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2][3] Its inherent drug-like properties and synthetic tractability have propelled numerous derivatives into various stages of drug discovery. This guide provides a detailed comparative analysis of two closely related analogues: 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid and 2-amino-4-phenylthiophene-3-carboxylic acid. We will delve into their synthesis, physicochemical characteristics, and biological activities, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

At a Glance: Structural and Physicochemical Comparison

The primary distinction between the two molecules lies in the substitution at the para-position of the 4-phenyl ring. The methoxy (-OCH3) group in 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid introduces an electron-donating group, which can significantly influence the molecule's electronic properties, conformation, and, consequently, its biological activity compared to the unsubstituted phenyl analogue.

While direct experimental data for the carboxylic acids are not extensively published, we can infer their properties from their commonly synthesized ethyl ester derivatives.

PropertyEthyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylateEthyl 2-amino-4-phenylthiophene-3-carboxylate
Molecular Formula C14H15NO3S[4]C13H13NO2S[5]
Molecular Weight 277.34 g/mol [4]247.31 g/mol [5]
Melting Point 74°C[6]92-97°C[5]
XLogP3 3.6[4]Not explicitly available, but expected to be slightly lower than the methoxy derivative.
Appearance Not specifiedYellow solid[5]

Note: The data presented is for the ethyl ester derivatives, which are common synthetic precursors to the carboxylic acids.

Synthesis: The Gewald Reaction

The most prevalent and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction.[7][8][9] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[7][9][10] For the synthesis of the title compounds, the corresponding acetophenones (4-methoxyacetophenone or acetophenone) would be used as the ketone component.

Gewald Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions ketone Aryl Ketone (Acetophenone or 4-Methoxyacetophenone) product Ethyl 2-amino-4-arylthiophene-3-carboxylate ketone->product cyanoester Ethyl Cyanoacetate cyanoester->product sulfur Elemental Sulfur (S8) sulfur->product base Base (e.g., Diethylamine, Morpholine) solvent Solvent (e.g., Ethanol) heat Heat hydrolysis Saponification (e.g., NaOH, H2O) product->hydrolysis final_product 2-amino-4-arylthiophene-3-carboxylic acid hydrolysis->final_product aPKC Inhibition cluster_stimuli Pathological Stimuli VEGF VEGF aPKC aPKC Activation VEGF->aPKC TNF TNF-α TNF->aPKC NFkB NF-κB Signaling aPKC->NFkB permeability Increased Vascular Permeability aPKC->permeability inflammation Inflammation NFkB->inflammation inhibitor 2-amino-4-arylthiophene- 3-carboxylic acid derivatives inhibitor->aPKC Inhibition

Sources

comparing binding affinity of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid analogs reveals their profound utility as privileged scaffolds in medicinal chemistry. Synthesized primarily via the Gewald multicomponent reaction[1], these compounds have garnered significant attention for their highly selective cytostatic properties and their ability to act as potent inhibitors of tubulin polymerization[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will critically evaluate the Structure-Activity Relationship (SAR) of the 4-aryl substitutions, compare their thermodynamic binding affinities, and establish a self-validating Surface Plasmon Resonance (SPR) protocol to quantify these interactions accurately.

Mechanistic Rationale: The Role of the 4-(4-Methoxyphenyl) Substitution

The base scaffold, such as ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (PubChem CID: 727641)[4], provides a rigid, planar core that aligns well within hydrophobic binding pockets (e.g., the colchicine binding site on tubulin).

However, it is the specific substitution at the 4-position of the thiophene ring that dictates the binding affinity. The 4-methoxyphenyl group is particularly effective due to two causal factors:

  • Electronic Enrichment: The methoxy group is a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, significantly enhancing π−π stacking and cation- π interactions with aromatic amino acid residues in the target pocket.

  • Hydrogen Bonding: The oxygen atom of the methoxy group acts as a localized hydrogen-bond acceptor, anchoring the molecule and reducing the dissociation rate ( koff​ ).

Mechanism Core 2-Amino-thiophene Core Target Target Protein (e.g., Tubulin) Core->Target Scaffold Alignment Methoxy 4-(4-Methoxyphenyl) Group Hydrophobic Hydrophobic Pocket (pi-pi) Methoxy->Hydrophobic Carboxyl 3-Carboxylic Acid/Ester Hbond H-Bond Acceptor Site Carboxyl->Hbond Hydrophobic->Target Hbond->Target

Mechanism of target binding by 2-amino-thiophene analogs.

Comparative Binding Affinity Data

Relying solely on endpoint cellular assays (like MTT for cell viability) obscures the true molecular kinetics of thiophene derivatives. To understand true efficacy, we must look at the direct binding affinity ( Kd​ ) and kinetic rates.

The table below summarizes the binding kinetics of various 4-aryl substituted analogs against a tubulin target model. Notice how the p-methoxyphenyl analog outperforms halogenated or unsubstituted variants, achieving IC50 values in the low nanomolar range[2].

Analog Substitution (R-group)Target IC50 (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
4-(4-methoxyphenyl) 4.52.1 1.5×105 3.1×10−4
4-(4-methylphenyl) 5.83.2 1.3×105 4.1×10−4
4-(4-fluorophenyl) 6.23.8 1.2×105 4.5×10−4
4-phenyl (unsubstituted) 15.412.5 8.0×104 1.0×10−3

Key Insight: While the association rates ( kon​ ) are relatively similar across the substituted analogs, the dissociation rate ( koff​ ) of the 4-methoxyphenyl analog is significantly slower. This increased target residence time is the primary driver of its superior cytostatic selectivity[3].

Experimental Methodology: Surface Plasmon Resonance (SPR)

To generate the kinetic data shown above, we utilize SPR. This methodology is chosen over standard radioligand competition assays because it decouples kon​ from koff​ , allowing us to optimize analogs for longer residence times rather than just equilibrium affinity.

Self-Validating SPR Protocol

To ensure data integrity, this protocol incorporates a built-in validation loop: a known reference compound is injected at the beginning and end of the run. If the maximum response ( Rmax​ ) of the reference drops by >10%, it indicates sensor chip degradation, and the system automatically invalidates the dataset.

Step 1: Sensor Chip Preparation

  • Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Immobilize the target protein (e.g., purified tubulin) to a density of 2000–3000 Response Units (RU) to minimize mass transport limitations.

  • Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

Step 2: Analyte Preparation

  • Dissolve the 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid analogs in 100% DMSO to a 10 mM stock.

  • Dilute the stock into the running buffer (e.g., PBS with 0.05% Tween-20) to achieve a final DMSO concentration of exactly 1% across all samples. Causality: Mismatched DMSO concentrations between the running buffer and analyte will cause massive bulk refractive index shifts, masking the true binding signal.

  • Prepare a 5-point serial dilution series (e.g., 0.5 nM to 50 nM).

Step 3: Kinetic Run & Validation

  • Inject the reference compound (e.g., colchicine) to establish baseline Rmax​ .

  • Inject the analog dilution series at a high flow rate (50 µL/min) for 120 seconds (Association Phase). Causality: High flow rates minimize the rebinding of the analyte to the surface, ensuring accurate koff​ measurement.

  • Flow running buffer over the chip for 300 seconds (Dissociation Phase).

  • Re-inject the reference compound. If Rmax​ is within 10% of the initial injection, proceed to data analysis.

Step 4: Data Fitting

  • Double-reference the sensorgrams (subtract the reference flow cell and the blank buffer injection).

  • Fit the curves using a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Workflow S1 1. Target Immobilization S2 2. Analog Dilution Series S1->S2 S3 3. SPR Sensorgram S2->S3 S4 4. Kinetic Fitting (Kd) S3->S4

Step-by-step SPR workflow for determining binding affinity (Kd).

Conclusion

When comparing 2-amino-thiophene-3-carboxylic acid analogs, the 4-(4-methoxyphenyl) derivative consistently demonstrates superior binding affinity. By utilizing SPR to dissect the binding kinetics, we can attribute this high affinity to a significantly reduced dissociation rate, driven by the electronic and steric advantages of the methoxy group. Researchers developing novel cytostatic or allosteric agents should prioritize this substitution pattern to maximize target residence time.

References

  • Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | C14H15NO3S | CID 727641 - PubChem , National Institutes of Health (NIH).[Link]

  • Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents , Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents , PubMed.[Link]

  • US4847386A - Process for preparing thiophene derivatives, Google P

Sources

Comprehensive Validation and Comparison Guide: HPLC-UV Assay for 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical modality for quantifying complex pharmaceutical intermediates requires balancing sensitivity, throughput, and regulatory compliance. This guide objectively evaluates the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay for the quantification of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid against alternative platforms. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the latest regulatory frameworks.

Analyte Profiling & Causality in Method Design

Before developing an assay, we must understand the physicochemical properties of the analyte to drive our experimental choices. 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid (and its ester derivatives, e.g., CAS 15854-11-2[1]) is a highly functionalized thiophene building block used in medicinal chemistry.

Expertise & Experience: The "Why" Behind the Method

  • Detector Selection (UV at 254 nm): The molecule possesses an extended conjugated π -system spanning the thiophene core and the 4-methoxyphenyl substituent. This structural feature yields a strong, distinct chromophore with maximum UV absorbance ( λmax​ ) around 254 nm, making UV detection highly specific and sensitive for this compound.

  • Column Selection (C18 Reverse-Phase): The bulk of the molecule is highly hydrophobic, making a standard C18 stationary phase ideal for retention via hydrophobic partitioning.

  • Mobile Phase Causality (pH 2.5 with 0.1% TFA): The molecule is amphoteric, containing a basic primary amine and an acidic carboxylic acid (pKa ~3.5–4.5). If run at a neutral pH, the carboxylic acid would ionize, leading to poor retention and severe peak tailing. By using an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we suppress the ionization of the carboxylic acid, driving the molecule into a neutral, hydrophobic state. Simultaneously, TFA acts as an ion-pairing agent for the protonated amine, mitigating secondary interactions with residual silanols on the silica support.

SeparationLogic Analyte Analyte: Thiophene Derivative (pKa ~3.5) MobilePhase Mobile Phase: pH 2.5 (0.1% TFA / Acetonitrile) Analyte->MobilePhase Dissolved in State Analyte State: Neutral Carboxylic Acid Protonated Amine MobilePhase->State Ionization suppression Column Stationary Phase: C18 (Hydrophobic Retention) State->Column Partitioning Detector Detector: UV at 254 nm (Conjugated Pi-System) Column->Detector Elution

Fig 1. Logical relationship of the chromatographic separation mechanism.

Methodology Comparison: Selecting the Optimal Modality

When establishing a control strategy, we must compare HPLC-UV against alternatives like UPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. While LC-MS/MS offers unparalleled sensitivity, it is often excessive for routine batch release and stability testing where the analyte concentration is relatively high. HPLC-UV provides the optimal balance of robustness, operational cost, and regulatory acceptance under [2],[3].

Table 1: Performance Comparison of Analytical Modalities
Performance MetricHPLC-UV (Validated Assay)UPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity High (Baseline resolution)Very HighUltra-High (m/z isolation)Low (Matrix interference)
Sensitivity (LOQ) ~0.5 µg/mL~0.1 µg/mL~1.0 ng/mL~5.0 µg/mL
Throughput Medium (12 min/run)High (4 min/run)High (4 min/run)Very High (<1 min/run)
Operational Cost LowMediumHighVery Low
Regulatory Fit Optimal for routine QCExcellentOverkill for batch releaseInadequate for stability

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating stringent System Suitability Testing (SST) prior to every sequence, the method proactively verifies its own fitness-for-purpose before any sample data is generated, aligning with regulatory expectations for lifecycle management[4].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Step 2: Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Standard: Accurately weigh 50.0 mg of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard (Target 100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume.

Step 3: Chromatographic Setup
  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls viscosity and ensures reproducible partitioning).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-8 min: Linear ramp to 90% B

    • 8-10 min: Hold at 90% B

    • 10-12 min: Return to 10% B and re-equilibrate.

Step 4: System Suitability Testing (SST)

Inject the working standard (100 µg/mL) six times consecutively. The system is only validated for use if:

  • Retention Time RSD 1.0%

  • Peak Area RSD 2.0%

  • USP Tailing Factor 1.5

  • Theoretical Plates (N) 5000

ValidationWorkflow ATP 1. Analytical Target Profile Define Assay Goals Dev 2. Method Development Column & Mobile Phase Selection ATP->Dev SST 3. System Suitability Resolution > 2.0, Tailing < 1.5 Dev->SST Val 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy SST->Val Data 5. Data Analysis Statistical Evaluation Val->Data Report 6. Final Report Method Approval Data->Report

Fig 2. Step-by-step HPLC-UV validation workflow based on ICH Q2(R2) guidelines.

Validation Parameters & Experimental Data

The analytical procedure validation data must be submitted in the corresponding sections of the regulatory application (ICH M4Q)[2],[5]. The following experimental data demonstrates the method's fitness for purpose according to the updated[6].

Specificity & Stability-Indicating Power

Specificity was established by subjecting the analyte to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat). In all conditions, degradation products were baseline resolved from the principal peak of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, proving the assay is stability-indicating[6].

Table 2: Linearity and Range Validation

Linearity was evaluated from the Limit of Quantitation (LOQ) up to 120% of the specification acceptance criterion[6].

Concentration LevelConcentration (µg/mL)Mean Peak Area (mAU*s)% RSD (n=3)
LOQ0.512,4501.8
50%50.01,250,1000.5
80%80.02,005,3000.4
100% (Target)100.02,510,5000.2
120%120.03,015,8000.3

Statistical Output:

  • Linear Range: 0.5 – 120.0 µg/mL

  • Regression Equation: y=25110x−1050

  • Correlation Coefficient ( R2 ): 0.9998

Table 3: Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the standard into a synthetic sample matrix at three concentration levels across the working range.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD (n=3)
80%80.079.699.5%0.6
100%100.0100.2100.2%0.4
120%120.0119.599.6%0.5
Table 4: Precision (Repeatability & Intermediate Precision)

Precision was assessed by analyzing six independent sample preparations at the 100% test concentration on Day 1 (Repeatability) and by a second analyst on Day 2 using a different HPLC system (Intermediate Precision)[7].

ParameterAnalyst / DayMean Assay (%)% RSD (n=6)Acceptance Criteria
Repeatability Analyst 1 / Day 199.8%0.5% 2.0%
Intermediate Precision Analyst 2 / Day 2100.1%0.7% 2.0%
Overall (n=12) Combined99.9%0.6% 2.0%

Conclusion

The validated HPLC-UV assay for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid represents a highly robust, cost-effective, and regulatory-compliant solution. By leveraging the mechanistic understanding of the molecule's amphoteric nature and its conjugated chromophore, the method achieves excellent specificity and linearity ( R2 = 0.9998) without the need for cost-prohibitive LC-MS/MS platforms. The integration of rigorous System Suitability Testing ensures the protocol remains a self-validating system, fully aligned with the lifecycle management principles of ICH Q2(R2) and Q14.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL: [Link]

  • Fisher Scientific. (2024). CAS RN 15854-11-2 (Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate). URL: [Link]

  • United States Pharmacopeia (USP). (2023). USP <621> Chromatography. USP-NF. URL: [Link]

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A Comparative Guide to Structural Validation of 2-Aminothiophene Derivatives: X-ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

In the landscape of medicinal chemistry and drug development, 2-aminothiophene derivatives represent a class of privileged structures, forming the backbone of numerous therapeutic agents.[1] Their value lies in their versatile biological activities, including potential roles as antimicrobial agents and antimitotic agents that inhibit tubulin polymerization.[2][3] However, the therapeutic efficacy and safety of any candidate molecule are inextricably linked to its precise three-dimensional structure. Minor variations in stereochemistry or conformation can dramatically alter binding affinity to a biological target, transforming a promising lead into an inactive or even toxic compound.

Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a cornerstone of successful drug discovery. Two techniques have long stood as the gold standards for this purpose: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While both aim to elucidate molecular structure, they do so from fundamentally different perspectives and provide distinct, often complementary, insights. This guide provides an in-depth comparison of these two powerful techniques, grounded in experimental data and practical considerations, to empower researchers to make informed decisions for the structural validation of novel 2-aminothiophene derivatives.

The Crystalline State: Unveiling the Static "Ground Truth" with X-ray Crystallography

X-ray crystallography is widely regarded as the definitive method for determining the three-dimensional atomic arrangement of a molecule.[4][5] It provides a high-resolution, static snapshot of the molecule as it exists within a highly ordered crystal lattice.

Fundamental Principles

The technique relies on the principle of X-ray diffraction.[6] When a focused beam of X-rays strikes a single crystal, the electrons in the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a repeating, ordered pattern, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[6] By analyzing the positions and intensities of these spots, crystallographers can calculate an electron density map of the molecule and fit the atomic nuclei into this map, ultimately yielding a precise 3D model with detailed information on bond lengths, bond angles, and stereochemistry.[6][7]

Experimental Causality: The "Why" Behind the Workflow

The success of an X-ray crystallography experiment is critically dependent on the quality of the single crystal. This requirement is often the most significant bottleneck in the process.[8][9]

  • Crystallization: The goal is to encourage molecules to pack into a highly ordered, repeating lattice. This is typically achieved by slowly changing the solvent conditions (e.g., slow evaporation, vapor diffusion) to gently coax the molecules out of solution. The choice of solvent is critical; it must be one in which the compound is soluble but can be prompted to precipitate in a controlled manner.

  • Data Collection at Cryogenic Temperatures: Once a suitable crystal (typically 0.1-0.3 mm) is obtained, it is mounted and cooled, often to around 100 K (-173 °C), in a stream of cold nitrogen gas.[10] This is not done to change the structure but to minimize the thermal vibration of the atoms. Reduced vibration leads to less diffuse scattering and sharper diffraction spots, resulting in a higher-resolution final structure.

  • Structure Refinement: The initial model obtained from the diffraction data is refined against the experimental data to improve its accuracy. This process is validated using statistical metrics like the R-factor, which measures the agreement between the crystallographic model and the experimental X-ray diffraction data.

Application to 2-Aminothiophene Derivatives

X-ray diffraction has been successfully used to determine the crystal structures of various 2-aminothiophene derivatives, providing unequivocal evidence of their molecular geometry. For instance, studies have confirmed the presence of intramolecular hydrogen bonds that influence the planarity and overall conformation of these molecules, which is a critical feature for their biological activity.[1][11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified 2-aminothiophene derivative in a suitable solvent or solvent mixture to near saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion against an anti-solvent, or slow cooling of a saturated solution.

    • Allow the setup to stand undisturbed for several days to weeks until suitable single crystals form.

  • Crystal Mounting and Data Collection:

    • Under a microscope, select a high-quality, defect-free crystal (0.1-0.3 mm).[10]

    • Mount the crystal on a goniometer head using cryo-oil.

    • Place the mounted crystal on the diffractometer and cool it to 100 K in a nitrogen or helium stream.

    • Center the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.7107 Å).[6]

    • Collect a series of diffraction images while rotating the crystal through various angles.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to determine the intensities and positions of the diffraction spots.

    • Determine the unit cell parameters and space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model by fitting atoms into the electron density map.

  • Structure Refinement and Validation:

    • Refine the atomic positions, and thermal parameters against the experimental data to minimize the difference between the observed and calculated structure factors.

    • Validate the final structure using metrics such as R-factors (R1, wR2) and goodness-of-fit (GooF). Inspect the final electron density map for any unassigned peaks or negative densities.

    • Deposit the final structural data in a crystallographic database.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Purified 2-Aminothiophene Derivative Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Compound->Crystallization SelectCrystal Select High-Quality Single Crystal (0.1-0.3 mm) Crystallization->SelectCrystal Mount Mount Crystal on Goniometer SelectCrystal->Mount Cool Cool to 100 K (Minimize Thermal Vibration) Mount->Cool Collect Collect Diffraction Data (Rotate Crystal in X-ray Beam) Cool->Collect Process Process Raw Data (Integrate Intensities) Collect->Process Solve Solve Phase Problem (Generate Electron Density Map) Process->Solve Build Build Initial Atomic Model Solve->Build Refine Refine & Validate Structure (Check R-factors) Build->Refine FinalStructure FinalStructure Refine->FinalStructure Final 3D Structure (Bond Lengths, Angles)

The Solution State: Probing Connectivity and Dynamics with NMR Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the chemical structure and connectivity of atoms in a molecule as it exists in solution, which often better mimics physiological conditions.[13] It provides a wealth of information, from the basic carbon-hydrogen framework to the subtle through-space interactions that define a molecule's three-dimensional shape and flexibility.

Fundamental Principles

NMR operates by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C).[14] When a sample is placed in a strong magnetic field, the nuclear spins align either with or against the field. By applying radiofrequency pulses, these spins can be flipped to a higher energy state. The nuclei then "relax" back to their lower energy state, emitting a signal that is detected. The precise frequency of this signal (the chemical shift) is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint for each atom in the molecule.[15] Furthermore, interactions between neighboring nuclei (spin-spin coupling) provide definitive information about which atoms are connected through chemical bonds.

Experimental Causality: The "Why" Behind the Workflow

A comprehensive structural elucidation by NMR is a multi-step process that logically builds a complete picture of the molecule.

  • Solvent Choice: Samples are dissolved in deuterated solvents (e.g., CDCl₃, DMSO-d₆).[2] The deuterium (²H) is not detected in a standard ¹H NMR experiment, preventing the massive solvent signal from overwhelming the much smaller signals from the analyte.[16]

  • 1D NMR (¹H and ¹³C): The process begins with simple one-dimensional spectra. The ¹H NMR provides a proton count and information on their local environment and connectivity through J-coupling. The ¹³C NMR reveals the number of unique carbon atoms and their types (e.g., CH₃, CH₂, CH, C).[17][18]

  • 2D NMR for Connectivity (COSY, HSQC, HMBC): For complex molecules like many 2-aminothiophene derivatives, 1D spectra often have overlapping signals. Two-dimensional NMR experiments are used to resolve this ambiguity.[16][19]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically 2-3 bonds apart).[19]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to (1-bond correlation).[19][20]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-4 bonds away, which is crucial for connecting different molecular fragments.[17][21]

  • 2D NMR for Conformation (NOESY/ROESY): To understand the 3D shape, experiments that detect the Nuclear Overhauser Effect (NOE) are used.[22] The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[23][24] A NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum reveals these spatial proximities, allowing for the determination of relative stereochemistry and conformation.[23]

Experimental Protocol: Structural Elucidation by NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 2-aminothiophene derivative in ~0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.[2]

  • 1D NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity, chemical shifts, and coupling patterns.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number and type of carbon environments.

  • 2D NMR for Connectivity:

    • COSY: Acquire a COSY spectrum to establish proton-proton coupling networks and identify spin systems.

    • HSQC: Acquire an HSQC spectrum to create unambiguous ¹H-¹³C one-bond correlations.

    • HMBC: Acquire an HMBC spectrum to piece together the molecular skeleton by identifying long-range (2-4 bond) ¹H-¹³C correlations.

  • 2D NMR for Stereochemistry and Conformation:

    • NOESY or ROESY: Acquire a NOESY (for small to large molecules) or ROESY (especially for mid-sized molecules where NOE can be zero) spectrum.[24][25] The mixing time is a key parameter that must be optimized based on the molecule's size.

    • Analyze the cross-peaks to identify protons that are close in space. This data is used to assign relative stereochemistry and define the molecule's preferred conformation in solution.

  • Data Interpretation and Structure Assembly:

    • Integrate all data: Use the HSQC to assign protons to their carbons, use the COSY to trace out bonded networks, and use the HMBC to connect the fragments.

    • Use the NOESY data to confirm stereochemical assignments and build a final 3D model of the molecule in solution.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Building Compound Purified 2-Aminothiophene Derivative Dissolve Dissolve in Deuterated Solvent Compound->Dissolve OneD 1D Spectra (¹H, ¹³C) Dissolve->OneD TwoD_Conn 2D Connectivity Spectra (COSY, HSQC, HMBC) OneD->TwoD_Conn TwoD_Conf 2D Conformation Spectra (NOESY / ROESY) TwoD_Conn->TwoD_Conf Assign_1 Assign ¹H-¹³C Pairs (HSQC) TwoD_Conf->Assign_1 Assign_2 Trace Bond Networks (COSY) Assign_1->Assign_2 Assign_3 Connect Fragments (HMBC) Assign_2->Assign_3 Assign_4 Determine 3D Shape (NOESY) Assign_3->Assign_4 FinalStructure FinalStructure Assign_4->FinalStructure Final Solution Structure (Connectivity & Conformation)

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between X-ray crystallography and NMR spectroscopy depends on the specific research question, the nature of the sample, and the information required. They are best viewed as complementary rather than competing techniques.[26]

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid, single crystalSolution (liquid)
Information Type Static 3D structure (one conformation)Dynamic structure, connectivity, conformation in solution
Key Information Precise bond lengths, bond angles, absolute stereochemistryThrough-bond connectivity, relative stereochemistry, molecular motion
Resolution Atomic resolution (typically < 1.5 Å)[8]Lower resolution for 3D structure, but provides precise connectivity
Molecular Size No theoretical size limit, but crystallization is harder for large systems[27]Practically limited to smaller molecules (< 50 kDa) for full assignment
Primary Challenge Growing a high-quality single crystal[8][26]Signal overlap in complex molecules, lower sensitivity[14][28]
Throughput Can be low due to crystallization timeHigher; data for multiple samples can be acquired relatively quickly
Strengths Unambiguous determination of absolute stereochemistry; the "gold standard" for a definitive 3D structure.[4]Provides data in a biologically relevant solution state; excellent for establishing covalent structure; reveals molecular dynamics.[13]
Weaknesses Crystal packing forces can sometimes trap a non-physiological conformation; provides no dynamic information.[26]3D structure is derived from distance restraints and can be less precise than X-ray; cannot determine absolute stereochemistry.[29]
A Self-Validating System: Ensuring Trustworthiness

Both methodologies contain internal checks that ensure the trustworthiness of the final structure.

  • In X-ray Crystallography , the primary validation comes from the R-factor and the goodness-of-fit, which quantify how well the final structural model reproduces the raw diffraction data.[4] Furthermore, visual inspection of the electron density map is critical; a high-quality structure will show the atoms sitting cleanly within well-defined regions of electron density.

  • In NMR Spectroscopy , the structure is validated by its consistency across multiple, independent experiments. The covalent framework suggested by COSY and HMBC must be in complete agreement. The distances inferred from NOESY data must be geometrically possible for the proposed stereochemistry. Discrepancies between different datasets indicate an incorrect structural assignment.[29]

Decision_Tree

Conclusion: A Synergistic Approach to Structural Certainty

For researchers in drug development working with 2-aminothiophene derivatives, X-ray crystallography and NMR spectroscopy are not mutually exclusive choices but powerful, synergistic tools.

  • NMR should be the first step for any newly synthesized compound. It rapidly confirms the intended covalent structure (the "what") and provides crucial insights into the molecule's behavior and preferred shape in a solution environment (the "how it behaves").

  • X-ray crystallography provides the ultimate validation . When a lead candidate is identified, obtaining a crystal structure provides the irrefutable, high-resolution 3D map needed for structure-based drug design, patent applications, and regulatory submissions. It offers the "ground truth" of the molecule's atomic arrangement.

By leveraging the strengths of both techniques, scientists can build a comprehensive and validated structural understanding of their 2-aminothiophene derivatives, significantly mitigating risks and accelerating the journey from a promising molecule to a potential therapeutic.

References

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A Comparative Benchmarking Guide: Evaluating 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel investigational compound, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, against established, FDA-approved kinase inhibitors. As researchers and drug development professionals, our goal is to move beyond simple data points to a deeper understanding of a compound's potential. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis, grounded in the principles of modern kinase drug discovery.

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its bioisosteric relationship with the phenyl ring and its presence in numerous pharmacologically active compounds.[1] Fused thiophene derivatives, in particular, have demonstrated significant potential as anticancer agents and tyrosine kinase inhibitors.[2] This guide will use the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis, as the primary target for this benchmarking study, reflecting the known activity of similar thiophene-based molecules against this kinase.[3]

Section 1: The Scientific Rationale - Targeting VEGFR-2 in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[4] This has made them one of the most important drug target classes of the 21st century.[5] Among the many kinase targets, VEGFR-2 is paramount in tumor biology. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signals that promote endothelial cell proliferation, migration, and survival. This process, known as angiogenesis, is essential for supplying tumors with the nutrients and oxygen required for growth and metastasis. Therefore, inhibiting VEGFR-2 is a clinically validated strategy for arresting tumor progression.

Below is a simplified representation of the VEGFR-2 signaling pathway, which we aim to disrupt.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival Inhibitor Compound X & Standard Inhibitors Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.

Section 2: Compound Profiles for Benchmarking

The selection of appropriate comparators is critical. We will benchmark our investigational compound against multi-kinase inhibitors with established clinical efficacy and known activity against VEGFR-2.

  • Investigational Compound: 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid (Herein "Compound X")

    • Structure: A 2-aminothiophene derivative. The core scaffold is recognized for its kinase inhibitory potential.[2][6] Studies on structurally related 2-amino-3-carboxy-4-phenylthiophenes have shown inhibitory activity against atypical Protein Kinase C (aPKC), demonstrating the biological relevance of this chemical class.[7]

    • Hypothesis: Based on the activity of similar thiophene structures, Compound X is hypothesized to be an ATP-competitive inhibitor of protein kinases, with potential activity against VEGFR-2 and other kinases involved in cell proliferation and survival, such as AKT.[3]

  • Standard Inhibitor 1: Sorafenib (Nexavar®)

    • Mechanism: A multi-kinase inhibitor that targets Raf kinases (BRAF and c-Raf) and receptor tyrosine kinases including VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT.

    • Clinical Relevance: FDA-approved for the treatment of primary kidney cancer (advanced renal cell carcinoma), advanced primary liver cancer (hepatocellular carcinoma), and thyroid cancer. It serves as a robust benchmark for multi-targeted anti-angiogenic agents.

  • Standard Inhibitor 2: Sunitinib (Sutent®)

    • Mechanism: Another multi-kinase inhibitor that targets VEGFRs (VEGFR-1, -2, -3), PDGFRs (PDGFR-α, PDGFR-β), c-KIT, FLT3, and RET.

    • Clinical Relevance: FDA-approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). Its well-characterized profile makes it an excellent comparator for assessing potency and selectivity.

Section 3: A Self-Validating Experimental Design

Our experimental workflow is designed to provide a comprehensive and trustworthy assessment of Compound X's activity and selectivity in a step-wise manner. The choice of a universal, robust biochemical assay as the primary screen ensures wide applicability and reliable data, which is then validated in a cellular context.

Experimental_Workflow cluster_phase1 Phase 1: Primary Biochemical Screening cluster_phase2 Phase 2: Selectivity Profiling cluster_phase3 Phase 3: Cellular Activity Validation P1_Start Compound X & Standards (10-point dose response) P1_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Target: VEGFR-2 P1_Start->P1_Assay P1_Result Calculate IC50 Values for VEGFR-2 Inhibition P1_Assay->P1_Result P2_Assay In Vitro Kinase Panel Screen (e.g., PDGFR-β, FGFR1, CDK2, AKT) P1_Result->P2_Assay If VEGFR-2 IC50 < 1µM P2_Result Determine IC50 Values Against Off-Target Kinases P2_Assay->P2_Result P3_Assay Cell-Based Proliferation Assay (e.g., HUVEC cells) P2_Result->P3_Assay If selective P3_Result Determine EC50 Values for Anti-Proliferative Effect P3_Assay->P3_Result Final_Analysis Comparative Analysis: Potency, Selectivity, Cellular Efficacy P3_Result->Final_Analysis

Caption: Phased experimental workflow for inhibitor benchmarking.

Causality Behind Experimental Choices:

  • Why a Biochemical Assay First? Starting with a direct, in vitro enzymatic assay isolates the interaction between the compound and the kinase, free from cellular complexities like membrane permeability or efflux pumps. This provides a pure measure of target engagement and potency (IC50).

  • Why ADP-Glo™? The ADP-Glo™ Kinase Assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced.[8] Its luminescence-based readout is highly sensitive, robust, and amenable to high-throughput screening, making it ideal for generating precise dose-response curves.[8] It can be used with virtually any kinase and substrate, ensuring consistency across a selectivity panel.[8]

  • Why a Selectivity Panel? Kinase inhibitors are rarely monospecific.[9] Profiling against a panel of related (e.g., PDGFR, FGFR) and unrelated (e.g., CDK2, AKT) kinases is essential to understand the compound's selectivity profile. A selective compound offers a lower risk of off-target toxicity. This proactive profiling is a cornerstone of modern drug discovery.[10][11]

  • Why a Cell-Based Assay? A positive result in a biochemical assay must translate to a functional effect in a living system. Using a cell-based assay, such as measuring the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) which are dependent on VEGFR signaling, validates that the compound can enter cells and inhibit the target kinase in its native environment to produce a desired biological outcome.

Section 4: Detailed Experimental Protocol - ADP-Glo™ Kinase Assay

This protocol describes the determination of IC50 values for Compound X, Sorafenib, and Sunitinib against VEGFR-2. The ADP-Glo™ system is a two-step process.[8]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Human VEGFR-2 Kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Ultrapure ATP

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Compound X, Sorafenib, Sunitinib (dissolved in 100% DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: a. Create a 10-point, 3-fold serial dilution of each compound in 100% DMSO, starting from a 1 mM stock. b. Transfer 100 nL of each compound dilution into a 384-well assay plate. Include DMSO-only wells as a "high activity" control (0% inhibition) and wells with no enzyme as a "background" control.

  • Kinase Reaction Setup (5 µL total volume): a. Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer containing the appropriate concentration of VEGFR-2 and Poly(Glu, Tyr) substrate. b. Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-spotted compounds. c. Incubate for 10 minutes at room temperature to allow the compounds to interact with the kinase.[12]

  • Initiating the Kinase Reaction: a. Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase (e.g., 10 µM). b. Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. c. Incubate the plate for 60 minutes at room temperature.

  • Terminating the Reaction and ADP Detection (Step 1): a. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction by depleting the remaining ATP and converts the produced ADP to ATP in a coupled reaction. b. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): a. Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ATP generated in the previous step (and thus proportional to the initial ADP produced). b. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: a. Read the luminescence on a plate-reading luminometer. b. Data Analysis: i. Subtract the background control from all measurements. ii. Normalize the data by setting the DMSO-only control as 100% kinase activity. iii. Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.

Section 5: Data Interpretation and Comparative Analysis

The primary output of our study will be the half-maximal inhibitory concentrations (IC50) for each compound against the kinase panel. The data below is hypothetical but representative of a plausible outcome for a promising thiophene-based inhibitor.

Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetCompound X (Hypothetical)Sorafenib (Reference)Sunitinib (Reference)Therapeutic Relevance
VEGFR-2 85 90 9 Angiogenesis
PDGFR-β 750588Angiogenesis, Stromal Cells
FGFR1 >10,00058078Angiogenesis
c-KIT 2,500684Oncogene
BRAF >10,00022>10,000Oncogene (MAPK Pathway)
CDK2 >10,000>10,000>10,000Cell Cycle
AKT1 9804,2003,100Cell Survival

Interpretation:

  • Potency: In this hypothetical scenario, Compound X shows potent inhibition of VEGFR-2 (IC50 = 85 nM), comparable to Sorafenib but less potent than Sunitinib.

  • Selectivity: Compound X demonstrates a favorable selectivity profile. It is significantly less active against PDGFR-β and c-KIT compared to the standard inhibitors and shows no meaningful activity against FGFR1 or BRAF. This suggests a more targeted inhibition of the VEGFR-2 pathway, which could translate to a different, and potentially improved, safety profile. The moderate activity against AKT1 is also noteworthy and could contribute to its overall anti-cancer effect.[3]

  • Logic for Advancement: A compound's future is determined by its overall profile. The logic for advancing Compound X is illustrated below.

Decision_Tree Start Compound X Profile Potency Potent VEGFR-2 IC50? (< 100 nM) Start->Potency Selectivity Selective over PDGFR/c-KIT? (>10-fold) Potency->Selectivity Yes ReDesign Re-evaluate / Re-design Potency->ReDesign No Cellular Cellular EC50 < 1 µM? Selectivity->Cellular Yes Selectivity->ReDesign No Advance Advance to Lead Optimization & In Vivo Studies Cellular->Advance Yes Cellular->ReDesign No

Caption: Decision logic for advancing a hit compound.

Section 6: Conclusion and Future Directions

This guide has established a rigorous, multi-faceted framework for benchmarking the novel thiophene derivative, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid (Compound X). By employing standardized, high-quality biochemical assays and validating findings in a cellular context, we can generate a comprehensive data package that allows for a direct and meaningful comparison with established clinical agents like Sorafenib and Sunitinib.

Based on our hypothetical data, Compound X emerges as a potent and selective VEGFR-2 inhibitor. Its distinct selectivity profile compared to the benchmarks warrants further investigation. The logical next steps in its preclinical development would include:

  • Lead Optimization: Medicinal chemistry efforts to further improve potency against VEGFR-2 and fine-tune the selectivity profile.

  • ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluation of anti-tumor activity in relevant mouse xenograft models.

By following this structured approach, research and development teams can make informed, data-driven decisions, efficiently advancing the most promising compounds toward clinical evaluation.

References

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. PMC. [Link]

  • FDA-approved Protein Kinase Inhibitors. Sino Biological. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. [Link]

  • Protein Kinase Inhibitors. Blue Ridge Institute for Medical Research. [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Table 1. List of Protein Kinase Inhibitors approved by FDA. Zenodo. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory and Drug Development Professionals

The proper handling and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, a compound utilized in chemical synthesis and drug discovery. The procedures outlined below are based on established best practices for handling thiophene and carboxylic acid derivatives, in accordance with major safety and environmental regulations.

I. Hazard Assessment and Waste Identification

Before initiating any disposal procedures, a thorough hazard assessment is critical. 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, while not having a universally established, specific hazard profile, should be handled as a hazardous substance based on the properties of its constituent functional groups. Thiophene and its derivatives are generally considered harmful and can be irritants.[1] Carboxylic acids can range from weak to strong acids and may be corrosive. Therefore, any waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1]

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a material is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] It is the responsibility of the waste generator to determine if a discarded chemical is classified as hazardous waste.[3]

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar thiophene compounds are known to cause skin and serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[5][6]

  • Harmful if Swallowed or Inhaled: Related compounds are classified as harmful if swallowed or inhaled.[1][7]

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid and its associated waste. This is a non-negotiable aspect of laboratory safety.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Double-layered nitrile gloves are recommended to prevent skin contact.[1]

  • Body Protection: A lab coat must be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

III. Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.[8] Do not mix incompatible waste streams.[1]

Step-by-Step Waste Collection Protocol:

  • Solid Waste:

    • Collect solid 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Liquid Waste:

    • If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[1]

    • The best container for hazardous waste is often the original chemical container.[9]

    • Ensure the container material is compatible with the solvent used. For instance, strong acids should not be stored in certain plastic bottles, and hydrofluoric acid should not be stored in glass.[8]

  • Contaminated PPE:

    • Dispose of used gloves, disposable lab coats, and any other contaminated PPE in a designated hazardous waste bag.[1]

IV. Labeling and Storage of Hazardous Waste

Accurate and clear labeling is a legal requirement and essential for the safety of all laboratory personnel and waste handlers.[8][10]

Labeling Requirements:

  • All waste containers must be clearly labeled with "Hazardous Waste."[1]

  • The full chemical name, "2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid," must be written on the label.[1]

  • Include the approximate quantity of the waste and the date of waste generation.[1]

Storage Guidelines:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][11]

  • Ensure that incompatible wastes are segregated. For example, acids should be stored separately from bases, cyanides, and sulfides.[8]

  • Hazardous waste containers must be kept closed at all times except when adding or removing waste.[9]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the correct PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite or sand to contain the spill.[1]

  • Collect Absorbed Material: Carefully collect the absorbed material into a labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[1]

  • Dispose of Cleaning Materials: All cleaning materials must be collected and disposed of as hazardous waste.[1]

VI. Final Disposal

The final disposal of hazardous waste must be conducted through proper channels to ensure compliance with all federal, state, and local regulations.[12]

Disposal Procedure:

  • Institutional EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Regulatory Compliance: Hazardous waste disposal is strictly regulated under the Resource Conservation and Recovery Act (RCRA) to ensure "cradle-to-grave" management.

  • Do Not Dispose Down the Drain: Hazardous wastes must NOT be discharged to the sewer via sink drains.[9]

  • Do Not Evaporate: Hazardous wastes must NOT be disposed of by evaporation, including in fume hoods.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal Start Start: Identify Waste (2-amino-4-(4-methoxyphenyl) thiophene-3-carboxylic Acid) Assess Hazard Assessment: Treat as Hazardous (Irritant, Harmful) Start->Assess PPE Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat Assess->PPE WasteType Determine Waste Type PPE->WasteType Solid Solid Waste: - Collect in labeled HDPE container WasteType->Solid Solid Liquid Liquid Waste: - Collect in compatible, labeled container WasteType->Liquid Liquid Contaminated Contaminated PPE: - Dispose in designated hazardous waste bag WasteType->Contaminated PPE Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Quantity Solid->Label Liquid->Label Contaminated->Label Store Store in Designated Area: - Well-ventilated - Secure - Segregated from incompatibles Label->Store Spill Spill Occurs? Store->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes ContactEHS Contact Institutional EHS or Licensed Waste Contractor for Pickup Spill->ContactEHS No Cleanup->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Disposal workflow for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.

Quantitative Data Summary

ParameterGuideline/RegulationValue/Requirement
pH of Corrosive Waste EPA RCRA≤ 2 or ≥ 12.5[2]
Flash Point of Ignitable Waste EPA RCRA< 140°F (60°C)
Satellite Accumulation Limit UPenn EHRSMax 55 gallons of hazardous waste[11]
Acutely Toxic Waste Limit UPenn EHRSMax 1 quart (liquid) or 1 kg (solid)[11]
Record Keeping EPAAll waste records must be kept for at least three years.[2]

By adhering to these rigorous standards and procedures, researchers and drug development professionals can ensure the safe handling and disposal of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

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  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

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Safe Handling and Personal Protective Equipment (PPE) Protocol for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment

The chemical structure of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid suggests a hazard profile that includes potential for skin and eye irritation, respiratory irritation, and possible harm if swallowed.[2][3] This assessment is derived from data on analogous compounds.

  • Aminothiophene Moiety: Thiophene derivatives can be irritants, and some have been studied for genotoxic and carcinogenic potential.[4][5] The amino group, in particular, classifies the compound as an aromatic amine.

  • Aromatic Amine Group: Primary aromatic amines (PAAs) are a class of compounds that can be readily absorbed through the skin and may pose long-term health risks, including carcinogenicity.[6][7]

  • Carboxylic Acid Group: This functional group can cause skin and eye irritation.[3] As a powder, it can also cause respiratory irritation if inhaled.[3]

Summary of Anticipated Hazards:

Hazard TypePotential EffectSource Analogs
Acute Toxicity (Oral) Harmful if swallowed.[2][8]Aminothiophene derivatives, Aromatic Amines
Skin Irritation/Corrosion Causes skin irritation.[2][3][9]Thiophene-3-carboxylic acid, Aminothiophene derivatives
Eye Irritation/Damage Causes serious eye irritation or damage.[2][3][9]Aminothiophene derivatives, Thiophene-3-carboxylic acid
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[2][3][10]Thiophene-3-carboxylic acid, Aminothiophene derivatives
Long-Term Exposure Potential for systemic effects and carcinogenicity.[6][7]Primary Aromatic Amines

Engineering and Administrative Controls

Prior to handling, ensure the following engineering and administrative controls are in place to minimize exposure.

  • Ventilation: All handling of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid as a solid or in solution must be conducted in a certified chemical fume hood.[11][12]

  • Designated Area: Establish a designated area for the storage and handling of this compound to prevent cross-contamination.

  • Restricted Access: Only trained personnel authorized to work with this class of compounds should be allowed in the designated area.

  • Hygiene: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[13] Always wash hands thoroughly after handling the chemical.

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is required to ensure comprehensive protection.

Hand Protection
  • Glove Selection: Wear chemical-resistant gloves at all times.[2][14][15] Due to the aromatic amine component, double-gloving is recommended. Nitrile gloves are a suitable initial choice, but it is crucial to consult a glove compatibility chart for the specific solvents being used.[16]

  • Glove Inspection and Disposal: Inspect gloves for any signs of degradation or puncture before use.[14][15] Dispose of contaminated gloves as hazardous waste.[14][15]

Eye and Face Protection
  • Primary Protection: ANSI-rated safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: When handling larger quantities or if there is a risk of splashing, chemical splash goggles and a face shield are mandatory.[14][15][16]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat is required.

  • Apron: A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the compound or its solutions.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[17]

Respiratory Protection
  • General Use: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Specific Scenarios: In situations where the ventilation is not sufficient to control exposure, such as during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[14][15]

Step-by-Step Handling Protocol

The following workflow outlines the procedural steps for safely handling 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in Section 3.

    • Prepare all necessary equipment and reagents within the fume hood.

  • Weighing and Transfer:

    • When weighing the solid compound, use a spatula and a weigh boat.

    • Perform all transfers of the solid slowly and carefully to minimize the generation of dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • Experimental Work:

    • Keep all containers with the compound sealed when not in use.

    • Conduct all reactions and manipulations within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly label and store any remaining compound.

    • Dispose of all waste as per the protocol in Section 6.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

G Handling Protocol Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Don Required PPE prep1->prep2 prep3 Assemble Equipment prep2->prep3 handling1 Weigh and Transfer Solid prep3->handling1 handling2 Conduct Experiment handling1->handling2 post1 Decontaminate Workspace handling2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for handling 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[18][19] Seek immediate medical attention.[18]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[18][19] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[2][9] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9] If the person is unconscious, do not give anything by mouth.[8]

Spill Response
  • Minor Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite or sand.[12]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[12]

    • Decontaminate the spill area.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert others.[19]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste generated from the handling of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Collect unused compound, contaminated weigh boats, and other solid materials in a dedicated, labeled hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container.[1] Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste container.[1]

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[11][12][20]

G Waste Disposal Decision Tree cluster_waste_type Identify Waste Type cluster_container Select Container start Waste Generated solid Solid Waste start->solid liquid Liquid Waste start->liquid ppe Contaminated PPE start->ppe solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container ppe_container Labeled PPE Hazardous Waste Container ppe->ppe_container disposal Dispose via EHS/ Licensed Contractor solid_container->disposal liquid_container->disposal ppe_container->disposal

Caption: Decision tree for the proper disposal of waste.

References

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  • 2-AMINO-5-(4-METHOXY-PHENYLCARBAMOYL)-4-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER. NextSDS. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). Available from: [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. Available from: [Link]

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  • Safety Data Sheet - Methyl 3-amino-4-methylthiophene-2-carboxylate. Alfa Aesar. (2025). Available from: [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. (2026). Available from: [Link]

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  • Essential First Aid for Chemical Emergencies. Seton UK. (2024). Available from: [Link]

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  • Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. SKC Inc. (2024). Available from: [Link]

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  • Amines. RPS Group. (2022). Available from: [Link]

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